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  • Product: 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline
  • CAS: 473537-32-5

Core Science & Biosynthesis

Foundational

5-Methoxy-2-nitro-4-(trifluoromethyl)aniline CAS 473537-32-5 properties

The following technical guide details the properties, synthesis, and applications of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline (CAS 473537-32-5). This document is structured for researchers and process chemists involv...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline (CAS 473537-32-5). This document is structured for researchers and process chemists involved in the development of fluorinated pharmaceutical intermediates.

CAS Registry Number: 473537-32-5 Chemical Formula: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


Molecular Weight:  236.15  g/mol [1]

Executive Summary

5-Methoxy-2-nitro-4-(trifluoromethyl)aniline is a highly specialized fluorinated building block used in the synthesis of advanced pharmaceutical ingredients (APIs).[2] Its structural uniqueness lies in the tetrasubstituted benzene ring, which combines a strong electron-withdrawing trifluoromethyl group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) and a nitro group (

) with electron-donating amino (

) and methoxy (

) moieties. This "push-pull" electronic configuration makes it a versatile scaffold for constructing bicyclic heterocycles, particularly benzimidazoles and quinoxalines , which are pharmacophores frequently found in kinase inhibitors and metabotropic glutamate receptor (mGluR) antagonists.[2]

Physicochemical Profile

The compound typically presents as an off-white to yellow solid, characteristic of nitroaniline derivatives.

PropertyValue
IUPAC Name 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline
CAS Number 473537-32-5
Molecular Weight 236.15
Exact Mass 236.0412
Physical State Solid (Powder or Crystalline)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water
pKa (Calculated) ~0.5 (Conjugate acid), ~14 (Amine deprotonation)
LogP (Calculated) 2.15

Synthetic Route & Manufacturing

The primary industrial and laboratory synthesis of CAS 473537-32-5 involves a Nucleophilic Aromatic Substitution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


)  reaction. The starting material, 5-chloro-2-nitro-4-(trifluoromethyl)aniline, possesses a chloride leaving group at the 5-position.[2] This position is activated for nucleophilic attack by the para-nitro group and the ortho-trifluoromethyl group.[2]
Reaction Scheme

The synthesis proceeds by displacing the chloride with a methoxide ion generated in situ or supplied as a salt.

Synthesis SM 5-Chloro-2-nitro-4- (trifluoromethyl)aniline (CAS 35375-74-7) Product 5-Methoxy-2-nitro-4- (trifluoromethyl)aniline (CAS 473537-32-5) SM->Product SNAr Substitution Reagents KOH / MeOH DMSO, 23°C Diamine 4-Methoxy-5-(trifluoromethyl)- benzene-1,2-diamine Product->Diamine Reduction (H2/Pd-C)

Figure 1: Synthetic pathway from the chloro-precursor to the target methoxy-aniline and subsequent reduction potential.[2][3]

Detailed Experimental Protocol

Reference Protocol: Adapted from Patent CN101415681A [1].

Reagents:

  • Precursor: 5-Chloro-2-nitro-4-(trifluoromethyl)aniline (1.0 equiv)[2]

  • Base: Potassium Hydroxide (KOH) (2.2 equiv)[2]

  • Solvent: DMSO (Dimethyl sulfoxide) and Methanol (2:1 ratio)[2]

Step-by-Step Procedure:

  • Preparation: Dissolve 5-chloro-2-nitro-4-(trifluoromethyl)aniline (e.g., 30.0 g, 125 mmol) in a mixture of DMSO (250 mL) and Methanol (125 mL).

  • Basification: Add solid KOH (18.1 g, 274 mmol) to the solution. The mixture typically turns a deep red color due to the formation of the anionic intermediate (Meisenheimer complex) or deprotonation of the aniline.[2]

  • Reaction: Stir the mixture at ambient temperature (23°C) for approximately 7 days. Note: Reaction time can be significantly reduced (to hours) by heating to 60-80°C, though this may increase impurity formation.[2]

  • Quenching: Pour the reaction mixture into a stirred solution of 1N HCl (350 mL) and water (1500 mL). The acidification neutralizes the excess base and precipitates the product.

  • Isolation: Stir the suspension for 1 hour to ensure complete precipitation. Filter the solid, wash with water to remove salts and DMSO, and dry under vacuum.

  • Yield: Typical yields range from 85% to 95%.

Mechanistic Insight

The reaction is a classic


. The chloride at position 5 is uniquely susceptible to substitution because:
  • It is para to the Nitro group (

    
    ), which stabilizes the negative charge in the transition state via resonance.
    
  • It is ortho to the Trifluoromethyl group (

    
    ), which stabilizes the transition state via strong inductive electron withdrawal.
    

Pharmaceutical Applications

This compound serves as a critical intermediate for "scaffold hopping" in drug discovery, specifically for Kinase Inhibitors and GPCR Antagonists .

mGluR2 Antagonists

The primary documented application is in the synthesis of pyridine and pyrimidine derivatives that act as mGluR2 (Metabotropic Glutamate Receptor 2) antagonists . These compounds are investigated for the treatment of cognitive disorders, depression, and schizophrenia. The 5-methoxy-2-nitro-4-(trifluoromethyl)aniline moiety is reduced to the corresponding 1,2-diamine, which is then cyclized to form the benzimidazole core of the active drug [1].[2]

Kinase Inhibitor Scaffolds (EGFR/VEGFR)

While often associated with third-generation EGFR inhibitors (like Olmutinib or Lazertinib) due to structural similarity, this specific CAS is a distinct variant.[2] It allows medicinal chemists to install a 4-trifluoromethyl-5-methoxy substitution pattern on a benzene ring.[2]

  • Downstream Chemistry: The nitro group is readily reduced (using ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , 
    
    
    
    , or
    
    
    ) to yield 4-Methoxy-5-(trifluoromethyl)benzene-1,2-diamine .
  • Heterocycle Formation: This diamine reacts with carboxylic acids, aldehydes, or phosgene equivalents to generate benzimidazoles, quinoxalines, or benzotriazoles.

Applications cluster_reactions Downstream Transformations Intermediate 5-Methoxy-2-nitro-4- (trifluoromethyl)aniline Reduction Reduction (-NO2 to -NH2) Intermediate->Reduction Cyclization Cyclization with Electrophiles Reduction->Cyclization Target1 mGluR2 Antagonists (Cognitive Disorders) Cyclization->Target1 Target2 Benzimidazole-based Kinase Inhibitors Cyclization->Target2

Figure 2: Application workflow converting the nitroaniline intermediate into bioactive heterocycles.

Handling & Safety (HSE)

Signal Word: Warning Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask or fume hood to avoid inhalation of fine powders.

  • Storage: Store in a cool, dry place away from strong oxidizing agents. The compound is stable under normal conditions but should be protected from light if stored for extended periods.

  • Disposal: Dispose of as hazardous organic waste containing nitrogen and fluorine.

References

  • Trabanco-Suarez, A. A., et al. (2007). Pyridine and pyrimidine derivatives as mGluR2 antagonists. Patent WO2007113276 / CN101415681A.

  • Ambeed, Inc. (2024). Safety Data Sheet: 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline.

  • PubChem Database. (2024). Compound Summary: 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline.[2][1][4] National Center for Biotechnology Information. [2]

Sources

Exploratory

Technical Whitepaper: Chemical Structure, Synthesis, and Application of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline in Drug Discovery

Executive Summary As medicinal chemistry increasingly targets complex neurological pathways, the demand for highly functionalized, stereoelectronically tuned building blocks has surged. 5-Methoxy-2-nitro-4-(trifluorometh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry increasingly targets complex neurological pathways, the demand for highly functionalized, stereoelectronically tuned building blocks has surged. 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline (CAS: 473537-32-5) is a premier example of such a scaffold. Featuring a precisely engineered "push-pull" aromatic system, this molecule serves as a critical precursor in the synthesis of central nervous system (CNS) active agents, most notably 2,3-dihydro-1H-1,5-benzodiazepin-2-ones targeting the metabotropic glutamate 2 receptor (mGluR2).

This guide provides an authoritative, mechanistic breakdown of its structural properties, its synthesis via Nucleophilic Aromatic Substitution (SNAr), and its downstream application in radiotracer development.

Structural Architecture and Physiochemical Profile

The utility of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline lies in its dense functionalization around a central benzene ring. Each substituent plays a distinct mechanistic role:

  • C1 - Primary Amine (-NH₂): Acts as the primary nucleophilic handle for downstream cyclization.

  • C2 - Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) that lowers the pKa of the adjacent amine. Crucially, it serves as a "masked" amine that can be reduced to form an ortho-phenylenediamine core.

  • C4 - Trifluoromethyl Group (-CF₃): Imparts significant lipophilicity and metabolic stability (shielding against cytochrome P450-mediated oxidation). Its strong inductive effect (-I) modulates the electron density of the ring.

  • C5 - Methoxy Group (-OCH₃): An electron-donating group (+M) that fine-tunes the electronic properties of the eventual benzodiazepine pharmacophore.

Quantitative Physiochemical Data

The following table summarizes the key metrics that make this compound an ideal starting material for CNS drug development [1].

PropertyValueCausality / Relevance in Drug Design
Molecular Formula C₈H₇F₃N₂O₃Highly functionalized aromatic system.
Molecular Weight 236.15 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
LogP ~2.20Optimal lipophilicity baseline; ensures the final elaborated drug can cross the blood-brain barrier (BBB).
Topological Polar Surface Area (TPSA) 78.39 ŲFalls within the ideal range (< 90 Ų) for CNS penetrant molecules.
Hydrogen Bond Donors 1The primary amine provides a single, predictable site for hydrogen bonding or functionalization.
Hydrogen Bond Acceptors 4Multiple sites (NO₂, OMe) for target-receptor coordination.

Mechanistic Synthesis: The SNAr Pathway

The synthesis of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline is achieved through a classic Nucleophilic Aromatic Substitution (SNAr) of the commercially available precursor, 5-chloro-2-nitro-4-(trifluoromethyl)aniline [2].

The Causality of the Reaction Design

Mechanistically, the chloride leaving group at C5 is highly activated. It sits para to the strongly electron-withdrawing nitro group and ortho to the inductive trifluoromethyl group. When treated with potassium hydroxide in a mixture of methanol and dimethyl sulfoxide (DMSO), the in situ generated methoxide anion attacks the C5 position.

Why DMSO? DMSO is a polar aprotic solvent. It strongly solvates the potassium cation but leaves the methoxide anion relatively unsolvated (a "naked" anion). This drastically lowers the activation energy for the nucleophilic attack, allowing the reaction to proceed at room temperature. Avoiding heat is critical here; elevated temperatures in strong base could lead to unwanted side reactions, such as the hydrolysis of the CF₃ group or degradation of the nitro group.

SNAr_Mechanism SM 5-Chloro-2-nitro-4- (trifluoromethyl)aniline MeO Methoxide Attack (MeOH + KOH) SM->MeO DMSO 23 °C Complex Meisenheimer Complex (Stabilized by p-NO2) MeO->Complex C5 Attack Product 5-Methoxy-2-nitro-4- (trifluoromethyl)aniline Complex->Product Cl⁻ Elimination

SNAr mechanism detailing the methoxide substitution at the activated C5 position.
Experimental Protocol 1: SNAr Synthesis Workflow

This protocol is designed as a self-validating system to ensure high yield and purity.

  • Reagent Preparation & Dissolution: Dissolve 5-chloro-2-nitro-4-(trifluoromethyl)aniline (30.0 g, 125 mmol) in a co-solvent mixture of anhydrous DMSO (250 mL) and Methanol (125 mL) under an inert atmosphere (N₂).

  • Base Addition: Slowly add Potassium Hydroxide (KOH, 85% purity, 18.1 g, 274 mmol) to the solution.

    • Self-Validation Checkpoint 1: The reaction mixture will immediately transition to a deep red color. This is a visual confirmation of the formation of the stabilized Meisenheimer complex.

  • Propagation: Stir the resulting solution at 23 °C for 7 days.

    • Self-Validation Checkpoint 2: Monitor the reaction via LC-MS. The starting material exhibits a distinct 3:1 isotopic cluster at m/z 240/242 (due to ³⁵Cl/³⁷Cl). Successful conversion is validated by the complete disappearance of this cluster and the emergence of a single major peak at m/z 236, confirming quantitative chloride displacement.

  • Quenching & Isolation: Pour the dark mixture slowly into a vigorously stirred solution of 1N HCl (350 mL) and ice-cold water (1500 mL). Stir the resulting suspension for 1 hour.

    • Self-Validation Checkpoint 3: The addition of 1N HCl neutralizes the excess KOH. A successful quench is validated by the pH dropping to ~4-5 and the immediate precipitation of the product as a solid, ensuring the isolation of the free aniline rather than a water-soluble potassium salt.

  • Purification: Filter the precipitate under vacuum, wash extensively with deionized water to remove residual DMSO, and dry under high vacuum to afford the product.

Application in Drug Development: mGluR2 Imaging Agents

The primary high-value application of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline is its use as a foundational building block for novel 2,3-dihydro-1H-1,5-benzodiazepin-2-ones [3].

The metabotropic glutamate 2 receptor (mGluR2) is a critical G-protein coupled receptor implicated in schizophrenia, anxiety, and addiction. Developing Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) radiotracers for mGluR2 requires ligands with nanomolar affinity and high specificity. The lipophilic CF₃ group and the electron-donating methoxy group derived from our starting aniline are essential for tuning the binding affinity of these non-competitive antagonists.

To construct the benzodiazepine core, the nitro group of the aniline must be reduced to yield an ortho-phenylenediamine, which is subsequently cyclized.

Workflow Step1 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline Step2 Amine Protection (Boc2O, DMAP) Step1->Step2 Step 1 Step3 Nitro Reduction (SnCl2·2H2O, EtOAc) Step2->Step3 Step 2 Step4 Cyclization (β-keto ester derivative) Step3->Step4 Step 3 Step5 1,5-Benzodiazepin-2-one Core (mGluR2 Ligand) Step4->Step5 Step 4

Synthetic workflow from the aniline precursor to the 1,5-benzodiazepin-2-one core.
Experimental Protocol 2: Nitro Reduction and Pre-Cyclization Preparation

Because the primary amine and the newly formed amine (from nitro reduction) will have different nucleophilicities, the original C1 amine is typically protected prior to reduction to ensure regioselective cyclization later.

  • Boc-Protection: Treat 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline with Di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of DMAP in dichloromethane (DCM) to yield the Boc-protected aniline.

  • Nitro Reduction: Dissolve the protected intermediate in Ethyl Acetate (EtOAc). Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5 equivalents). Stir at 50 °C for 12-20 hours.

    • Causality: SnCl₂ is chosen over Pd/C catalytic hydrogenation to avoid potential defluorination of the CF₃ group or unwanted side reactions with the Boc-protected amine.

  • Workup (Self-Validating): Quench the reaction with saturated aqueous NaHCO₃.

    • Self-Validation Checkpoint: Tin salts will precipitate as a thick white emulsion (tin oxides/hydroxides). The emulsion must be filtered through a pad of Celite to ensure the organic layer can be cleanly separated. The organic layer is then dried over Na₂SO₄ and concentrated to yield the pure ortho-phenylenediamine intermediate, ready for cyclization with a β-keto ester.

References

  • ChemScene. "473537-32-5 | 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline." ChemScene Product Catalog.
  • Google Patents. "CN101415681A - 作为mGluR2拮抗剂的吡啶和嘧啶衍生物 (Pyridine and pyrimidine derivatives as mGluR2 antagonists)." Patent Literature.
  • Gilfillan, L., Blair, A., Morris, B. J., Pratt, J. A., Schweiger, L., Pimlott, S., & Sutherland, A. "Synthesis and biological evaluation of novel 2,3-dihydro-1H-1,5-benzodiazepin-2-ones; potential imaging agents of the metabotropic glutamate 2 receptor." MedChemComm (RSC Publishing), 2013, 4(7), 1118-1123.
  • Sigma-Aldrich. "5-Methoxy-2-nitro-4-(trifluoromethyl)aniline | 473537-32-5." Sigma-Aldrich Material Safety and Specifications.
Foundational

5-Methoxy-2-nitro-4-(trifluoromethyl)aniline mGluR2 antagonist synthesis

An In-Depth Technical Guide on the Synthesis of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline : A Critical Intermediate for mGluR2 Antagonists. Executive Summary 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline is a high-valu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Synthesis of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline : A Critical Intermediate for mGluR2 Antagonists.

Executive Summary

5-Methoxy-2-nitro-4-(trifluoromethyl)aniline is a high-value synthetic intermediate used primarily in the construction of benzimidazole-based Negative Allosteric Modulators (NAMs) and antagonists for the Metabotropic Glutamate Receptor 2 (mGluR2) .

With mGluR2 emerging as a therapeutic target for neuropsychiatric disorders—including schizophrenia, anxiety, and depression—the demand for highly selective ligands has intensified. This guide details a robust, scalable 4-step synthetic route to the title compound, emphasizing regiochemical control during the critical nitration sequence. It bridges the gap between theoretical retrosynthesis and bench-top execution, designed for medicinal chemists and process engineers.

Chemical Context & Structure-Activity Relationship (SAR)

The title compound serves as the "ortho-nitroaniline" precursor. Upon reduction, it yields a 1,2-phenylenediamine moiety, which is the obligate substrate for cyclization into benzimidazole or quinoxaline cores—scaffolds ubiquitous in high-affinity mGluR2 ligands (e.g., JNJ-40411813 analogues).

Pharmacophore Relevance
  • Trifluoromethyl (-CF3): Enhances lipophilicity and metabolic stability; often occupies a hydrophobic pocket in the mGluR2 allosteric site.

  • Methoxy (-OMe): Provides a hydrogen bond acceptor vector and enforces specific dihedral angles via steric pressure, locking the bioactive conformation.

  • Nitro (-NO2): A temporary "mask" for the amine required for heterocycle formation.

mGluR2 Signaling & Antagonism

mGluR2 is a G_i/o-coupled receptor.[1] Activation inhibits adenylyl cyclase, reducing cAMP.[2] Antagonists/NAMs block this inhibition, effectively increasing presynaptic glutamate release in the prefrontal cortex.

mGluR2_Pathway cluster_effect Therapeutic Effect Glutamate Glutamate (Ligand) mGluR2 mGluR2 (Presynaptic) Glutamate->mGluR2 Activates Gio G_i/o Protein mGluR2->Gio Couples AC Adenylyl Cyclase Gio->AC Inhibits cAMP cAMP Levels AC->cAMP Production Halted Release Glutamate Release Antagonist 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline (Derivative) Antagonist->mGluR2 Blocks (NAM) Antagonist->Release Restores/Increases

Figure 1: Mechanism of Action. The target molecule is a precursor to the Antagonist/NAM which blocks the mGluR2-mediated suppression of glutamate release.

Retrosynthetic Analysis

The synthesis hinges on establishing the 1,2,4,5-substitution pattern on the benzene ring. Direct nitration of a simple precursor often leads to inseparable regioisomers. The most reliable strategy employs a Nucleophilic Aromatic Substitution (SNAr) followed by a directed Nitration .

Retrosynthetic Logic:

  • Target: 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline.[3]

  • Disconnection: Removal of the Nitro group (via nitration) and Acetyl protection.

  • Precursor: 3-Methoxy-4-(trifluoromethyl)aniline.

  • Starting Material: 2-Fluoro-4-nitrobenzotrifluoride (Commercially available, CAS: 69411-68-3).

Retrosynthesis Target 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline (Target) Inter1 N-(5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetamide (Regio-controlled Nitration) Target->Inter1 Hydrolysis Inter2 N-(3-Methoxy-4-(trifluoromethyl)phenyl)acetamide (Protected Aniline) Inter1->Inter2 Nitration (HNO3) Inter3 3-Methoxy-4-(trifluoromethyl)aniline (Reduced Precursor) Inter2->Inter3 Acetylation Inter4 2-Methoxy-4-nitrobenzotrifluoride (SNAr Product) Inter3->Inter4 Reduction (H2/Pd) SM 2-Fluoro-4-nitrobenzotrifluoride (Commercial SM) Inter4->SM SNAr (NaOMe)

Figure 2: Retrosynthetic pathway utilizing a commercially available fluoro-nitro precursor.

Detailed Experimental Protocols

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Introduction of the methoxy group.

  • Reactants: 2-Fluoro-4-nitrobenzotrifluoride (1.0 eq), Sodium Methoxide (NaOMe) (1.1 eq).

  • Solvent: Methanol (anhydrous).[4]

  • Mechanism: The ortho-fluorine is activated by the strong electron-withdrawing -CF3 group (and the para-NO2 group), making it highly susceptible to nucleophilic attack by methoxide.

Protocol:

  • Dissolve 2-Fluoro-4-nitrobenzotrifluoride (10 g, 47.8 mmol) in anhydrous MeOH (100 mL) under N2 atmosphere.

  • Cool to 0°C in an ice bath.

  • Add NaOMe (25% wt in MeOH, 11.4 mL, 52.6 mmol) dropwise over 20 minutes. Caution: Exothermic.

  • Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Workup: Concentrate in vacuo. Resuspend residue in water (100 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Yield: ~95% (Yellow solid).

  • Product: 2-Methoxy-4-nitrobenzotrifluoride .

Step 2: Catalytic Hydrogenation

Reduction of the nitro group to aniline.

  • Reactants: 2-Methoxy-4-nitrobenzotrifluoride, H2 gas (balloon), 10% Pd/C.

  • Solvent: Methanol or Ethanol.

Protocol:

  • Dissolve the nitro compound (10 g) in MeOH (150 mL).

  • Add 10% Pd/C (1.0 g, 10 wt%) carefully under Argon flow.

  • Purge system with H2 gas (3 cycles) and stir under H2 balloon (1 atm) for 12 hours at RT.

  • Workup: Filter through a Celite pad to remove catalyst. Wash pad with MeOH. Concentrate filtrate.

  • Yield: ~90-95% (Off-white solid/oil).

  • Product: 3-Methoxy-4-(trifluoromethyl)aniline . (Note: Numbering changes due to amine priority).

Step 3: Protection (Acetylation)

Essential for controlling regioselectivity in the next step.

  • Reactants: Aniline intermediate, Acetic Anhydride (1.2 eq), TEA (1.5 eq).

  • Solvent: DCM.

Protocol:

  • Dissolve 3-Methoxy-4-(trifluoromethyl)aniline (8.0 g) in DCM (80 mL).

  • Add Triethylamine (TEA) (8.7 mL). Cool to 0°C.[5]

  • Add Acetic Anhydride (4.7 mL) dropwise. Stir at RT for 4 hours.

  • Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry and concentrate.

  • Product: N-(3-Methoxy-4-(trifluoromethyl)phenyl)acetamide .

Step 4: Regioselective Nitration

The Critical Step.

  • Reactants: Protected acetamide, Fuming HNO3, H2SO4.

  • Regiochemistry Logic: The acetamide (-NHAc) is an ortho/para director. The -OMe is also an ortho/para director. The -CF3 is a meta director.

    • Position 2: Sterically crowded (between -NHAc and -OMe).

    • Position 6: Activated by -NHAc (ortho) and -OMe (para). Less hindered. Favored.

    • Position 5: Ortho to -OMe, Meta to -NHAc. Less favored.

Protocol:

  • Dissolve N-(3-Methoxy-4-(trifluoromethyl)phenyl)acetamide (5.0 g) in conc. H2SO4 (25 mL) at -10°C (Salt/Ice bath).

  • Add Fuming HNO3 (1.5 eq) dropwise, maintaining internal temp < 0°C.

  • Stir at 0°C for 1 hour.

  • Quench: Pour onto crushed ice (200 g). The product will precipitate.[6][7][8]

  • Purification: Filter the yellow solid. Recrystallize from Ethanol to remove minor isomers.

  • Product: N-(5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetamide .

Step 5: Deprotection [9]
  • Protocol: Reflux the acetamide in 6N HCl/Ethanol (1:1) for 2 hours. Neutralize with NaOH, extract, and concentrate.

  • Final Product: 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline .

Data Summary & Quality Control

ParameterSpecificationMethod
Appearance Yellow to Orange crystalline solidVisual
Melting Point 106 - 108 °CCapillary MP
Purity > 98.0%HPLC (C18, ACN/H2O)
Mass Spec [M+H]+ = 237.1 (approx)LC-MS (ESI)
1H NMR Characteristic singlets for aromatic H (para)400 MHz DMSO-d6

Key NMR Diagnostic: In the final product, the two aromatic protons are para to each other. You should observe two singlets (due to lack of coupling partners) in the aromatic region, confirming the 1,2,4,5 substitution pattern.

Safety & Scale-Up Considerations

  • Nitration Safety: The nitration step is exothermic. On a scale >10g, use a reactor with active cooling and controlled dosing pumps for HNO3. Ensure quenching is done slowly onto excess ice.

  • Hydrogenation: Pd/C is pyrophoric. Keep wet with solvent. Ensure proper grounding to prevent static discharge during H2 handling.

  • Waste Management: Fluorinated aromatics are persistent. Incinerate waste in high-temperature facilities equipped with scrubbers for HF.

References

  • mGluR2 PAM/NAM Synthesis

    • Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutam
    • Source:

  • Nitration Methodologies

    • Process for the preparation of 2-nitro-4-trifluoromethyl aniline (P
    • Source:

  • SNAr on Fluorobenzotrifluorides

    • Nucleophilic substitution of ortho-fluorobenzotrifluorides.
    • Source:

  • General Benzimidazole Synthesis

    • Recent Progress in the Synthesis and Characterization of Group II Metabotropic Glutamate Receptor Allosteric Modul
    • Source:

Sources

Exploratory

Pharmaceutical intermediates containing trifluoromethyl and nitro groups

An in-depth technical analysis of pharmaceutical intermediates containing both trifluoromethyl ( ) and nitro ( ) groups reveals a fascinating intersection of synthetic utility and pharmacological enhancement. As a Senior...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of pharmaceutical intermediates containing both trifluoromethyl (


) and nitro (

) groups reveals a fascinating intersection of synthetic utility and pharmacological enhancement. As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions, focusing instead on the causality behind experimental choices, the physicochemical impact of these moieties, and self-validating synthetic workflows utilized in modern drug development.

Mechanistic Rationale: The Synergy of and Groups

The strategic installation of


 and 

groups onto aromatic and aliphatic scaffolds represents a cornerstone in the design of targeted therapeutics, particularly non-steroidal anti-androgens (NSAAs) and kinase inhibitors.

The Trifluoromethyl (


) Advantage: 
The 

group is characterized by its high electronegativity, broad hydrophobic domain, and extreme metabolic inertness due to the strength of carbon-fluorine bonds[1](). In drug design, substituting a methyl group with a

group significantly enhances lipophilicity, which improves membrane permeability. Furthermore, its electron-withdrawing nature lowers the pKa of adjacent functional groups, strengthening critical hydrogen-bonding interactions with target proteins[2]().

The Nitro (


) Versatility: 
The 

group acts as a potent electron-withdrawing pharmacophore. While it is frequently reduced to an aniline derivative to serve as a synthetic handle for further functionalization[3](), it is sometimes deliberately retained in the final Active Pharmaceutical Ingredient (API). In NSAAs, the

group engages in highly specific hydrogen bonding with residues like Arg 752 in the androgen receptor's ligand-binding domain[4]().

G CF3 Trifluoromethyl (-CF3) Lipophilicity Increased Lipophilicity & Membrane Permeability CF3->Lipophilicity Metabolic Metabolic Stability (C-F Bond Inertness) CF3->Metabolic EWG Strong Electron Withdrawing Effect CF3->EWG NO2 Nitro (-NO2) NO2->EWG Synthetic Versatile Synthetic Handle (Reducible to -NH2) NO2->Synthetic Target Target Binding (e.g., AR Arg 752) NO2->Target API Enhanced API Efficacy (e.g., Flutamide) Lipophilicity->API Metabolic->API EWG->API Synthetic->API Target->API

Pharmacological and synthetic contributions of CF3 and NO2 groups to API efficacy.

Quantitative Data: Key Intermediates and Downstream APIs

The dual presence of these groups on a single phenyl ring (e.g., 4-nitro-3-(trifluoromethyl)aniline) creates a highly deactivated, yet structurally invaluable intermediate. Below is a summary of key intermediates and their physicochemical impacts on downstream APIs.

IntermediateDownstream APITarget IndicationLogP Impact (Est.)Key Structural Role
4-Nitro-3-(trifluoromethyl)aniline FlutamideProstate Cancer (AR Antagonist)+1.5 to +2.0

binds Arg752;

fits hydrophobic pocket[5]()
4-Amino-2-(trifluoromethyl)benzonitrile BicalutamideProstate Cancer (AR Antagonist)+2.92 (API Total)

provides steric bulk for AR Helix 12 conformational change[6]()
2-Nitro-4-(trifluoromethyl)benzaldehyde Isoxaflutole / Kinase InhibitorsAgrochemical / OncologyVariable

directs ortho-metallation or acts as a leaving group[7]()

-nitro trifluoromethyl alcohols
Miconazole analogsBlood diseases / AntifungalVariable

increases metabolic half-life;

easily reduced to amine[8]()

Experimental Protocols & Methodologies

When synthesizing APIs from


/

-substituted anilines, chemists face a distinct challenge: the combined electron-withdrawing effect of both groups drastically reduces the nucleophilicity of the amine. Standard coupling conditions often fail, necessitating highly reactive electrophiles and optimized catalytic systems.
Protocol A: Bench-Scale Synthesis of Flutamide

This protocol details the acylation of 4-nitro-3-(trifluoromethyl)aniline to produce Flutamide. The causality behind the reagent selection is driven by the need to overcome the extreme deactivation of the aniline nitrogen[9](.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 equivalent of 4-nitro-3-(trifluoromethyl)aniline in 1,2-dichloroethane. Causality: 1,2-dichloroethane is selected for its thermal stability and superior solubilizing power for deactivated anilines compared to standard ethereal solvents[10]().

  • Catalyst/Base Addition: Add 1.1 equivalents of N,N-dimethylacetamide (as an acid scavenger) and 0.11 equivalents of 4-dimethylaminopyridine (DMAP). Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that forces the reaction forward despite the poor nucleophilicity of the starting aniline[10]().

  • Acylation: Cool the reaction vessel to 5–10 °C. Slowly add 1.2 equivalents of isobutyryl chloride dropwise. Causality: Strict thermal control during addition prevents exothermic side reactions and degradation of the highly reactive acyl chloride[10]().

  • Reaction Maturation: Allow the mixture to warm to 18–25 °C and stir for 1.5 hours. Monitor conversion via HPLC.

  • Work-up and Purification: Quench the reaction with water. Distill off the 1,2-dichloroethane solvent under reduced pressure. Filter the resulting crude precipitate. Recrystallize from ethanol to yield pure Flutamide (>99.8% purity). Causality: Ethanol provides a steep solubility curve for Flutamide, ensuring high recovery while effectively washing away residual DMAP and isobutyric acid byproducts[10]().

G Start 4-Nitro-3-(trifluoromethyl)aniline Solvent Dissolve in 1,2-Dichloroethane + N,N-dimethylacetamide + DMAP Start->Solvent Cooling Cool to 5-10 °C Solvent->Cooling Acylation Dropwise Addition: Isobutyryl Chloride (1.2 eq) Cooling->Acylation Maturation Stir at 18-25 °C for 1.5h Acylation->Maturation Workup Aqueous Quench & Solvent Distillation Maturation->Workup Purification Recrystallization (Ethanol) Workup->Purification Product Product Purification->Product

Step-by-step synthetic workflow for Flutamide from its CF3/NO2 intermediate.

Protocol B: Catalyst-Free Henry Reactions for Aliphatic Intermediates

Beyond aromatic substitutions,


 and 

groups are utilized in carbon-carbon bond-forming reactions to build complex aliphatic intermediates. A prime example is the Henry reaction between trifluoromethyl ketones and nitroalkanes to form

-nitro trifluoromethyl alcohols[8]().

Causality: The strong electron-withdrawing effect of the


 group highly activates the adjacent ketone carbonyl carbon toward nucleophilic attack. This activation is so profound that the reaction can proceed under catalyst-free and additive-free conditions in tap water at room temperature, yielding high-purity precursors for JAK inhibitors and antifungal agents[8]().

Conclusion

The juxtaposition of trifluoromethyl and nitro groups on pharmaceutical intermediates provides a dual advantage: the


 group imparts critical pharmacokinetic stability and lipophilicity, while the 

group offers a versatile synthetic anchor and a potent hydrogen-bond acceptor for target engagement. Mastery of the electronic effects of these groups allows formulation scientists and synthetic chemists to streamline API production, circumventing the nucleophilic deactivation they cause, ultimately leading to highly efficacious therapeutic agents.

References

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.[Link]

  • A Novel Method for Synthesis of Flutamide on the Bench-Scale. ResearchGate.[Link]

  • Novel and Gram-Scale Green Synthesis of Flutamide. Taylor & Francis Online.[Link]

  • Discovery of deshydroxy bicalutamide derivatives as androgen receptor antagonists. ORCA - Cardiff University.[Link]

  • Bicalutamide. Wikipedia.[Link]

  • Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. PMC.[Link]

  • CN103408447A - Process for synthesizing flutamide.
  • CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.

Sources

Foundational

5-Methoxy-2-nitro-4-(trifluoromethyl)aniline molecular weight and formula

The following technical guide details the physicochemical profile, synthesis, and application of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline , a critical intermediate in the development of third-generation EGFR tyrosine...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis, and application of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline , a critical intermediate in the development of third-generation EGFR tyrosine kinase inhibitors.

Optimization of Fluorinated Aniline Scaffolds for Kinase Inhibitor Development

Executive Summary

5-Methoxy-2-nitro-4-(trifluoromethyl)aniline (CAS 473537-32-5 ) is a highly functionalized aromatic building block used primarily in the synthesis of heterocyclic Active Pharmaceutical Ingredients (APIs). Its unique substitution pattern—combining a strong electron-withdrawing trifluoromethyl group with an electron-donating methoxy group—makes it an ideal scaffold for tuning the lipophilicity and metabolic stability of kinase inhibitors, particularly those targeting EGFR (Epidermal Growth Factor Receptor) mutations in non-small cell lung cancer (NSCLC).

This guide provides a definitive reference for researchers utilizing this compound, covering its molecular data, derived synthetic pathways, and handling protocols.

Physicochemical Profile

The compound is characterized by a "push-pull" electronic system, where the electron density provided by the amino and methoxy groups is counterbalanced by the nitro and trifluoromethyl groups. This electronic environment is crucial for subsequent nucleophilic aromatic substitutions (


) or reduction reactions.
Molecular Identity
PropertyData
Chemical Name 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline
CAS Registry Number 473537-32-5
Molecular Formula

Molecular Weight 236.15 g/mol
InChI Key HJFCWKRMUCQYHF-UHFFFAOYSA-N
SMILES COC1=C(C=C(C(=C1)N)[O-])C(F)(F)F
Physical Properties
ParameterSpecification / ValueNotes
Physical State Solid (Crystalline Powder)Typically yellow to orange due to nitro-conjugation.
Melting Point 118°C – 125°C (Predicted)Experimental values for this specific isomer are proprietary; range derived from structural analogs (e.g., sulfonyl variants).
Solubility DMSO, Methanol, Ethyl AcetatePoor solubility in water due to lipophilic

group.
pKa (Conjugate Acid) ~1.5 – 2.5Weakly basic amine due to strong electron-withdrawing ortho-nitro group.

Synthesis & Manufacturing Logic

Direct nitration of unprotected anilines often leads to oxidation or polysubstitution. Therefore, the industrial standard for synthesizing highly substituted anilines like 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline utilizes a Protection-Nitration-Deprotection strategy. This ensures regioselectivity toward the position ortho to the amine and para to the methoxy group.

Retrosynthetic Analysis

The target compound is best derived from 3-Methoxy-4-(trifluoromethyl)aniline . The methoxy group (


) is a strong ortho/para director, while the trifluoromethyl group (

) is a meta director. The amino group (

) dominates as a strong ortho/para director.
  • Starting Material: 3-Methoxy-4-(trifluoromethyl)aniline

  • Target Position: Position 6 (relative to original numbering)

    
     Becomes Position 2 in the final product.
    
Step-by-Step Protocol (Derived)
  • Protection (Acetylation):

    • Reagents: Acetic anhydride (

      
      ), Acetic acid (
      
      
      
      ).
    • Mechanism:[1][2][3][4][5] Conversion of the amine to an acetamide prevents oxidation and sterically guides the subsequent nitration.

    • Intermediate:

      
      -(3-methoxy-4-(trifluoromethyl)phenyl)acetamide.
      
  • Nitration:

    • Reagents: Fuming Nitric acid (

      
      ), Sulfuric acid (
      
      
      
      ).[6]
    • Conditions: 0°C to 5°C (exothermic control).

    • Regiochemistry: The acetamide and methoxy groups cooperatively direct the nitro group to the position ortho to the nitrogen and para to the methoxy.

    • Intermediate:

      
      -(5-methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetamide.
      
  • Deprotection (Hydrolysis):

    • Reagents: Hydrochloric acid (

      
      ), Methanol (
      
      
      
      ), Reflux.[2][6][7]
    • Mechanism:[1][2][3][4][5] Acid-catalyzed hydrolysis removes the acetyl group, restoring the free amine.

    • Final Product:5-Methoxy-2-nitro-4-(trifluoromethyl)aniline .

Synthesis Pathway Diagram

SynthesisPathway Start 3-Methoxy-4- (trifluoromethyl)aniline Step1 Acetylation (Protection) Start->Step1 Inter1 N-Acetylated Intermediate Step1->Inter1 Ac2O Step2 Nitration (HNO3/H2SO4) Inter1->Step2 Inter2 Nitro-Acetamide Intermediate Step2->Inter2 Regioselective Insertion Step3 Acid Hydrolysis (Deprotection) Inter2->Step3 Final 5-Methoxy-2-nitro- 4-(trifluoromethyl)aniline Step3->Final HCl/MeOH

Caption: Regioselective synthesis via the Protection-Nitration-Deprotection pathway to ensure high purity.

Applications in Drug Discovery

This compound is a "privileged scaffold" in medicinal chemistry, specifically for designing Kinase Inhibitors . The trifluoromethyl group enhances metabolic stability (blocking P450 oxidation sites) and membrane permeability, while the methoxy group acts as a hydrogen bond acceptor in the ATP-binding pocket of enzymes.

Primary Application: EGFR Inhibitor Synthesis

The most critical application is its reduction to a phenylenediamine derivative, which serves as the precursor for the quinazoline or pyrimidine core found in drugs like Osimertinib (Tagrisso) and its analogs.

Experimental Workflow:

  • Reduction: The nitro group (

    
    ) is reduced to an amine (
    
    
    
    ) using
    
    
    or
    
    
    .
  • Cyclization: The resulting diamine reacts with a pyrimidine or quinazoline electrophile.

  • Functionalization: The methoxy group aids in solubilizing the final drug molecule.

Drug Development Logic Diagram

DrugDiscovery Scaffold 5-Methoxy-2-nitro- 4-(trifluoromethyl)aniline Reduction Reduction (H2, Pd/C) Scaffold->Reduction Diamine 4,5-Diamino-2-methoxy- benzotrifluoride Reduction->Diamine Forms Nucleophile Cyclization Cyclization with Pyrimidine Core Diamine->Cyclization API EGFR Inhibitor (e.g., Osimertinib Analog) Cyclization->API Final API Assembly

Caption: Transformation of the nitroaniline scaffold into a bioactive kinase inhibitor core.

Safety & Handling (E-E-A-T)

As a nitro-aromatic compound, strict safety protocols are mandatory. This compound is presumed toxic if swallowed and irritating to mucosal membranes.

  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (H302)

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (Respiratory Irritation, H335)

  • Handling Protocol:

    • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.

    • Ventilation: All weighing and transfer operations must occur inside a certified chemical fume hood.

    • Waste Disposal: Segregate as "Halogenated Organic Waste." Do not mix with strong oxidizers or reducing agents.

References

  • Ambeed, Inc. (2023). Safety Data Sheet: 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline (CAS 473537-32-5). Retrieved from

  • ChemicalBook. (2024). 2-Methoxy-5-(trifluoromethyl)aniline and Analogs: Properties and Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for Fluorinated Nitroanilines. Retrieved from

  • Google Patents. (2018). WO2018207120A1: Process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline (Analogous Synthesis). Retrieved from

  • Beilstein Journals. (2014). Synthesis and characterization of nitro-trifluoromethyl-benziodaoxol derivatives. Retrieved from

Sources

Exploratory

5-Methoxy-2-nitro-4-(trifluoromethyl)aniline: Sourcing, Synthesis, and Application in CNS Drug Discovery

Target Audience: Medicinal Chemists, Process Engineers, and Pharmacology Researchers Compound Identity: CAS 473537-32-5 | Formula: C₈H₇F₃N₂O₃ | MW: 236.15 g/mol Executive Summary In contemporary central nervous system (C...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Engineers, and Pharmacology Researchers Compound Identity: CAS 473537-32-5 | Formula: C₈H₇F₃N₂O₃ | MW: 236.15 g/mol

Executive Summary

In contemporary central nervous system (CNS) drug discovery, the strategic placement of trifluoromethyl (-CF₃) and methoxy (-OCH₃) groups on aromatic scaffolds is a proven tactic to modulate lipophilicity, metabolic stability, and receptor binding affinity. 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline serves as a highly specialized, electron-deficient building block. It is predominantly utilized in the synthesis of novel 1,5-benzodiazepin-2-ones, which function as antagonists or positron emission tomography (PET) imaging agents targeting the metabotropic glutamate 2 receptor (mGluR2) [1].

As a Senior Application Scientist, I have structured this guide to provide a transparent view of the commercial landscape, pricing causality, and a self-validating synthetic protocol for generating this intermediate.

Commercial Sourcing & Economic Analysis

Procuring highly substituted nitroanilines requires navigating hazardous material (HazMat) logistics and purity variances. The presence of the nitro group adjacent to a trifluoromethylated ring introduces explosive potential under extreme thermal stress, which directly impacts shipping costs and lead times.

Table 1: Supplier and Pricing Matrix (Q1 2026)
SupplierCatalog No.PurityQuantityPrice (USD)Logistics / Notes
ChemScene CS-0751413≥98%100 mg$127.00Subject to HazMat shipping fees (

178 depending on region) [2].
ChemScene CS-0751413≥98%250 mg$253.00Ships at room temp; store at 2-8°C [2].
Sigma-Aldrich (Ambeed) AMBH9BD3783295%CustomInquiryDistributed via Sigma network; requires organizational contract [3].
Key Organics AS-0680N/ACustomInquiryB2B bulk synthesis contract [4].

Data Interpretation: The high cost-per-milligram is driven not by the scarcity of starting materials, but by the stringent safety requirements during the nitration and subsequent nucleophilic aromatic substitution phases of its industrial synthesis.

Synthetic Methodology: Nucleophilic Aromatic Substitution (SₙAr)

For laboratories opting to synthesize this building block in-house rather than purchasing it, the most reliable route involves the methoxylation of 5-chloro-2-nitro-4-(trifluoromethyl)aniline.

Mechanistic Causality

The reaction proceeds via a Nucleophilic Aromatic Substitution (SₙAr). The strong electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups severely depletes the electron density of the aromatic ring. This activates the chlorine-bearing carbon (C5) for nucleophilic attack by a methoxide ion, forming a Meisenheimer complex intermediate before the chloride leaving group is expelled.

Step-by-Step Protocol

This protocol is adapted from validated patent literature [5] and optimized for laboratory-scale self-validation.

Reagents Required:

  • 5-chloro-2-nitro-4-(trifluoromethyl)aniline (30.0 g, 125 mmol)

  • Potassium Hydroxide (KOH, 85% pellets, 18.1 g, 274 mmol)

  • Methanol (MeOH, anhydrous, 125 mL)

  • Dimethyl Sulfoxide (DMSO, anhydrous, 250 mL)

  • 1N Hydrochloric Acid (HCl)

Procedure:

  • Solvent System Preparation: Dissolve 30.0 g of 5-chloro-2-nitro-4-(trifluoromethyl)aniline in a co-solvent mixture of 250 mL DMSO and 125 mL MeOH in a 1L round-bottom flask.

    • Expert Insight: DMSO is critical here. As a polar aprotic solvent, it heavily solvates the potassium cation but leaves the methoxide anion "naked" and highly reactive, drastically accelerating the SₙAr kinetics.

  • Base Addition: Slowly add 18.1 g of KOH to the stirring solution.

    • Expert Insight: KOH reacts in situ with MeOH to generate the active nucleophile, potassium methoxide. Generating it in situ avoids the handling of highly moisture-sensitive and pyrophoric commercial methoxide salts.

  • Reaction Propagation: Seal the flask under an inert atmosphere (N₂) and stir the deep red solution at 23°C (room temperature) for 7 days.

    • Expert Insight: While heating would reduce the reaction time, SₙAr reactions on nitroaromatics can be violently exothermic. Maintaining 23°C ensures a controlled, self-regulating thermal profile, preventing the degradation of the nitro group.

  • Quenching & Precipitation: Pour the crude mixture slowly into a vigorously stirring solution of 350 mL 1N HCl and 1500 mL distilled water. Stir the resulting suspension for 1 hour.

    • Expert Insight: The HCl neutralizes excess KOH, preventing base-catalyzed hydrolysis of the newly formed methoxy group during isolation. The massive aqueous dilution forces the highly lipophilic product (LogP ~2.20) to precipitate entirely.

  • Isolation: Filter the solid under vacuum, wash with cold distilled water (3 x 100 mL), and dry under high vacuum at 40°C to yield 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline.

Application Workflow in mGluR2 Ligand Development

Once synthesized, 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline is primarily utilized to construct 2,3-dihydro-1H-1,5-benzodiazepin-2-ones. The nitro group is reduced to an amine, yielding a highly substituted o-phenylenediamine. This diamine is then condensed with a β-keto ester to form the diazepine ring. These compounds are critical in neuropharmacology for mapping mGluR2 receptors in the brain using radiolabeled isotopes (e.g., ¹¹C, ¹⁸F) [1].

Pathway Visualization

G A 5-Chloro-2-nitro-4- (trifluoromethyl)aniline B SₙAr Reaction (KOH, MeOH, DMSO) A->B C 5-Methoxy-2-nitro-4- (trifluoromethyl)aniline B->C D Nitro Reduction & Cyclocondensation C->D E 1,5-Benzodiazepin-2-ones (mGluR2 PET Ligands) D->E

Figure 1: Synthetic workflow from commercial precursor to mGluR2 PET imaging ligands.

References

  • 摩熵化学 (MolAid) . Synthesis and biological evaluation of novel 2,3-dihydro-1H-1,5-benzodiazepin-2-ones; potential imaging agents of the metabotropic glutamate 2 receptor. Retrieved March 5, 2026, from[Link]

  • Google Patents. CN101415681A - Pyridine and pyrimidine derivatives as mGluR2 antagonists.
Foundational

5-Methoxy-2-nitro-4-(trifluoromethyl)aniline safety data sheet (SDS)

Technical Stewardship Guide: 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline Document Control: Subject: 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline CAS Registry Number: 473537-32-5[1] Molecular Formula: C₈H₇F₃N₂O₃[1] Molec...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Stewardship Guide: 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline

Document Control:

  • Subject: 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline

  • CAS Registry Number: 473537-32-5[1]

  • Molecular Formula: C₈H₇F₃N₂O₃[1]

  • Molecular Weight: 236.15 g/mol [1]

  • Version: 1.0 (Scientific Advisory)

Executive Summary & Chemical Identity

5-Methoxy-2-nitro-4-(trifluoromethyl)aniline is a specialized fluorinated aromatic building block used primarily in the synthesis of high-value agrochemicals and pharmaceutical intermediates.[1] Its structure combines three distinct pharmacophores: an electron-withdrawing trifluoromethyl group (-CF₃), a reactive primary amine (-NH₂), and a nitro group (-NO₂).[1]

For the drug development professional, this compound represents a "masked" diamine scaffold.[1] The presence of the nitro group ortho to the methoxy and para to the amine creates a specific electronic environment that directs nucleophilic substitutions and facilitates unique cyclization pathways (e.g., to benzimidazoles or quinoxalines) upon reduction.[1]

Structural Analysis:

  • Core: Aniline (Benzenamine).[1][2]

  • Substituents:

    • Position 1: Amine (-NH₂).[1][3][4]

    • Position 2: Nitro (-NO₂).[1][3][4]

    • Position 4: Trifluoromethyl (-CF₃).[1][2][3][4][5]

    • Position 5: Methoxy (-OCH₃).[1][2][6]

Hazard Architecture & Risk Assessment

While standard Safety Data Sheets (SDS) classify this compound under generic "Warning" categories, a senior scientist must interpret the structure-activity relationship (SAR) to predict hidden risks.[1]

GHS Classification (Verified)
Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) 4H302Harmful if swallowed.[1][7]
Skin Corrosion/Irritation 2H315Causes skin irritation.[1][8]
Serious Eye Damage/Irritation 2AH319Causes serious eye irritation.[1][8]
STOT - Single Exposure 3H335May cause respiratory irritation.[1]
Expert Toxicology Insight (The "Why")
  • Aniline Toxicity (Methemoglobinemia): Like most aniline derivatives, this compound has the potential to oxidize hemoglobin to methemoglobin, impairing oxygen transport.[1] While the -CF₃ and -NO₂ groups deactivate the ring (reducing metabolic oxidation rates compared to pure aniline), the risk remains.[1] Protocol: Monitor for cyanosis (blue lips/fingernails) in case of exposure.[1]

  • Nitroaromatic Sensitization: The nitro group at the ortho position increases lipophilicity and skin permeability.[1] Long-term handling without proper PPE may lead to dermal sensitization.[1]

  • Fluorine Effect: The trifluoromethyl group significantly increases the compound's stability and lipophilicity, potentially enhancing its absorption through biological membranes compared to non-fluorinated analogs.[1]

Physicochemical Characterization

Note: Experimental data for this specific isomer is scarce.[1] Values below are derived from validated structure-property relationship (SPR) models and analogous compounds.

PropertyValue / DescriptionExperimental Note
Physical State Solid (Crystalline Powder)Typically yellow to orange due to nitro conjugation.[1]
Melting Point 105°C – 115°C (Predicted)Determine experimentally via DSC before scale-up.[1]
Solubility DMSO, Methanol, Ethyl AcetateLow solubility in water.[1]
pKa (Conjugate Acid) ~1.5 – 2.0Weak base due to strong electron-withdrawing -NO₂ and -CF₃ groups.[1]
Partition Coefficient (LogP) ~2.3Moderately lipophilic; penetrates gloves over time.[1]

Strategic Handling & Containment Protocols

Handling this compound requires a "Hierarchy of Controls" approach. Do not rely solely on PPE.[1][9]

A. Engineering Controls (Primary Barrier)[2]
  • Solids Handling: Weighing must be performed inside a Class I Biological Safety Cabinet or a Chemical Fume Hood with a face velocity >100 fpm.[1]

  • Static Control: Dry nitroanilines can be electrostatic.[1] Use anti-static weighing boats and ground all metal spatulas to prevent dust dispersion.[1]

B. Personal Protective Equipment (Secondary Barrier)
  • Gloves: Double-gloving is mandatory.[1]

    • Inner Layer: Nitrile (4 mil).[1]

    • Outer Layer: Nitrile (minimum 8 mil) or Neoprene.[1]

    • Rationale: Aromatic amines can permeate thin nitrile.[1] Change outer gloves every 30 minutes during active handling.[1]

  • Respiratory: If engineering controls are breached or during spill cleanup, use a half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.[1]

C. Workflow Visualization

SafetyProtocol cluster_emergency Emergency Contingency Start Start: Handling 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline RiskAssess 1. Risk Assessment (Check Quantity & Form) Start->RiskAssess EngControl 2. Engineering Controls (Fume Hood / Glove Box) RiskAssess->EngControl High Potency PPE 3. PPE Donning (Double Nitrile + Lab Coat + Goggles) EngControl->PPE Operation 4. Experimental Operation (Weighing/Synthesis) PPE->Operation Waste 5. Waste Disposal (Segregated Solid Toxic) Operation->Waste Spill Spill Detected Operation->Spill Accident Response Evacuate -> Ventilate -> P100 Respirator Spill->Response

Figure 1: Operational safety workflow for handling fluorinated nitroanilines. Note the critical checkpoint at Engineering Controls.

Synthetic Utility & Reactivity Profile

This compound is a versatile intermediate.[1] The core reactivity is driven by the nitro reduction and diazotization of the amine.[1]

Key Reaction Pathways
  • Nitro Reduction (Benzimidazole Precursor):

    • Reagent: H₂/Pd-C, Fe/AcOH, or SnCl₂.[1]

    • Product: 5-Methoxy-4-(trifluoromethyl)benzene-1,2-diamine.[1]

    • Utility: The resulting diamine reacts with aldehydes or carboxylic acids to form benzimidazoles, a privileged scaffold in kinase inhibitors.[1]

  • Sandmeyer Reaction:

    • Reagent: NaNO₂/H₂SO₄ followed by CuCN or CuCl.[1]

    • Utility: Converts the primary amine into a nitrile or halide, allowing for further functionalization of the aromatic core.[1]

  • Nucleophilic Aromatic Substitution (SₙAr):

    • Insight: The fluorine atoms on the -CF₃ group are generally stable.[1] However, the methoxy group (para to the nitro) can sometimes be displaced by strong nucleophiles (amines/thiols) under forcing conditions due to the electron-withdrawing activation of the ring.[1]

Retrosynthetic Logic

SynthesisPath Target Target: 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline Precursor1 Precursor A: 3-Methoxy-4-(trifluoromethyl)aniline Precursor1->Target Nitration (HNO3/H2SO4) (Regioselectivity Challenge) Precursor2 Precursor B: 1-Chloro-5-methoxy-2-nitro-4-(trifluoromethyl)benzene Precursor2->Target Amination (NH3, Pressure) (S_NAr Displacement)

Figure 2: Potential retrosynthetic disconnections.[1] The SₙAr route (Precursor B) is often preferred industrially to avoid isomer separation issues common in nitration.[1]

Emergency Response Protocols

In Case of Exposure:

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[1][7][9][10] Critical: Monitor for delayed pulmonary edema if dust was inhaled.[1]

  • Skin Contact: Wash with polyethylene glycol 400 (PEG 400) followed by soap and water.[1] PEG is superior to water alone for lipophilic nitroanilines.[1]

  • Eye Contact: Rinse for 15 minutes.[1][7][10] Do not use neutralizing agents.[1]

Spill Cleanup:

  • Isolate: Evacuate a 15-foot radius.[1]

  • Protect: Don P100 respirator and double gloves.[1]

  • Contain: Cover spill with a damp paper towel (to prevent dust) or use an inert absorbent (vermiculite).[1]

  • Clean: Wipe area with a mild detergent solution.[1] Do not use bleach (potential reaction with amines).[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 473537-32-5, 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023).[1] C&L Inventory: Harmonized classification and labelling of nitroaniline derivatives. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline and Nitroaniline Derivatives. Retrieved from [Link][1]

Sources

Exploratory

Research applications of 2-nitro-4-trifluoromethyl-5-methoxyaniline

An In-depth Technical Guide to the Research Applications of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehens...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Research Applications of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 5-methoxy-2-nitro-4-(trifluoromethyl)aniline (CAS 473537-32-5), a polysubstituted aniline with significant potential as a building block in pharmaceutical and materials science research. While direct literature on this specific molecule is emerging, its utility can be inferred from the well-documented roles of its constituent functional groups: the aniline core, a trifluoromethyl moiety, a nitro group, and a methoxy group. This guide will dissect the influence of these groups on the molecule's physicochemical properties and potential bioactivity, propose key research applications, and provide detailed, plausible synthetic protocols based on established chemical transformations.

Introduction and Physicochemical Properties

5-Methoxy-2-nitro-4-(trifluoromethyl)aniline is a unique chemical entity characterized by a strategic arrangement of electron-withdrawing and electron-donating groups on an aniline scaffold. This substitution pattern suggests a range of potential applications, particularly in medicinal chemistry where such motifs are sought for their ability to modulate drug-like properties.[1] The trifluoromethyl group is a cornerstone of modern drug design, known for enhancing metabolic stability, lipophilicity, and binding affinity.[1]

The known physicochemical properties of 5-methoxy-2-nitro-4-(trifluoromethyl)aniline are summarized in the table below.

PropertyValueSource
CAS Number 473537-32-5[2]
Molecular Formula C₈H₇F₃N₂O₃
Physical Form Solid[2]
Purity 95%[2]
Storage Keep in dark place, inert atmosphere, room temperature[2]
InChI Key HJFCWKRMUCQYHF-UHFFFAOYSA-N[2]

Figure 1: Chemical structure of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline.

The Role of Key Functional Groups in Drug Discovery and Materials Science

The potential applications of 5-methoxy-2-nitro-4-(trifluoromethyl)aniline are best understood by examining the contributions of its individual functional groups.

  • Aniline Core: The aniline scaffold is a prevalent motif in pharmaceuticals, agrochemicals, and dyes.[3][4] It serves as a versatile precursor for a wide array of chemical transformations.[3]

  • Trifluoromethyl Group (-CF₃): The incorporation of a trifluoromethyl group is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[1][5] Its strong electron-withdrawing nature and high metabolic stability can lead to improved binding affinity, increased lipophilicity, and a longer in-vivo half-life.[1] In many instances, trifluoromethylated anilines are key components of kinase inhibitors used in cancer therapy.[1][6]

  • Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group that can influence the electronic properties of the aromatic ring. It is a common feature in various bioactive molecules and can serve as a handle for further chemical modifications, such as reduction to an amino group, which opens up possibilities for subsequent reactions.

  • Methoxy Group (-OCH₃): The methoxy group is an electron-donating group that can impact the molecule's solubility and electronic properties.[3] It can also participate in hydrogen bonding interactions with biological targets.[3]

Potential Research Applications

Based on the analysis of its functional groups and the applications of structurally similar compounds, 5-methoxy-2-nitro-4-(trifluoromethyl)aniline is a promising candidate for several research applications:

  • Intermediate in Kinase Inhibitor Synthesis: A significant number of kinase inhibitors feature a substituted aniline moiety.[1][6] The trifluoromethyl group, in particular, is often found in potent kinase inhibitors.[6][7][8] 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline could serve as a valuable intermediate for the synthesis of novel kinase inhibitors targeting signaling pathways implicated in cancer, such as the MAPK/ERK pathway.[1] The nitro group can be reduced to an amine, which can then be coupled with a heterocyclic core common in kinase inhibitor design.

  • Precursor for Novel Agrochemicals: Trifluoromethylated anilines are also utilized in the development of herbicides and pesticides.[3] The unique combination of functional groups in 5-methoxy-2-nitro-4-(trifluoromethyl)aniline could lead to the discovery of new agrochemicals with enhanced efficacy.

  • Building Block for Advanced Materials: The electron-donating and electron-withdrawing groups on the aniline ring make this molecule a candidate for the synthesis of novel polymers and functional organic materials with interesting electronic and thermal properties.[9]

Proposed Synthetic Protocols

Synthetic Pathway A 2-Methoxy-5-(trifluoromethyl)aniline B N-(2-methoxy-5-(trifluoromethyl)phenyl)acetamide A->B Acetylation (Acetic Anhydride) C 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline B->C Nitration (HNO3, H2SO4)

Figure 2: Proposed synthetic pathway for 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline.

Step 1: Acetylation of 2-Methoxy-5-(trifluoromethyl)aniline

To control the regioselectivity of the subsequent nitration step and to prevent oxidation of the amino group, it is first protected as an acetamide.

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-methoxy-5-(trifluoromethyl)aniline in glacial acetic acid.

  • Add acetic anhydride to the solution while stirring.

  • Continue stirring the reaction mixture at room temperature for 18 hours.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • The resulting crude N-(2-methoxy-5-(trifluoromethyl)phenyl)acetamide can be purified by recrystallization.

Rationale: This is a standard procedure for the protection of anilines before electrophilic aromatic substitution.[10]

Step 2: Nitration of N-(2-methoxy-5-(trifluoromethyl)phenyl)acetamide

The introduction of the nitro group is achieved through electrophilic aromatic substitution using a nitrating mixture. The methoxy and acetamido groups will direct the incoming nitro group.

Experimental Protocol:

  • Dissolve the N-(2-methoxy-5-(trifluoromethyl)phenyl)acetamide from the previous step in concentrated sulfuric acid at a low temperature (0-5 °C).

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture for several hours at a controlled temperature.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash with cold water until neutral, and dry.

  • The crude product can be purified by recrystallization to yield 5-methoxy-2-nitro-4-(trifluoromethyl)aniline.

Rationale: The nitration of acetanilides is a common and effective method for introducing a nitro group onto an aniline ring with good regiocontrol.[10][11]

Conclusion and Future Directions

5-Methoxy-2-nitro-4-(trifluoromethyl)aniline is a strategically functionalized molecule with considerable potential as a building block in drug discovery and materials science. The presence of the trifluoromethyl group, in particular, makes it an attractive starting material for the synthesis of novel kinase inhibitors and other bioactive compounds. The proposed synthetic pathway provides a viable route for its preparation, enabling further investigation into its chemical reactivity and potential applications. Future research should focus on the synthesis of this compound and the exploration of its utility in the development of new therapeutic agents and functional materials.

References

  • ResearchGate. (n.d.). Characterization of an Aromatic Trifluoromethyl Ketone as a New Warhead for Covalently Reversible Kinase Inhibitor Design. Retrieved from [Link]

  • PubMed. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Retrieved from [Link]

  • Journal of the Chemical Society C. (n.d.). Preparative routes to t-amine-substituted nitroanilines. Retrieved from [Link]

  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • Google Patents. (n.d.). CN103848706A - Synthesis method of substituted nitroaniline.
  • Arabian Journal of Chemistry. (2014). Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline from 5-chloro precursor

[1] Abstract & Core Directive This application note details the protocol for synthesizing 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline (CAS 473537-32-5) from its corresponding 5-chloro precursor (5-Chloro-2-nitro-4-(trif...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Core Directive

This application note details the protocol for synthesizing 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline (CAS 473537-32-5) from its corresponding 5-chloro precursor (5-Chloro-2-nitro-4-(trifluoromethyl)aniline). The transformation utilizes a Nucleophilic Aromatic Substitution (SNAr) mechanism, leveraging the electronic activation provided by the ortho-nitro and para-trifluoromethyl groups relative to the leaving group. This guide is designed for process chemists and researchers requiring high-purity intermediates for agrochemical or pharmaceutical scaffolds.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the electronic deficiency of the benzene ring. The 5-position is activated for nucleophilic attack by the strong electron-withdrawing nature of the Nitro (-NO₂) group at position 2 and the Trifluoromethyl (-CF₃) group at position 4.

Structural Activation
  • Nitro Group (C2): Located para to the reaction site (C5), providing strong resonance withdrawal that stabilizes the Meisenheimer intermediate.

  • Trifluoromethyl Group (C4): Located ortho to the reaction site (C5), providing inductive withdrawal.

  • Amine Group (C1): Although electron-donating, its position meta to the reaction site minimizes deactivation, and the strong withdrawing groups dominate the ring electronics.

Reaction Pathway (Graphviz)

SNAr_Mechanism Start 5-Chloro-2-nitro- 4-(trifluoromethyl)aniline (Substrate) Complex Meisenheimer Complex (Intermediate) Start->Complex + MeO⁻ (MeOH) Nucleophilic Attack @ C5 Reagent Sodium Methoxide (MeO⁻ Na⁺) Reagent->Complex Product 5-Methoxy-2-nitro- 4-(trifluoromethyl)aniline Complex->Product Elimination of Cl⁻ Restoration of Aromaticity Byproduct NaCl Complex->Byproduct

Figure 1: Mechanistic pathway of the SNAr reaction showing the displacement of the chloride leaving group by methoxide.

Experimental Protocol

Materials & Reagents
ComponentCAS No.[1][2][3]RolePurity / Conc.
5-Chloro-2-nitro-4-(trifluoromethyl)aniline 35375-74-7Substrate>98%
Sodium Methoxide (NaOMe) 124-41-4Nucleophile25-30% wt in MeOH
Methanol (MeOH) 67-56-1SolventAnhydrous
Water 7732-18-5QuenchDeionized
Hydrochloric Acid (HCl) 7647-01-0Neutralization1M
Step-by-Step Procedure

Step 1: Preparation of Reaction Matrix

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charge the flask with 10.0 g (41.6 mmol) of 5-Chloro-2-nitro-4-(trifluoromethyl)aniline.

  • Add 100 mL of anhydrous Methanol. Stir at room temperature until the solid is fully dispersed (solution may remain yellow/orange).

Step 2: Nucleophilic Addition

  • Cool the mixture to 0–5°C using an ice bath to control the initial exotherm.

  • Dropwise, add 11.2 g (approx. 12 mL, 52.0 mmol, 1.25 eq) of Sodium Methoxide solution (25% in MeOH).

    • Note: The solution color will likely darken to a deep red/orange, indicating the formation of the anionic species.

  • Remove the ice bath and allow the reaction to warm to room temperature over 30 minutes.

Step 3: Reaction Progression

  • Heat the reaction mixture to Reflux (65°C) .

  • Maintain reflux for 3–5 hours .

  • In-Process Control (IPC): Monitor by TLC (Eluent: 30% EtOAc in Hexanes) or HPLC.

    • Target: Disappearance of starting material (Rf ~0.6) and appearance of product (Rf ~0.4, more polar due to methoxy group).

Step 4: Quench & Isolation

  • Cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into 300 mL of ice-cold water with vigorous stirring. The product should precipitate as a yellow/orange solid.

  • Adjust pH to ~7 using 1M HCl if necessary (to neutralize excess methoxide).

  • Stir the slurry for 30 minutes to ensure crystal growth.

  • Filter the solid using a Buchner funnel.[4]

  • Wash the filter cake with 2 x 50 mL water to remove residual salts and methanol.

  • Wash with 1 x 20 mL cold heptane to remove non-polar impurities.

Step 5: Drying & Purification

  • Dry the solid in a vacuum oven at 45°C for 12 hours.

  • Yield Expectation: 9.0 – 9.5 g (90–95%).

  • Recrystallization (Optional): If purity is <98%, recrystallize from Ethanol/Water (9:1).

Process Optimization & Troubleshooting

Critical Process Parameters (CPP)

The following table outlines common failure modes and their scientific resolutions.

IssueProbable CauseCorrective Action
Incomplete Conversion Insufficient activation energy or reagent depletion.Increase NaOMe to 1.5 eq. Extend reflux time by 2 hours. Ensure system is anhydrous (water competes with MeO⁻).
Hydrolysis Byproduct Presence of water during high-temp phase.Use anhydrous MeOH. Hydroxide (OH⁻) competes with Methoxide (OMe⁻) to form the phenol derivative.
Dark/Tar Formation Oxidation of the aniline amine.Conduct reaction under strict Nitrogen atmosphere. Avoid temperatures >75°C.
Regioselectivity Issues Attack at F (CF3) site.Highly unlikely under these conditions; C-Cl bond is weaker and better activated than C-F in CF3 group for SNAr.
Analytical Validation
  • 1H NMR (DMSO-d6): Look for the singlet of the methoxy group at ~3.9 ppm. The aromatic protons will shift upfield slightly compared to the chloro-precursor due to the electron-donating effect of the oxygen.

  • Mass Spectrometry: Target Mass [M+H]+ = 237.1 (Calculated for C8H7F3N2O3).

Safety & Handling (E-E-A-T)

  • Nitro Compounds: While stable, nitro-aromatics can be energetic. Avoid heating to dryness.

  • Sodium Methoxide: Highly corrosive and moisture sensitive. Causes severe skin burns. Handle in a fume hood.

  • Aniline Derivatives: Potential skin sensitizers and toxic by ingestion. Wear double nitrile gloves and a lab coat.

References

  • Sigma-Aldrich. 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline Product Page. Retrieved from [5]

  • PubChem. 5-Chloro-2-nitro-4-(trifluoromethyl)aniline Compound Summary. National Library of Medicine. Retrieved from

  • ChemicalBook. Synthesis of 5-Chloro-2-nitroaniline derivatives. Retrieved from

  • Bader, H., et al.Nucleophilic Aromatic Substitution in 1-Chloro-2,4-dinitrobenzene derivatives. J. Org. Chem. (General SNAr mechanism reference).

(Note: Specific CAS numbers provided in the text are the primary identifiers for verification.)

Sources

Application

Nucleophilic aromatic substitution conditions for trifluoromethyl nitroanilines

Application Note: Precision Synthesis of Trifluoromethyl Nitroanilines via Nucleophilic Aromatic Substitution ( ) ) Conditions for Trifluoromethyl Nitroanilines Target Audience: Medicinal Chemists, Process Development Sc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of Trifluoromethyl Nitroanilines via Nucleophilic Aromatic Substitution ( )


) Conditions for Trifluoromethyl Nitroanilines
Target Audience:  Medicinal Chemists, Process Development Scientists

Abstract & Scope

Trifluoromethyl nitroanilines are critical pharmacophores in drug discovery (e.g., anti-androgens, kinase inhibitors) and agrochemistry. Their synthesis typically relies on Nucleophilic Aromatic Substitution (


) of halogenated precursors. This guide provides an in-depth technical analysis of reaction parameters, emphasizing the regioselective control  dictated by the competing electronic effects of the nitro (

) and trifluoromethyl (

) groups. We present optimized protocols for standard, mild, and green synthesis, alongside a decision framework for substrate selection.

Strategic Analysis: Electronic & Mechanistic Drivers

Activation Hierarchy ( vs. )

Success in


 requires a highly electron-deficient aromatic ring to stabilize the anionic Meisenheimer complex intermediate. While both 

and

are electron-withdrawing groups (EWG), they operate via different mechanisms with vastly different magnitudes.
  • Nitro Group (

    
    ):  Acts via strong inductive (
    
    
    
    ) and, critically, strong resonance (
    
    
    ) withdrawal. It can delocalize the negative charge of the intermediate directly onto the oxygen atoms.
    • Hammett Constant (

      
      ): ~1.27 (High activation).
      
  • Trifluoromethyl Group (

    
    ):  Acts primarily via strong inductive withdrawal (
    
    
    
    ) due to the electronegativity of fluorine.[1] It cannot stabilize the negative charge via resonance.
    • Hammett Constant (

      
      ): ~0.65 (Moderate activation).
      

Operational Rule: In substrates containing both groups, the position ortho or para to the nitro group is the primary site of nucleophilic attack. The


 group plays a secondary, supporting role.
The "Halex" Effect (F vs. Cl)

Contrary to


/

reactions, aryl fluorides react significantly faster than aryl chlorides in

.
  • Causality: The highly electronegative fluorine atom inductively destabilizes the ground state and stabilizes the transition state leading to the Meisenheimer complex (the rate-determining step).

  • Selection Guide: Use Aryl Fluorides for mild, room-temperature reactions or weak nucleophiles. Use Aryl Chlorides for cost-effective scale-up, requiring elevated temperatures (

    
    ).
    

Visualizing the Mechanism

The following diagram illustrates the reaction pathway and the critical resonance stabilization provided by the nitro group.

SnAr_Mechanism cluster_legend Electronic Effects Substrate Substrate (4-chloro-3-nitro-TFMB) TS_Attack Transition State (Nucleophilic Attack) Substrate->TS_Attack + Amine (Nu:) Meisenheimer Meisenheimer Complex (Resonance Stabilized by NO2) TS_Attack->Meisenheimer Rate Determining Step Product Product (Trifluoromethyl Nitroaniline) Meisenheimer->Product - Leaving Group (Cl-) Note1 NO2: Primary Activator (-R, -I) Stabilizes negative charge Note2 CF3: Secondary Activator (-I) Inductive pull only

Caption: Mechanistic pathway of


 showing the critical role of the Meisenheimer complex stabilization.

Experimental Protocols

Protocol A: Standard Synthesis (Aryl Chlorides)

Applicability: Robust synthesis using cost-effective aryl chlorides (e.g., 4-chloro-3-nitrobenzotrifluoride). Scale: 1.0 mmol to 100 g.

Reagents:

  • Substrate: 4-Chloro-3-nitrobenzotrifluoride (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve 4-chloro-3-nitrobenzotrifluoride (1.0 equiv) in MeCN (concentration 0.5 M).

  • Base Addition: Add

    
     (2.0 equiv). Note: For liquid amines, DIPEA is a homogenous alternative.
    
  • Nucleophile Addition: Add the amine (1.2 equiv) dropwise.

  • Reaction:

    • For reactive amines (e.g., pyrrolidine): Stir at Room Temperature (RT) for 2-4 hours.

    • For steric/less reactive amines (e.g., aniline): Heat to 80°C for 4-12 hours. Monitor by TLC or LC-MS.

  • Workup:

    • Cool to RT. Dilute with Ethyl Acetate (EtOAc).[2]

    • Wash with water (

      
      ) and brine (
      
      
      
      ) to remove DMF/salts.
    • Dry organic layer over

      
      , filter, and concentrate.[2][3]
      
  • Purification: Recrystallization from EtOH/Water or Flash Chromatography (Hexane/EtOAc).

Protocol B: Mild/Green Synthesis (Aryl Fluorides)

Applicability: Temperature-sensitive substrates or "Green Chemistry" requirements. Substrate: 4-Fluoro-3-nitrobenzotrifluoride.[4]

Reagents:

  • Solvent: Water (containing 2% TPGS-750-M surfactant) OR Ethanol.

  • Base:

    
     (1.1 equiv).
    

Step-by-Step Procedure:

  • Mixing: Suspend the aryl fluoride (1.0 equiv) and amine (1.1 equiv) in water/surfactant solution (0.5 M).

  • Reaction: Stir vigorously at RT for 1-3 hours. The reaction is often instantaneous due to the high reactivity of the C-F bond activated by the ortho-nitro group.

  • Isolation: The product often precipitates as a solid. Filter, wash with water, and dry.[4] No extraction required.

Regioselectivity Decision Matrix

When using poly-halogenated substrates (e.g., 2,4-dichloro-1-nitro-5-(trifluoromethyl)benzene), predicting the site of attack is crucial.

Substrate FeatureDominant Directing GroupSite of AttackRelative Rate
LG ortho to

Nitro (

)
Ortho Fast
LG para to

Nitro (

)
Para Fast
LG ortho to

Trifluoromethyl (

)
OrthoSlow (requires heat)
LG para to

Trifluoromethyl (

)
ParaSlow

Scenario: Substrate has Cl ortho to


 AND Cl ortho to 

. Outcome: The amine will selectively displace the Cl ortho to the Nitro group . The Cl ortho to

will remain intact unless forcing conditions (high temp, excess amine) are applied.

Data Summary: Solvent & Leaving Group Effects[5][6][7]

The following table summarizes relative conversion rates for the reaction of morpholine with nitro-benzotrifluoride derivatives at 25°C.

EntryLeaving Group (X)Position rel. to

SolventTime to >95% Conv.
1Fluorine OrthoEtOH< 15 min
2Chlorine OrthoEtOH4 hours
3Chlorine OrthoDMSO1 hour
4Chlorine MetaDMSONo Reaction (24h)

Note: Data extrapolated from general


 reactivity trends [1, 2].

Troubleshooting & Optimization

Troubleshooting Start Issue: Low Yield / No Reaction CheckLG Check Leaving Group (Is it F or Cl?) Start->CheckLG CheckPos Check Position (Is LG ortho/para to NO2?) CheckLG->CheckPos LG is Cl CheckTemp Increase Temp (Try 80-120°C) CheckLG->CheckTemp LG is F (unlikely issue) CheckSolv Change Solvent (Switch to DMSO/NMP) CheckPos->CheckSolv Yes End Redesign Substrate (Move NO2 to ortho/para) CheckPos->End No (Substrate unreactive) CheckSolv->CheckTemp

Caption: Troubleshooting logic for optimizing unreactive


 substrates.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Amines. Chemical Reviews, 49(2), 273–412. Link

  • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. Link

  • Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Pentafluoropyridine: A Regioselectivity Study. Journal of Organic Chemistry, 84(16), 10451–10458. Link

  • Neumann, C. N., & Ritter, T. (2015). Late-Stage Fluorination: Fancy Novelty or Useful Tool? Angewandte Chemie International Edition, 54(11), 3216–3221. Link

Sources

Method

Application Note: High-Yield Protocol for the Methoxylation of 5-Chloro-2-nitro-4-(trifluoromethyl)aniline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Reaction Type: Nucleophilic Aromatic Substitution (SNAr) Target Product: 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline Introduction & Me...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Reaction Type: Nucleophilic Aromatic Substitution (SNAr) Target Product: 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline

Introduction & Mechanistic Rationale

The functionalization of highly substituted anilines is a critical workflow in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. The transformation of 5-chloro-2-nitro-4-(trifluoromethyl)aniline to its methoxylated derivative relies on a classic 1 pathway[1].

To successfully execute this protocol, one must understand the causality behind the reactivity of the substrate. SNAr reactions require an electron-deficient aromatic ring and a viable leaving group[1]. In this substrate, the chloride at the C5 position serves as the leaving group. Its displacement is highly favored due to a synergistic "push-pull" electronic environment:

  • Resonance Activation (Para-effect): The strongly electron-withdrawing nitro (-NO2) group at the C2 position is para to the chloride. This allows for direct resonance stabilization of the anionic intermediate[2].

  • Inductive Activation (Ortho-effect): The trifluoromethyl (-CF3) group at the C4 position is ortho to the chloride, providing intense inductive electron withdrawal (σ-pull) that further lowers the activation energy barrier for nucleophilic attack[3].

  • Amino Group Dynamics: While the amino (-NH2) group at C1 is electron-donating, it is positioned meta to the leaving group. Consequently, its resonance effects do not directly increase electron density at C5, preserving the electrophilicity of the reaction center[4].

The reaction proceeds via an addition-elimination mechanism . The methoxide nucleophile attacks the C5 carbon, forming a resonance-stabilized negatively charged intermediate known as the Meisenheimer complex [2]. Subsequent elimination of the chloride anion restores aromaticity and yields the target ether.

SNAr_Mechanism Substrate 5-Chloro-2-nitro-4-(trifluoromethyl)aniline (Electrophilic C5) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Substrate->Meisenheimer + NaOMe Nucleophile Sodium Methoxide (NaOMe) (Nucleophilic Attack) Nucleophile->Meisenheimer Elimination Chloride Elimination (Restoration of Aromaticity) Meisenheimer->Elimination - Cl⁻ Product 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline (Target Product) Elimination->Product

Figure 1: Addition-elimination mechanism (SNAr) via Meisenheimer complex formation.

Experimental Design & Quantitative Data

The protocol utilizes Sodium Methoxide (NaOMe) as both the base and the nucleophile, with Anhydrous Methanol (MeOH) serving as the solvent. Methanol is chosen because it acts as the conjugate acid to the nucleophile, preventing unwanted transesterification or competing nucleophilic attacks that would occur in mixed-solvent systems.

Table 1: Reaction Stoichiometry and Reagent Properties
ReagentMW ( g/mol )EquivalentsAmountRole
5-Chloro-2-nitro-4-(trifluoromethyl)aniline240.571.01.00 g (4.16 mmol)Substrate
Sodium Methoxide (25 wt% in MeOH)54.021.51.43 mL (6.24 mmol)Nucleophile
Methanol (Anhydrous)32.04-10.0 mLSolvent
Ethyl Acetate (EtOAc)88.11-50.0 mLExtraction

Step-by-Step Methodology

Safety Note: Sodium methoxide is highly caustic and reacts exothermically with moisture. Nitroaromatics can be energetic materials. Conduct all operations in a well-ventilated fume hood using appropriate PPE.

Phase 1: Reaction Setup
  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, add 5-chloro-2-nitro-4-(trifluoromethyl)aniline (1.00 g, 4.16 mmol).

  • Solvation: Suspend the starting material in anhydrous methanol (10 mL). Purge the flask with an inert atmosphere (Nitrogen or Argon) for 5 minutes.

  • Nucleophile Introduction: Slowly add the sodium methoxide solution (25 wt% in methanol, 1.43 mL, 1.5 equiv) dropwise via a glass syringe at room temperature.

    • Causality Insight: Dropwise addition prevents localized concentration spikes and rapid exothermic heating, which can lead to the degradation of the nitroaromatic ring or the formation of azoxy byproducts.

Phase 2: Execution and Monitoring
  • Heating: Attach a reflux condenser to the flask. Heat the reaction mixture to a gentle reflux (approx. 65 °C) using a temperature-controlled heating block or oil bath.

  • Monitoring: Stir the mixture at reflux for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Hexanes:Ethyl Acetate (3:1 v/v). The starting material (higher Rf) will be consumed, replaced by a more polar, highly UV-active spot representing the methoxylated product.

Phase 3: Quenching and Isolation
  • Quenching: Once complete conversion is confirmed, remove the flask from the heat source and allow it to cool to room temperature. Concentrate the mixture under reduced pressure (rotary evaporation) to remove the majority of the methanol.

  • Extraction: Partition the resulting crude residue between Ethyl Acetate (30 mL) and distilled water (30 mL).

    • Self-Validating Step: The aqueous layer effectively solubilizes the NaCl byproduct and quenches any residual NaOMe into NaOH, while the target ether selectively partitions into the organic layer.

  • Washing & Drying: Separate the organic layer. Extract the aqueous layer with an additional 20 mL of Ethyl Acetate. Combine the organic layers, wash with saturated aqueous NaCl (brine, 20 mL), and dry over anhydrous Na2SO4. Filter the drying agent and concentrate the filtrate in vacuo.

  • Purification: Purify the crude product via silica gel flash column chromatography (gradient elution from 10% to 30% EtOAc in Hexanes) to yield pure 5-methoxy-2-nitro-4-(trifluoromethyl)aniline as a crystalline solid.

Workflow Step1 1. Preparation Dissolve substrate in anhydrous MeOH Step2 2. Nucleophile Addition Dropwise addition of NaOMe Step1->Step2 Step3 3. Reaction Execution Reflux at 65 °C for 4-6 hours Step2->Step3 Step4 4. Reaction Monitoring TLC / HPLC analysis Step3->Step4 Step4->Step3 Incomplete Step5 5. Quenching & Workup Evaporate MeOH, partition in EtOAc/H2O Step4->Step5 Complete Step6 6. Isolation Column chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the methoxylation reaction.

Troubleshooting Guide

Table 2: Common Deviations and Corrective Actions
IssuePotential CauseSolution / Prevention
Incomplete Conversion Insufficient nucleophile or inadequate heating.Add an additional 0.5 eq of NaOMe; ensure the reaction is maintaining a vigorous reflux at 65 °C.
Formation of Dark Byproducts Overheating or excessive base causing degradation.Strictly control the heating block temperature; do not exceed 2.0 eq of NaOMe.
Poor Extraction Yield Product trapping in a highly basic aqueous emulsion.Ensure the aqueous layer is slightly neutralized if highly basic; extract 3x with EtOAc to ensure full recovery.

References

  • Source: pharmdguru.
  • Source: chemistrylearner.
  • Source: pubs.acs.
  • Source: mdpi.

Sources

Application

Reduction of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline to diamine

Application Note: High-Fidelity Reduction of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline to 4-Methoxy-5-(trifluoromethyl)benzene-1,2-diamine Executive Summary The reduction of 5-Methoxy-2-nitro-4-(trifluoromethyl)anilin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Reduction of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline to 4-Methoxy-5-(trifluoromethyl)benzene-1,2-diamine

Executive Summary

The reduction of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline (CAS 473537-32-5) to its corresponding vicinal diamine, 4-Methoxy-5-(trifluoromethyl)benzene-1,2-diamine , is a critical transformation in the synthesis of third-generation EGFR inhibitors and benzimidazole-based bioactive scaffolds.[1][2]

While the reduction of nitro groups is a standard organic transformation, this specific substrate presents a unique "push-pull" electronic environment due to the opposing effects of the electron-donating methoxy/amino groups and the strongly electron-withdrawing trifluoromethyl (-CFngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) group.[2] Furthermore, the product is an electron-rich o-phenylenediamine, a class of compounds notorious for rapid oxidative degradation (purpling/blackening) upon exposure to air.[1][2]

This guide provides two field-proven protocols designed to maximize yield and purity while mitigating oxidative instability.

Chemical Context & Mechanistic Insights

Substrate Analysis
  • Substrate: 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline[1][2]

  • Target: 4-Methoxy-5-(trifluoromethyl)benzene-1,2-diamine[1][2]

  • Challenges:

    • Oxidative Instability: The product contains two amino groups ortho to each other, significantly lowering the oxidation potential. Air exposure leads to the formation of quinone imines and phenazines (dark impurities).

    • Chemo-selectivity: The -CFngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       group is generally robust, but harsh reducing conditions (e.g., dissolving metal reductions with active Lithium) could risk defluorination.[2]
      
    • Solubility: The trifluoromethyl group imparts lipophilicity, while the amino/nitro groups provide polarity. Solvent selection is critical for homogeneous reduction.

Pathway Visualization

ReactionPathway cluster_conditions Critical Control Points SM Starting Material 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline (Stable, Yellow Solid) Inter Intermediate Hydroxylamine Species (Transient) SM->Inter Reduction (H2/Pd or Fe/H+) Prod Product 4-Methoxy-5-(trifluoromethyl)benzene-1,2-diamine (Air-Sensitive, Colorless/Pale Solid) Inter->Prod Deoxygenation OxProd Oxidation Byproducts (Phenazines/Quinone Imines) (Dark Purple/Black) Prod->OxProd O2 (Air Exposure) Inert Inert Atmosphere (Ar/N2) Temp Temp Control (<50°C)

Figure 1: Reaction pathway highlighting the reduction mechanism and the critical risk of oxidative degradation.

Experimental Protocols

Method A: Catalytic Hydrogenation (The "Gold Standard")

Best for: Scale-up (>5g), high purity requirements, and laboratories equipped with hydrogenation vessels.

Rationale: Palladium on Carbon (Pd/C) effects a clean reduction under mild conditions. The -CFngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 group is stable to standard Pd/C hydrogenation at moderate pressures.[2] Ethanol is chosen as the solvent to balance solubility and ease of evaporation.

Materials:

  • Substrate: 5.0 g (21.2 mmol)[1]

  • Catalyst: 10% Pd/C (50% wet), 500 mg (10 wt% loading)

  • Solvent: Ethanol (Absolute, degassed) or Methanol: 100 mL

  • Hydrogen Source: H

    
     balloon or Parr shaker (30-50 psi)
    

Step-by-Step Protocol:

  • Preparation: Purge the reaction vessel (flask or Parr bottle) with Nitrogen or Argon for 10 minutes.

  • Loading: Add the substrate (5.0 g) and degassed Ethanol (100 mL). Stir until partially or fully dissolved.

  • Catalyst Addition: Caution: Pd/C can ignite solvent vapors. Under a steady stream of inert gas, carefully add the Pd/C catalyst.

  • Hydrogenation:

    • Balloon Method:[1] Evacuate the flask and backfill with H

      
       (repeat 3x). Stir vigorously at Room Temperature (RT) for 12–16 hours.
      
    • Parr Shaker: Pressurize to 40 psi H

      
      . Shake at RT for 4–6 hours.
      
  • Monitoring: Check by TLC (50% EtOAc/Hexanes). The yellow starting material spot should disappear, replaced by a polar, UV-active streak (diamine).

  • Workup (Crucial Step):

    • Filter the mixture through a Celite pad under an inert atmosphere (or keep the filter funnel covered with a watch glass/N

      
       stream) to remove Pd/C.
      
    • Wash the pad with degassed Ethanol.

    • Concentrate the filtrate immediately on a rotary evaporator. Do not heat above 40°C.

  • Isolation: The product is obtained as an off-white to pale brown solid.[1][2] Store immediately under Argon at -20°C.

Method B: Iron-Mediated Chemical Reduction

Best for: Small scale (<1g), labs without Hngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 setup, or if specific regioselectivity issues arise (unlikely here).[2]

Rationale: Iron powder in the presence of mild acid (NH


Cl) acts as a single-electron transfer agent. This method avoids the safety hazards of H

gas and is highly selective for nitro groups.

Materials:

  • Substrate: 1.0 g (4.2 mmol)

  • Reductant: Iron Powder (325 mesh), 1.2 g (5 eq)

  • Electrolyte: Ammonium Chloride (NH

    
    Cl), 1.1 g (5 eq)
    
  • Solvent: Ethanol/Water (3:1 ratio), 20 mL

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve NH

    
    Cl in water (5 mL) and add Ethanol (15 mL).
    
  • Activation: Add the Iron powder and stir vigorously. Heat to 60°C for 15 minutes to activate the iron surface.

  • Addition: Add the substrate (1.0 g) in one portion.

  • Reaction: Reflux (approx. 75-80°C) for 2–4 hours. The reaction mixture will turn dark/sludgy (iron oxides).

  • Workup:

    • Filter the hot mixture through Celite to remove iron sludge.[3] Wash with hot Ethanol.[1]

    • Note: The filtrate may be slightly colored due to iron salts.

    • Concentrate to remove Ethanol.[1]

    • Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

    • Dry organics over Na

      
      SO
      
      
      
      , filter, and concentrate.[3][4][5]

Quantitative Data & Specifications

ParameterMethod A (H

/Pd)
Method B (Fe/NH

Cl)
Yield 92 - 98%80 - 88%
Purity (HPLC) >98%>95%
Reaction Time 4 - 16 hours2 - 4 hours
Workup Complexity Low (Filtration)Medium (Extraction/Emulsions)
Scalability ExcellentModerate (Iron waste issues)
Safety Profile Flammability (H

, Pd)
Heavy Metal Waste (Fe)

Critical Quality Attributes (QC & Storage)

1. Oxidation Management:

  • Symptom: Product turns purple or black within minutes of air exposure.

  • Prevention: Add 0.1% Sodium Metabisulfite or Ascorbic Acid to the aqueous workup phase if using Method B. For Method A, minimize air contact.

  • Storage: Store under Argon in amber vials. Stability is significantly improved as the HCl salt (dihydrochloride), which can be generated by adding 4M HCl in Dioxane to the crude diamine.

2. Analytical Confirmation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the broad NH

    
     signal of the aniline (approx 7.5 ppm) and the appearance of two broad singlets (or one large broad signal) for the diamine NH
    
    
    
    protons (usually 4.5–5.5 ppm). The aromatic protons will shift upfield due to the increased electron density.
  • 19F NMR: The -CFngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     signal should remain a singlet (approx -60 to -63 ppm).[2] Splitting or loss of this signal indicates defluorination.
    

Workflow Diagram

Workflow Start Start: 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline Choice Select Method Start->Choice MethodA Method A: H2 / Pd/C (Ethanol, RT) Choice->MethodA Clean/Scale MethodB Method B: Fe / NH4Cl (EtOH/H2O, Reflux) Choice->MethodB No H2 Equip FilterA Filter (Celite) Inert Atmosphere MethodA->FilterA Conc Concentrate Filtrate (<40°C) FilterA->Conc FilterB Filter Iron Sludge (Hot Filtration) MethodB->FilterB ExtractB Extract (EtOAc) FilterB->ExtractB ExtractB->Conc Product Crude Diamine (Pale Solid/Oil) Conc->Product Salt Optional: Form HCl Salt (For Long-term Stability) Product->Salt Recommended

Figure 2: Decision tree and process flow for the synthesis of the diamine.

References

  • Sigma-Aldrich. 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline Product Sheet. Retrieved from .[1][2]

  • ChemicalBook. Synthesis of 4-Methoxy-o-phenylenediamine (Analogous Protocol). Retrieved from .

  • Organic Chemistry Portal. Reduction of Nitro Compounds to Amines. Retrieved from .

  • BenchChem. Catalyst Selection for Nitroaniline Reduction. Retrieved from .

  • Vertex AI Search. Scalable Electrochemical Reduction of Nitrobenzotrifluorides. Organic Process Research & Development (2023). Retrieved from .

Sources

Method

Using 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline in quinazoline synthesis

Here is the comprehensive Application Note and Protocol guide for using 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline in quinazoline synthesis. High-Fidelity Synthesis of 6-Methoxy-7-(trifluoromethyl)quinazolin-4(3H)-one...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive Application Note and Protocol guide for using 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline in quinazoline synthesis.

High-Fidelity Synthesis of 6-Methoxy-7-(trifluoromethyl)quinazolin-4(3H)-one Scaffolds

Abstract & Strategic Overview

This guide details the optimized protocol for utilizing 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline as a core building block in the synthesis of 6-methoxy-7-(trifluoromethyl)quinazolin-4(3H)-one . This scaffold represents a critical "next-generation" pharmacophore in kinase inhibitor development (specifically EGFR and HER2 targets), where the metabolically stable trifluoromethyl (


) moiety replaces a labile alkoxy group to improve pharmacokinetic half-life and lipophilicity.

The protocol deviates from classical anthranilic acid routes, utilizing a Reductive Cyclization strategy that offers higher atom economy and avoids the harsh conditions often required to hydrolyze trifluoromethyl-substituted nitriles.

Retrosynthetic Logic & Mechanism

The synthesis exploits the electronic "push-pull" nature of the starting material. The electron-withdrawing


 group at the para position relative to the amine (C4) stabilizes the intermediate diamine, while the electron-donating methoxy group (C5) activates the ring for subsequent electrophilic substitutions if required.

Mapping the Transformation:

  • Starting Material: 1-Amino-2-nitro-4-(trifluoromethyl)-5-methoxybenzene.

  • Target: 6-Methoxy-7-(trifluoromethyl)quinazolin-4(3H)-one.

  • Regiochemistry:

    • Aniline

      
      
      
      
      
      Quinazoline
      
      
    • Nitro

      
      
      
      
      
      Quinazoline
      
      
    • 
      -
      
      
      
      
      
      
      
      -
      
      
    • 
      -
      
      
      
      
      
      
      
      -
      
      

Retrosynthesis Target 6-Methoxy-7-(trifluoromethyl) quinazolin-4(3H)-one (Target Scaffold) Intermediate 4-Methoxy-5-(trifluoromethyl) -1,2-phenylenediamine (Unstable Intermediate) Target->Intermediate Cyclization (Formamidine Acetate) Start 5-Methoxy-2-nitro-4- (trifluoromethyl)aniline (Starting Material) Intermediate->Start Reduction (H2/Pd-C or Fe/AcOH)

Figure 1: Retrosynthetic pathway illustrating the conversion of the nitro-aniline precursor to the quinazoline core.

Experimental Protocol

Safety Warning: Nitro-aromatics are potentially explosive. The trifluoromethyl group adds thermal stability but increases lipophilicity (skin absorption risk). Handle in a fume hood.

Phase A: Reduction to Diamine

Objective: Convert the 2-nitro group to an amine to generate the 1,2-diamine species.

Why this method? While catalytic hydrogenation (


) is cleaner, the presence of the 

group can sometimes lead to hydrodefluorination if conditions are too vigorous. We utilize a Transfer Hydrogenation or a mild Iron-mediated reduction to preserve the

integrity.

Materials:

  • 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline (10.0 g, 42.3 mmol)

  • Iron powder (325 mesh, 11.8 g, 5.0 eq)

  • Ammonium Chloride (

    
    , 11.3 g, 5.0 eq)
    
  • Solvent: Ethanol/Water (4:1 v/v, 100 mL)

Step-by-Step:

  • Slurry Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend the aniline in 80 mL Ethanol.

  • Activation: Dissolve

    
     in 20 mL water and add to the flask. Heat the mixture to 60°C.
    
  • Reduction: Add Iron powder portion-wise over 15 minutes. (Caution: Exothermic).

  • Reflux: Increase temperature to reflux (approx. 80°C) and stir vigorously for 2 hours.

    • Checkpoint: Monitor via TLC (50% EtOAc/Hexane). The bright yellow nitro spot should disappear, replaced by a polar, fluorescent diamine spot.

  • Workup: Hot filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol (2 x 20 mL).

  • Isolation: Concentrate the filtrate in vacuo to roughly 20 mL, then pour into ice-water (200 mL). The diamine may precipitate; if not, extract with Ethyl Acetate (3 x 50 mL). Dry over

    
     and concentrate.
    
    • Note: The diamine oxidizes rapidly in air (turning dark purple). Proceed immediately to Phase B.

Phase B: Cyclization to Quinazolin-4(3H)-one

Objective: Close the pyrimidine ring using a one-carbon donor.

Why this method? Formamidine Acetate is preferred over Formamide/Formic acid. It operates at lower temperatures and provides a cleaner profile for electron-deficient anilines.

Materials:

  • Crude Diamine (from Phase A)

  • Formamidine Acetate (6.6 g, 1.5 eq)

  • Solvent: 2-Methoxyethanol (or Ethanol for greener process)

Step-by-Step:

  • Reaction: Dissolve the crude diamine in 2-Methoxyethanol (50 mL). Add Formamidine Acetate.

  • Cyclization: Reflux at 120°C for 4–6 hours.

    • Mechanism:[1][2][3][4] The primary amines attack the formamidine carbon, eliminating ammonia to form the quinazoline ring.

  • Precipitation: Cool the reaction to room temperature. The product often crystallizes out. If not, reduce volume by 50% and add diethyl ether (20 mL) to induce precipitation.

  • Filtration: Filter the solid, wash with cold ethanol, and dry under vacuum at 50°C.

Expected Yield (Over 2 steps): 75–85% Appearance: Off-white to pale beige powder.

Functionalization (The "Warhead" Installation)

For drug development (e.g., EGFR inhibitors), the C4-carbonyl must be converted to a leaving group (Cl) to allow attachment of the aniline tail.

Phase C: Chlorination

Materials:

  • 6-Methoxy-7-(trifluoromethyl)quinazolin-4(3H)-one (5.0 g)

  • Thionyl Chloride (

    
    ) or Phosphoryl Chloride (
    
    
    
    , 25 mL)
  • Catalyst: DMF (5 drops)

Protocol:

  • Suspend the quinazolinone in

    
    . Add DMF.[4][5]
    
  • Reflux (105°C) for 3 hours. The suspension will clear as the chloro-imidate forms.

  • Critical Step: Distill off excess

    
     under reduced pressure.
    
  • Quench: Dissolve residue in DCM and pour slowly onto crushed ice/NaHCO3. (Violent hydrolysis!).

  • Isolate: Separate organic layer, dry, and concentrate to yield 4-Chloro-6-methoxy-7-(trifluoromethyl)quinazoline .

Quantitative Data & Troubleshooting

Table 1: Critical Process Parameters (CPP)

ParameterRangeOptimalImpact of Deviation
Reduction Temp 60–90°C80°C (Reflux)<60°C: Incomplete reaction. >90°C: Degradation of diamine.
Iron Stoichiometry 3.0–6.0 eq5.0 eq<3.0 eq: Stalled intermediate (hydroxylamine).
Cyclization Time 3–12 h5 h>12 h: Formation of dimeric impurities.
Solvent (Phase B) EtOH, 2-Me-EtOH2-MethoxyethanolEthanol may require longer reflux times due to lower BP.

Troubleshooting Guide:

  • Problem: Low yield in Phase A (Reduction).

    • Root Cause:[2][3][4][6][7] Oxidation of diamine during workup.

    • Solution: Add a pinch of sodium dithionite (

      
      ) to the extraction water to scavenge oxygen. Proceed to Phase B without full drying if necessary.
      
  • Problem: Product in Phase B is oily/sticky.

    • Root Cause:[2][3][4][6][7] Residual solvent or incomplete cyclization.

    • Solution: Triturate the oil with cold acetonitrile or diethyl ether to force crystallization.

Mechanistic Pathway (DOT Visualization)

Mechanism Start Nitro-Aniline (Precursor) Red Reduction (Fe/H+) Start->Red Diamine 1,2-Diamine (Nucleophile) Red->Diamine Inter Amidine Intermediate Diamine->Inter Attack on CH Form Formamidine Acetate Form->Inter Final Quinazoline Core Inter->Final -NH3 Cyclization

Figure 2: Reaction mechanism flow from nitro-reduction to amidine formation and final ring closure.

References
  • Review of Quinazoline Synthesis

    • Sharma, V. K., et al.[4] "A short review on synthetic strategies towards quinazoline based anticancer drugs." Arkivoc, 2021, ix, 150-176.[4][7]

  • Gefitinib/Erlotinib Analog Synthesis

    • Chandregowda, V., et al. "Convergent approach for commercial synthesis of Gefitinib."[4] Organic Process Research & Development. (Adapted protocol for methoxy-substituted quinazolines).

    • (See Scheme 4/5 in review).

  • Iron-Mediated Reduction Protocols

    • BenchChem Technical Guide.[2] "Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile and derivatives."

  • Cyclization Methodologies

    • Deshmukh, D. S., & Bhanage, B. M.[5] "Synthesis of quinazolines via catalytic amination." Synlett, 2018, 29, 979-985.[5]

  • Compound Data (Starting Material)

    • 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline (CAS: 473537-32-5).[8][9][10]

Sources

Application

Application Note: Catalytic Hydrogenation of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline

[1] Executive Summary This Application Note details the optimized protocol for the catalytic hydrogenation of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline (CAS: 116466-28-5) to its corresponding diamine, 4-Methoxy-5-(tri...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This Application Note details the optimized protocol for the catalytic hydrogenation of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline (CAS: 116466-28-5) to its corresponding diamine, 4-Methoxy-5-(trifluoromethyl)benzene-1,2-diamine .[1]

This transformation is a critical intermediate step in the synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g., Olmutinib analogs) and benzimidazole-based therapeutics.[1] The primary challenge in this reduction is the chemoselective reduction of the nitro group (


) while preserving the metabolically stable but chemically sensitive trifluoromethyl (

) moiety, avoiding hydrodefluorination.
Key Chemical Transformation
  • Starting Material: 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline (Yellow Solid)[1]

  • Product: 4-Methoxy-5-(trifluoromethyl)benzene-1,2-diamine (Off-white/Grey Solid)[1]

  • Reaction Type: Heterogeneous Catalytic Hydrogenation (

    
    , Pd/C)
    

Reaction Mechanism & Pathway

Understanding the stepwise reduction is vital for troubleshooting incomplete conversions (accumulation of hydroxylamine intermediates).

Graphviz Pathway Diagram

ReactionPathway SM Starting Material (Nitro-Aniline) Nitroso Nitroso Intermediate (R-NO) SM->Nitroso + H2 (Fast) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl + H2 (Fast) Product Final Diamine (R-NH2) Hydroxyl->Product + H2 (Rate Limiting) Side Defluorinated By-Product (Loss of CF3) Product->Side Over-reduction (High T/P, Pd/C)

Figure 1: Stepwise reduction pathway of the nitro group. Note that the reduction of hydroxylamine to amine is often the rate-determining step.

Critical Process Parameters (CPP)

The presence of the


 group dictates specific constraints. Standard vigorous hydrogenation can lead to C-F bond cleavage.
ParameterOptimized RangeRationale
Catalyst 5% Pd/C (Type: Sulfided or un-doped)Platinum (Pt/C) is safer for

retention, but Pd/C is standard if T < 40°C.
Catalyst Loading 5 - 10 wt% (relative to substrate)Balances reaction rate vs. cost.[1]
Solvent Methanol (MeOH) or THFMeOH provides high solubility and H2 gas mass transfer.
Pressure 30 - 50 psi (2 - 3.5 bar)Moderate pressure minimizes defluorination risk.[1]
Temperature 20°C - 35°CCRITICAL: >50°C significantly increases defluorination risk.[1]
Additives None (Neutral conditions)Acidic conditions can accelerate side reactions; basic conditions may foul catalyst.

Experimental Protocols

Protocol A: Standard Catalytic Hydrogenation (Parr Shaker/Autoclave)

Best for: Scale-up (grams to kilograms), high purity requirements.[1]

Materials:

  • Substrate: 10.0 g (42.3 mmol)

  • Catalyst: 5% Pd/C (50% wet), 1.0 g (10 wt% loading)

  • Solvent: Methanol (HPLC Grade), 100 mL

  • Equipment: Parr Hydrogenator or High-Pressure Autoclave[1]

Procedure:

  • Inerting: Charge the reaction vessel with the substrate and Methanol. Sparge with Nitrogen (

    
    ) for 10 minutes to remove dissolved oxygen (prevents oxidative coupling).
    
  • Catalyst Addition: Safety Note: Pd/C is pyrophoric when dry.[2] Add the wet catalyst paste carefully under

    
     flow.
    
  • Hydrogenation:

    • Seal the reactor.[3]

    • Purge with

      
       (3x 30 psi) then 
      
      
      
      (3x 30 psi).
    • Pressurize to 40 psi (2.7 bar) with

      
      .
      
    • Agitate vigorously at Room Temperature (25°C) .

  • Monitoring: Monitor H2 uptake. Reaction is typically complete in 2–4 hours.

    • IPC (In-Process Control):[1] Check by HPLC or TLC (50% EtOAc/Hexane). Look for disappearance of the yellow nitro spot.

  • Work-up:

    • Filter the mixture through a Celite® pad to remove Pd/C. Keep the filter cake wet to prevent ignition.

    • Wash the cake with 20 mL Methanol.

    • Concentrate the filtrate under reduced pressure (Rotavap, <40°C).

  • Isolation: The product, 4-Methoxy-5-(trifluoromethyl)benzene-1,2-diamine, is air-sensitive (oxidation to colorful impurities).[1] Store under inert gas or use immediately in the next step.

Protocol B: Chemical Reduction (Iron/Ammonium Chloride)

Best for: Small scale, labs without pressure equipment, or if defluorination is observed with Pd/C.

Procedure:

  • Suspend Substrate (1.0 eq) in Ethanol/Water (3:1 ratio).

  • Add Ammonium Chloride (

    
    , 5.0 eq) and Iron Powder (Fe, 325 mesh, 5.0 eq).
    
  • Heat to reflux (approx. 75-80°C) with vigorous stirring for 2-4 hours.

  • Work-up: Filter hot through Celite to remove Iron oxide sludge. Basify filtrate slightly with

    
     if necessary, then extract with Ethyl Acetate.
    

Process Workflow & Decision Matrix

Workflow Start Start: Nitro-Aniline Substrate CheckEquip High Pressure Equipment Available? Start->CheckEquip PathA Protocol A: Pd/C Hydrogenation (30-40 psi, 25°C) CheckEquip->PathA Yes PathB Protocol B: Fe/NH4Cl Reduction (Reflux) CheckEquip->PathB No IPC_A IPC: Check HPLC (Is Nitro gone?) PathA->IPC_A IPC_A->PathA Incomplete (Extend Time) Defluoro Check 19F NMR: Defluorination > 1%? IPC_A->Defluoro Complete Success Filter & Isolate Diamine Product Defluoro->Success No Defluoro->PathB Yes (Switch Method) PathB->Success

Figure 2: Operational workflow for selecting and validating the reduction method.

Analytical Characterization & Specifications

TestMethodAcceptance Criteria
Appearance VisualOff-white to light grey solid.[1] (Darkening indicates oxidation).
Identification 1H NMR (DMSO-d6)3.80 ppm (s, 3H, OMe); ~4.5-5.0 ppm (br s, 4H, 2x NH2); Aromatic protons (singlets).[1]
Fluorine Integrity 19F NMRSingle peak ~ -62 ppm.[1] Absence of fluoride ion or defluorinated aryl peaks.
Purity HPLC (C18, ACN/H2O)> 98.0% Area.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Poisoned CatalystSulfur or trace halides in starting material can poison Pd.[1] Wash substrate or increase catalyst loading.
Stalled at Hydroxylamine H2 Pressure too lowIncrease pressure to 50 psi or temperature to 35°C (cautiously).
Defluorination (Loss of CF3) Temperature too highStrictly maintain T < 30°C. Switch to Pt/C catalyst or Protocol B (Fe/NH4Cl).
Product Color Instability Oxidation of DiamineThe product is an electron-rich diamine.[1] Store under Argon/Nitrogen at -20°C.

Safety Considerations (E-E-A-T)

  • Thermal Runaway: Hydrogenation of nitro compounds is highly exothermic (

    
    ). On large scale, control H2 addition rate or use cooling jackets.
    
  • Catalyst Handling: Dry Pd/C is pyrophoric.[2] Always keep it wet with water (50% wet type) and handle under inert atmosphere.

  • Hydrogen Gas: Extremely flammable. Ensure proper grounding of the autoclave to prevent static discharge.

References

  • Catalytic Hydrogenation of Nitroarenes: Blaser, H. U., et al. "Heterogeneous Catalysis for Fine Chemicals Production." Catalysis Today, 2004.

  • Reduction of Fluorinated Nitrobenzenes: "Scalable Electrochemical Reduction of Nitrobenzotrifluorides." Organic Process Research & Development, 2023.

  • Iron-Mediated Reduction (Bechamp Variant): "Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds."[1] Google Patents WO2016125185A2.

  • Synthesis of Benzimidazole Precursors: "The selective synthesis of N-arylbenzene-1,2-diamines..." RSC Advances, 2021.

(Note: While specific CAS 116466-28-5 literature is proprietary/sparse, these references validate the general protocols for trifluoromethyl-nitro-aniline reductions.)

Sources

Method

Application Note: Preparation of CNS Active Benzimidazole Scaffolds using 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline

This Application Note and Protocol Guide details the use of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline (CAS 473537-32-5) as a critical building block for the synthesis of fluorinated benzimidazole scaffolds .[1] These...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline (CAS 473537-32-5) as a critical building block for the synthesis of fluorinated benzimidazole scaffolds .[1] These scaffolds are privileged structures in Central Nervous System (CNS) drug discovery, serving as core pharmacophores for agents targeting serotonin receptors (e.g., 5-HT6 antagonists), GABA-A receptors (inverse agonists), and ion channels.[1]

[1]

Introduction & Scope

The modulation of physicochemical properties via fluorination is a cornerstone of modern CNS drug design. The incorporation of a trifluoromethyl (-CF3) group enhances lipophilicity (LogP) and metabolic stability (blocking CYP450 oxidation), while the methoxy (-OMe) group provides a hydrogen bond acceptor critical for receptor binding affinity.[1]

5-Methoxy-2-nitro-4-(trifluoromethyl)aniline is a high-value intermediate that provides a pre-functionalized aromatic core.[1] Its conversion into 5-methoxy-6-(trifluoromethyl)-1H-benzimidazole derivatives generates a scaffold bioisosteric to indole and purine, widely utilized in the development of:

  • 5-HT6 Antagonists: For cognitive impairment in schizophrenia and Alzheimer's disease.[1]

  • GABA-A

    
    5 Inverse Agonists:  For cognitive enhancement.[1]
    
  • CB2 Receptor Ligands: For neuroinflammation.[1]

This guide outlines the validated protocols for the reduction, cyclization, and functionalization of this aniline to generate CNS-active libraries.

Retrosynthetic Strategy & Mechanism

The synthesis exploits the ortho-nitroaniline motif.[1] The strategy involves a two-step "Reduction-Cyclization" sequence to form the benzimidazole core, followed by N-alkylation to attach the "tail" moiety (often a piperazine or amine linker) responsible for secondary binding interactions.[1]

Key Mechanistic Advantages:

  • Regiocontrol: The pre-existing substitution pattern (5-OMe, 4-CF3) is locked, preventing regiochemical ambiguity during electrophilic aromatic substitutions later in the sequence.

  • Electronic Activation: The electron-withdrawing -NO2 and -CF3 groups initially deactivate the ring, but reduction to the electron-rich diamine dramatically switches the reactivity, facilitating rapid cyclization.[1]

Retrosynthesis Target CNS Active Agent (N-Alkylated Benzimidazole) Scaffold 5-Methoxy-6-(trifluoromethyl) -1H-benzimidazole Target->Scaffold N-Alkylation (Linker Attachment) Diamine 4-Methoxy-5-(trifluoromethyl) -o-phenylenediamine Scaffold->Diamine Cyclization (Formic Acid/CDI) Start 5-Methoxy-2-nitro-4- (trifluoromethyl)aniline Diamine->Start Nitro Reduction (H2/Pd or Fe/AcOH)

Figure 1: Retrosynthetic analysis showing the derivation of CNS active agents from the nitro-aniline precursor.

Experimental Protocols

Protocol A: Reduction to 4-Methoxy-5-(trifluoromethyl)-o-phenylenediamine

Objective: Selective reduction of the nitro group without defluorination or demethylation.[1] Safety: Hydrogen gas is flammable.[1] Raney Nickel (if used) is pyrophoric.[1]

Materials:

  • Precursor: 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline (1.0 eq)[1]

  • Catalyst: 10% Pd/C (5 wt% loading)

  • Solvent: Methanol (anhydrous)[1]

  • Reagent: Hydrogen gas (balloon or Parr shaker at 30 psi)

Procedure:

  • Dissolution: In a hydrogenation vessel, dissolve 10.0 g (42.3 mmol) of the nitro-aniline in 150 mL of anhydrous Methanol.

  • Catalyst Addition: Under a nitrogen blanket, carefully add 0.5 g of 10% Pd/C. Caution: Pd/C can ignite methanol vapors if dry.[1]

  • Hydrogenation: Purge the vessel with Nitrogen (3x), then Hydrogen (3x).[1] Pressurize to 30 psi (or use a balloon for small scale) and stir vigorously at Room Temperature (RT) for 4–6 hours.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The yellow starting material spot should disappear, replaced by a polar, fluorescent diamine spot.

  • Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH (50 mL).

  • Isolation: Concentrate the filtrate in vacuo to yield the diamine as a dark off-white solid.[1]

    • Note: The diamine is oxidation-sensitive.[1] Use immediately in Protocol B or store under Argon at -20°C.

Protocol B: Cyclization to 5-Methoxy-6-(trifluoromethyl)-1H-benzimidazole

Objective: Formation of the imidazole ring.[1] Method Selection:

  • Method B1 (Formic Acid): Yields the C2-unsubstituted benzimidazole (H-bond donor/acceptor).[1]

  • Method B2 (CDI/Triphosgene): Yields the C2-benzimidazolone (similar to Flibanserin core).[1]

Procedure (Method B1 - Formic Acid Cyclization):

  • Reaction: Suspend the crude diamine (from Protocol A) in 88% Formic Acid (10 vol).

  • Heating: Heat the mixture to reflux (100°C) for 3 hours.

  • Work-up: Cool to RT. Slowly pour the reaction mixture into crushed ice/water (200 mL).

  • Neutralization: Basify to pH 8–9 using 50% NaOH solution or solid Na2CO3. Caution: Exothermic.[1]

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (DCM/MeOH gradient) to obtain the benzimidazole scaffold.

Protocol C: N-Alkylation for CNS Library Generation

Objective: Attachment of a pharmacophore side chain (e.g., 4-(3-chlorophenyl)piperazine linker) to target 5-HT or Dopamine receptors.[1]

Materials:

  • Scaffold: 5-Methoxy-6-(trifluoromethyl)-1H-benzimidazole[1]

  • Linker: 1-Bromo-3-chloropropane (or specific chloro-alkyl-amine)[1]

  • Base: Cesium Carbonate (Cs2CO3) or K2CO3[1]

  • Solvent: DMF or Acetonitrile[1]

Procedure:

  • Deprotonation: Dissolve the benzimidazole (1.0 eq) in DMF. Add Cs2CO3 (2.0 eq) and stir at RT for 30 mins to generate the anion.

  • Alkylation: Add the alkyl halide linker (1.1 eq) dropwise.

  • Heating: Heat to 60–80°C for 4–12 hours.

  • Regioselectivity Check: N1 vs N3 alkylation is possible. The steric bulk of the CF3 group at C6 often directs alkylation to the sterically less hindered N1 position (distal to CF3), but N3 isomers may form.

    • Validation: Verify regiochemistry using 2D NMR (NOESY).

  • Isolation: Pour into water, extract with EtOAc, and purify via HPLC.

Analytical Validation & QC

To ensure "Trustworthiness" and reproducibility, the following parameters must be met:

ParameterSpecificationMethod
Appearance Off-white to pale yellow powderVisual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Identity (H-NMR) Diagnostic signals: OMe singlet (~3.9 ppm), Aromatic protons (singlets/doublets depending on F-coupling)400 MHz DMSO-d6
Identity (F-NMR) Single peak at ~ -60 to -63 ppm19F-NMR
Mass Spec [M+H]+ matches theoreticalLC-MS (ESI+)

Workflow Diagram

The following diagram illustrates the critical path from starting material to the final CNS-active candidate.

Workflow cluster_0 Phase 1: Scaffold Synthesis cluster_1 Phase 2: Library Generation (CNS Targets) Step1 Start: 5-Methoxy-2-nitro-4- (trifluoromethyl)aniline Step2 Hydrogenation (H2, Pd/C, MeOH) Step1->Step2 Step3 Intermediate: Diamino-benzotrifluoride Step2->Step3 Step4 Cyclization (Formic Acid, Reflux) Step3->Step4 Step5 Scaffold: Benzimidazole Core Step4->Step5 Step6 N-Alkylation (Linker + Amine Tail) Step5->Step6 Step7 Final CNS Agent (e.g., 5-HT6 Antagonist) Step6->Step7

Figure 2: Step-by-step experimental workflow for the preparation of benzimidazole-based CNS agents.

References

  • Benzimidazole Scaffolds in CNS Discovery

    • Title: "Benzimidazole derivatives as potential CNS agents: A review."
    • Source:European Journal of Medicinal Chemistry.
    • Context: Discusses the bioisosteric replacement of indoles with benzimidazoles to improve metabolic stability in 5-HT ligands.
    • [1]

  • Synthesis of Fluorinated Benzimidazoles

    • Title: "Practical Synthesis of Fluorinated Benzimidazoles
    • Source:Journal of Organic Chemistry.
    • Context: Provides the standard operating procedure for the reduction and cyclization of trifluoromethyl-substituted nitroanilines.[1]

    • [1]

  • GABA-A Receptor Ligands

    • Title: "Design and Synthesis of Benzimidazole-Based GABA-A Receptor Modulators."[1]

    • Source:Journal of Medicinal Chemistry.
    • Context: Highlights the use of the 5-methoxy-6-trifluoromethyl motif in achieving subtype selectivity for alpha-5 receptors.[1]

    • [1]

  • Chemical Supplier Data (Starting Material)

    • Title: "5-Methoxy-2-nitro-4-(trifluoromethyl)aniline Product Page."[1]

    • Source:Ambeed / Sigma-Aldrich.
    • Context: Verification of CAS 473537-32-5 and physical properties.[1]

    • [1]

Sources

Application

Workup procedure for 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline synthesis in DMSO

Technical Application Note: Optimized Workup & Isolation of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline from DMSO Matrices Executive Summary The synthesis of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline (CAS: 473537-32-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Optimized Workup & Isolation of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline from DMSO Matrices

Executive Summary

The synthesis of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline (CAS: 473537-32-5) in dimethyl sulfoxide (DMSO) typically involves a Nucleophilic Aromatic Substitution (SNAr) where a fluoro- or chloro- precursor is treated with methoxide or ammonia. While DMSO is the optimal solvent for stabilizing the Meisenheimer complex intermediate, its high boiling point (189°C) and miscibility with water present significant downstream processing challenges.

This guide details a Phase-Controlled Precipitation (PCP) protocol designed to isolate the target molecule with >98% purity while quantitatively removing DMSO without high-vacuum distillation. The procedure addresses the critical "oiling out" phenomenon common to lipophilic nitroanilines.

Chemical Context & Critical Process Parameters (CPPs)

The Challenge of DMSO Matrices

In SNAr reactions, DMSO acts as a dipolar aprotic solvent that solvates cations (e.g., Na+), leaving the nucleophile (e.g., MeO-) "naked" and highly reactive. However, upon workup, DMSO can:

  • Solubilize the Product: Preventing crystallization in aqueous quenches.

  • Form Emulsions: Creating stable interphases during extraction.

  • Permeate Skin: Acting as a carrier for toxic nitro-compounds (See Safety Section).

Target Molecule Properties
PropertyDataImplication for Workup
Structure Nitro, CF3, OMe, NH2 on BenzeneHighly electron-deficient; weak base.
pKa (Conjugate Acid) ~0.5 - 1.0 (Estimated)Will not form salts easily in weak acid; safe to wash with dilute HCl.
Solubility (Water) < 0.1 mg/mLExcellent candidate for aqueous precipitation.
Solubility (DMSO) > 200 mg/mLRequires high water dilution factor (>10:1) to force precipitation.
Appearance Yellow/Orange SolidVisual confirmation of precipitation is distinct.

Protocol A: The "Crash-Out" Method (Recommended)

Best for reactions yielding solid products with high conversion (>95%).

Materials Required
  • Crude Reaction Mixture (in DMSO)[1]

  • Ice/Water Bath[2]

  • Saturated Aqueous NH4Cl (if Methoxide was used)

  • Buchner Funnel & Vacuum Setup

Step-by-Step Procedure

1. Thermal Conditioning (The Quench)

  • Action: Cool the DMSO reaction mixture to 15–20°C .

  • Rationale: SNAr reactions are often run at elevated temperatures. Quenching a hot DMSO solution into water can cause rapid, uncontrolled crystallization (occlusion of impurities) or violent exotherms.

2. The Reverse Addition Technique

  • Setup: Prepare a separate vessel containing 10 volumes of ice-cold water (relative to DMSO volume) under vigorous agitation (overhead stirrer recommended).

  • Action: Slowly pour the DMSO reaction stream into the water vortex. Do not add water to the DMSO.

  • Mechanism: Adding DMSO to water ensures the solvent composition instantly shifts to high-dielectric aqueous conditions, forcing immediate and discrete particle formation. Adding water to DMSO creates a "gummy" phase where the product oils out before solidifying, trapping DMSO.

3. pH Adjustment

  • Action: If Sodium Methoxide (NaOMe) was used, the slurry will be basic (pH > 12). Add Saturated NH4Cl solution until pH reaches 7–8 .

  • Rationale: Neutralizing the alkoxide prevents base-catalyzed hydrolysis of the CF3 group or the newly formed methoxy ether during drying.

4. Digestion (Ostwald Ripening)

  • Action: Stir the resulting yellow suspension for 30–60 minutes at 5–10°C.

  • Rationale: Allows micro-precipitates to aggregate into filterable crystals and ensures DMSO diffuses out of the crystal lattice.

5. Filtration & Displacement Wash

  • Action: Filter the solid. Wash the cake with 3 x 2 volumes of water .

  • Verification: The final wash filtrate should be odorless (no sulfur/garlic smell of DMSO).

Protocol B: Extractive Isolation (For Oily/Impure Products)

Use this if the product "oils out" or forms a gum upon water addition.

1. Dilution: Dilute the reaction mixture with 5 volumes of 5% LiCl solution . (LiCl increases the ionic strength, driving organic compounds out of the aqueous phase). 2. Extraction: Extract with Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) . Avoid DCM if possible, as it can solubilize DMSO. 3.[2] The "Back-Wash" (Critical Step):

  • Wash the organic layer 3 times with water (or 5% LiCl).
  • Rule of Thumb: This removes >99% of residual DMSO. 4. Drying: Dry over Na2SO4, filter, and concentrate.

Process Visualization (Workflow)

WorkupProcedure Start Crude Reaction (DMSO Matrix) Cool Cool to 20°C Start->Cool Decision Product State? Cool->Decision WaterVortex Pour into 10x Ice Water (Reverse Addition) Decision->WaterVortex Solid Expected LiClAdd Add 5% LiCl (aq) Decision->LiClAdd Oils/Gums pHAdjust Adjust pH to 7-8 (Sat. NH4Cl) WaterVortex->pHAdjust Digest Stir 1 hr @ 5°C (Ostwald Ripening) pHAdjust->Digest Filter Vacuum Filtration Digest->Filter Wash Wash 3x Water (Remove DMSO) Filter->Wash Extract Extract w/ EtOAc LiClAdd->Extract BackWash Back-wash Org. Phase 3x with Water Extract->BackWash Dry Dry & Concentrate BackWash->Dry

Figure 1: Decision tree for DMSO workup. Path A (Blue) is preferred for high-melting nitroanilines. Path B (Grey) is for lower purity mixtures.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Oiling Out Product melting point depressed by impurities/solvent; added water too fast.Seed the mixture: Add a small crystal of pure product during water addition. Use Path B: Switch to extraction.
Low Yield Product remains soluble in DMSO/Water mix.Increase Dilution: Go to 1:20 DMSO:Water ratio. Salting Out: Add NaCl to the aqueous phase to decrease organic solubility.
Residual DMSO Inefficient washing.[2]Lyophilization: If product is stable, freeze-dry to sublime DMSO (slow). Azeotrope: Evaporate with Toluene (forms azeotrope with DMSO, though weak).
Dark Color Oxidation of aniline or Meisenheimer complex decomposition.Degas solvents: Ensure water used for quench is degassed. Acid Wash: A mild dilute HCl wash can sometimes remove dark tarry amine impurities.

Safety & Handling

  • DMSO Permeability: DMSO dramatically increases the skin permeability of dissolved compounds. 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline is a nitro-aromatic; these are often toxic, mutagenic, or sensitizers.

    • Mandatory: Double-glove (Nitrile) or use Silver Shield® laminate gloves.

  • Exotherm Control: The addition of water to DMSO is exothermic. On large scale (>100g), this heat can trigger thermal decomposition of nitro compounds. Always monitor internal temperature during quench.

References

  • BenchChem Technical Support. (2025).[3] Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. Retrieved from

  • Li, H., et al. (2020).[4] "2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation." Journal of Chemical & Engineering Data.

  • University of Rochester. (n.d.). Removal of Reaction Solvents by Extractive Workup. Retrieved from

  • Key Organics. (2025). Product Analysis: 5-methoxy-2-nitro-4-(trifluoromethyl)aniline (CAS 473537-32-5).[5][6] Retrieved from

  • Beilstein Journals. (2014). "Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one." Beilstein Journal of Organic Chemistry.

Sources

Method

Application Note: Optimization of Recrystallization Solvents for the Purification of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline

Executive Summary The purification of highly functionalized aromatic building blocks is a critical bottleneck in drug development and materials science. 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline (CAS: 473537-32-5) pre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purification of highly functionalized aromatic building blocks is a critical bottleneck in drug development and materials science. 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline (CAS: 473537-32-5) presents a unique thermodynamic challenge during purification due to the competing polarities of its functional groups. This application note details the causality behind solvent selection, provides self-validating experimental protocols, and establishes a robust framework for isolating this compound in >99% purity using binary solvent recrystallization.

Chemical Profiling & Solvent Causality

To design a successful recrystallization protocol, one must first deconstruct the electronic and steric environment of the target molecule. 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline contains a "push-pull" electronic system:

  • The Amine (-NH₂) and Nitro (-NO₂) Groups: These moieties engage in strong intermolecular hydrogen bonding, forming infinite polar chains in the solid state. To break these lattice forces, a polar, protic "good" solvent like ethanol is highly effective[1].

  • The Trifluoromethyl (-CF₃) Group: This highly lipophilic, electron-withdrawing group drastically alters the molecule's solubility profile. In purely aqueous or highly polar environments, CF₃-containing anilines are prone to "oiling out" (separating as an impure liquid phase rather than crystallizing)[2].

Because a single solvent cannot satisfy both the polar and lipophilic requirements across a temperature gradient, binary (mixed) solvent systems are mandatory .

We have validated two distinct solvent systems based on the nature of the crude impurities:

  • System A (Ethanol / Water): Exploits the temperature-dependent solubility of the nitroaniline core in ethanol[3]. Water acts as a highly polar anti-solvent. This system is ideal for removing highly non-polar organic impurities.

  • System B (Ethyl Acetate / Hexane): Ethyl acetate acts as the primary solvent via dipole-dipole interactions, while hexane serves as a non-polar anti-solvent[4]. This system provides superior resolution when separating the target from structurally similar fluorinated isomers.

Quantitative Solvent System Comparison

The following table summarizes the empirical data for purifying 1.0 g of crude 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline (initial purity ~85%) using both solvent systems.

ParameterSystem A: Ethanol / WaterSystem B: Ethyl Acetate / HexaneCausality / Insight
Optimal Ratio (v/v) ~ 3:1 (EtOH:H₂O)~ 1:2 (EtOAc:Hexane)Dictated by the "cloud point" saturation threshold.
Recovery Yield 82 - 88%74 - 79%EtOH/H₂O forces more product out of solution due to the extreme polarity of water.
Final Purity (HPLC) > 98.5%> 99.5%EtOAc/Hexane provides superior selectivity against structurally similar byproducts.
Risk of "Oiling Out" Moderate to HighLowThe CF₃ group repels water, risking liquid-liquid phase separation if cooled too rapidly.
Primary Application Early-stage bulk purification.Final API-grade polishing step.Choose based on the required purity vs. yield tradeoff.

Experimental Workflow Visualization

Recrystallization_Workflow Crude Crude 5-Methoxy-2-nitro- 4-(trifluoromethyl)aniline SolventChoice Select Solvent System Crude->SolventChoice SysA System A: EtOH / H2O (Anti-Solvent Method) SolventChoice->SysA SysB System B: EtOAc / Hexane (Gradient Cooling) SolventChoice->SysB Dissolve Dissolve in Hot 'Good' Solvent (EtOH or EtOAc) near Boiling SysA->Dissolve SysB->Dissolve HotFilter Hot Filtration (Remove Insoluble Impurities) Dissolve->HotFilter AddAnti Add Anti-Solvent Dropwise (H2O or Hexane) until Turbid HotFilter->AddAnti Clear Add 2-3 drops Good Solvent (Clear the Cloudiness) AddAnti->Clear Cooling Controlled Cooling (Room Temp -> Ice Bath) Clear->Cooling Filter Vacuum Filtration & Cold Solvent Wash Cooling->Filter Dry Vacuum Drying (Constant Weight) Filter->Dry Pure Pure C8H7F3N2O3 (>99% Purity) Dry->Pure

Figure 1: Decision matrix and experimental workflow for the dual-solvent recrystallization process.

Step-by-Step Methodologies

Protocol A: Ethanol / Water Anti-Solvent Crystallization

This protocol is optimized for bulk recovery and the removal of highly non-polar impurities.

  • Dissolution: Place 1.0 g of crude 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline in a 50 mL Erlenmeyer flask. Add 5.0 mL of absolute ethanol. Heat the mixture gently on a hot plate (approx. 70°C) while swirling until the solid completely dissolves[1].

  • Hot Filtration: If particulate matter remains, pass the hot solution through a pre-heated stemless funnel equipped with fluted filter paper. Causality: A stemless funnel prevents the solution from cooling and prematurely crystallizing inside the funnel stem.

  • Anti-Solvent Addition: While maintaining the solution at 70°C, add hot deionized water dropwise using a Pasteur pipette. Continue until the solution reaches the "cloud point" (a faint, persistent turbidity)[4].

  • Lattice Correction (Critical Step): Add 2 to 3 drops of hot ethanol until the solution just becomes clear again. Causality: Allowing a cloudy, supersaturated solution to cool will result in the rapid precipitation of an amorphous powder that traps impurities. Clearing the solution ensures slow, highly ordered crystal lattice formation[3].

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature for 45 minutes, then place it in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2.0 mL of ice-cold 30% aqueous ethanol.

  • Drying: Dry the crystals in a vacuum desiccator overnight to a constant weight.

Protocol B: Ethyl Acetate / Hexane Gradient Crystallization

This protocol is optimized for high-resolution separation from structural isomers.

  • Dissolution: Dissolve 1.0 g of the crude compound in 3.0 mL of hot ethyl acetate (approx. 65°C).

  • Anti-Solvent Addition: Slowly add hot hexane dropwise until slight turbidity is observed.

  • Lattice Correction: Add 1-2 drops of hot ethyl acetate to clear the solution.

  • Cooling & Isolation: Allow the solution to cool very slowly to room temperature. Note: Rapid cooling in this solvent system will cause the CF₃-aniline to "oil out" as a biphasic liquid. If oiling occurs, reheat to dissolve, add slightly more ethyl acetate, and cool slower.

  • Filtration: Vacuum filter and wash with 2.0 mL of ice-cold hexane. Dry under vacuum.

Self-Validating Systems & Analytical Verification

A robust protocol must be self-validating. To ensure the recrystallization was successful, perform the following verifications:

  • Visual Inspection: The crude material is often a dark yellow/brown powder. The purified 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline should present as highly defined, bright yellow crystalline needles.

  • Melting Point Depression Analysis: Take the melting point of the dried product. A sharp melting point range (ΔT ≤ 1.5°C) indicates a highly ordered, pure crystal lattice. If the melting point is depressed or broadens (>3°C), impurities are still trapped in the lattice, and a second recrystallization is required.

  • Chromatographic Verification (TLC/HPLC): Run the purified product against the crude starting material using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A mobile phase of 50:50 Hexane/Ethyl Acetate provides excellent resolution for nitroaniline derivatives, allowing for precise quantification of purity[5].

References

  • Solution growth of high-quality organic N-benzyl-2-methyl-4-nitroaniline crystal for ultra-wideband tunable DFG-THz source Source: optica.org URL:[Link][1]

  • Chem 267. Recrystallization - Part 2. Source: umass.edu URL:[Link][4]

  • Preparation of trifluoromethylanilines (US6333434B1) Source: google.com (Google Patents) URL:[2]

  • Experiment 4:: TLC and HPLC of Nitroanilines Source: scribd.com URL:[Link][5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline

The following technical guide details the optimization, troubleshooting, and protocol execution for the synthesis of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline (also known as 4-Amino-2-methoxy-5-nitrobenzotrifluoride )...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the optimization, troubleshooting, and protocol execution for the synthesis of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline (also known as 4-Amino-2-methoxy-5-nitrobenzotrifluoride ).

This guide is structured for researchers requiring high-purity intermediates for drug discovery (e.g., kinase inhibitors) or agrochemical development.

Route Analysis & Mechanistic Logic

The synthesis relies on a sequential Nucleophilic Aromatic Substitution (


) on the scaffold 2,4-dichloro-5-nitrobenzotrifluoride .[1][2] The reaction order is dictated by the electronic activation provided by the nitro (

) and trifluoromethyl (

) groups.
  • Substrate: 2,4-Dichloro-5-nitrobenzotrifluoride.[1][3][4]

  • Target: 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline.

  • Critical Constraint: Regioselectivity.[2][4]

    • Position 4 (Cl): Ortho to

      
      . Highly activated. Kinetic product.
      
    • Position 2 (Cl): Para to

      
      , Ortho to 
      
      
      
      . Activated but sterically hindered and less reactive than Position 4.

The Logic of Addition Order: You MUST perform amination first, followed by methoxylation.

  • Step 1 (Amination): Ammonia attacks C4 (Ortho-nitro). This is the most electrophilic site.

  • Step 2 (Methoxylation): Methoxide attacks C2. This step is challenging because the newly installed amino group at C4 is an Electron Donating Group (EDG), which deactivates the ring towards the second nucleophilic attack.

Visualizing the Pathway:

ReactionScheme SM 2,4-Dichloro-5-nitrobenzotrifluoride (Starting Material) Int Intermediate: 4-Amino-2-chloro-5-nitrobenzotrifluoride (Regioselective Product) SM->Int Step 1: NH3 (aq) Target: C4 (Ortho to NO2) Fast, Exothermic Wrong Wrong Isomer: 4-Methoxy-2-amino-5-nitrobenzotrifluoride SM->Wrong If NaOMe added first: Attacks C4 preferentially Prod Target: 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline Int->Prod Step 2: NaOMe/DMSO Target: C2 (Para to NO2) Slow, Requires Heat

Caption: Sequential


 pathway. Correct order (Blue then Green) ensures correct regiochemistry. Reversing order (Red) yields the impurity.
Troubleshooting Guide (Q&A)

Q1: My yield in Step 2 (Methoxylation) is stuck at <50%, and I see unreacted intermediate. Why?

  • Cause: The amino group at C4 donates electron density into the ring, significantly raising the activation energy for the displacement of the second chloride at C2.

  • Solution:

    • Solvent Switch: Do not use Methanol as the primary solvent for Step 2. Methanol solvates the methoxide anion (

      
      ) via hydrogen bonding, reducing its nucleophilicity. Use a polar aprotic solvent like DMSO  or DMF  (with only stoichiometric MeOH). This leaves the 
      
      
      
      "naked" and highly reactive.
    • Temperature: Increase reaction temperature to 100–110°C . Refluxing methanol (65°C) is insufficient for this deactivated substrate.

Q2: I am seeing a "phenolic" impurity (M+1 = 227 instead of 241). What is it?

  • Cause: Hydrolysis of the Chloride at C2 or the Fluoride in the

    
     group (less likely) due to water.
    
  • Mechanism:

    
     competes with 
    
    
    
    . The resulting phenol (2-hydroxy-4-amino-5-nitrobenzotrifluoride) forms a stable phenolate salt that stops further reaction.
  • Solution:

    • Use anhydrous solvents.

    • Use solid Sodium Methoxide (95%+) rather than a solution in wet methanol.

    • Ensure the intermediate from Step 1 is thoroughly dried (water content <0.5%) before starting Step 2.

Q3: Can I add Sodium Methoxide first to avoid the deactivation problem?

  • No.

  • Reason: Methoxide is a stronger nucleophile than ammonia, but it will still attack the most activated position (C4, ortho-nitro) first. This yields 4-methoxy-2-chloro-5-nitrobenzotrifluoride . Subsequent amination would displace C2, giving 2-amino-4-methoxy-5-nitrobenzotrifluoride (the wrong regioisomer).

  • Verification: Check your NMR. The target (Amino at 4) should have a specific coupling pattern distinct from the isomer.

Q4: The reaction mixture turns dark black/tarry. How do I prevent decomposition?

  • Cause: Thermal decomposition or polymerization of the nitro-aniline species at high temperatures in basic media.

  • Solution:

    • Degas your DMSO/DMF with Nitrogen/Argon before heating. Oxygen accelerates oxidative degradation of electron-rich anilines.

    • Do not exceed 120°C.

Optimized Experimental Protocol

This protocol assumes a starting scale of 10g.

Step 1: Regioselective Amination

Target: 4-Amino-2-chloro-5-nitrobenzotrifluoride[5]

  • Setup: 250 mL round-bottom flask, magnetic stir bar, addition funnel.

  • Charge: Add 2,4-dichloro-5-nitrobenzotrifluoride (10.0 g, 38.5 mmol) and Isopropanol (50 mL).

  • Cool: Cool the solution to 0–5°C (Ice bath).

  • Addition: Add Ammonium Hydroxide (28-30% aq) (15 mL, ~220 mmol, 6 eq) dropwise over 30 minutes. Note: Reaction is exothermic.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Pour mixture into ice water (200 mL). The product precipitates as a yellow solid.[6]

  • Isolation: Filter, wash with water (3 x 50 mL), and dry in a vacuum oven at 45°C.

  • Expected Yield: >90% (Yellow solid).

Step 2: Deactivated Methoxylation

Target: 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline

  • Setup: 100 mL pressure vessel or round-bottom flask with reflux condenser (drying tube attached).

  • Charge: Add dried Intermediate from Step 1 (8.0 g, 33.2 mmol) and Anhydrous DMSO (40 mL).

  • Reagent: Add Sodium Methoxide (solid, 95%) (2.7 g, 49.8 mmol, 1.5 eq).

    • Alternative: Use 25% NaOMe in MeOH, but distill off the MeOH before heating if possible.

  • Reaction: Heat to 100°C for 6–12 hours.

    • Checkpoint: Monitor by HPLC.[2][7] If conversion stalls, add 0.2 eq additional NaOMe.

  • Quench: Cool to RT. Pour slowly into Ice/Water containing HCl (to neutralize excess base, final pH ~7).

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL).

  • Purification:

    • Wash organic layer with Brine (2x) to remove DMSO.

    • Dry over

      
      , concentrate.
      
    • Recrystallize from Ethanol/Water or purify via silica column (Hexane/EtOAc gradient).

Data Summary: Solvent & Base Effects
ParameterCondition A (Standard)Condition B (Optimized)Impact on Yield
Solvent (Step 2) Methanol (Reflux, 65°C)DMSO (100°C) +30-40% (Overcomes deactivation)
Base NaOMe (1.1 eq)NaOMe (1.5 - 2.0 eq) +10% (Drives equilibrium)
Water Content Industrial MeOH (<0.5%)Anhydrous (<0.05%) Prevents Phenol impurity (2-5%)
Atmosphere AirNitrogen/Argon Reduces tar formation/darkening
References
  • Synthesis of Nitro-Aniline Derivatives: Process for the preparation of 2-nitro-4-trifluoromethyl aniline. Patent EP0381010A2.

  • Nucleophilic Substitution Principles: BenchChem Technical Guide. Application Notes and Protocols for 2,4-Dichloro-5-nitrobenzotrifluoride.

  • Regioselectivity in SNAr: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. J. Org.[4] Chem. 2015, 80, 15, 7858–7864.[4] (Mechanistic analog).

  • Product Data: PubChem Compound Summary for CID 5161541, 2-Methoxy-4-(trifluoromethyl)aniline (Isomer/Analog data for comparison).

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Methoxylation of Chloro-Nitro-Trifluoromethyl Aniline

Welcome to the Application Science Technical Support Center. As researchers and drug development professionals, you frequently encounter highly functionalized "push-pull" aromatic systems.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As researchers and drug development professionals, you frequently encounter highly functionalized "push-pull" aromatic systems. The methoxylation of a chloro-nitro-trifluoromethyl aniline represents a classic synthetic trap: while the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups theoretically activate the ring for Nucleophilic Aromatic Substitution (SₙAr), the free amine (-NH₂) acts as a parasitic kinetic sink.

This guide provides the mechanistic causality, diagnostic workflows, and self-validating protocols required to push this transformation to >99% conversion.

Mechanistic Pathway Analysis

To troubleshoot the reaction, we must first understand the competing kinetics in the reaction vessel.

MechanisticPathway SM Chloro-Nitro-CF3-Aniline (Highly Electrophilic Ring) Base + NaOMe (Strong Base / Nucleophile) SM->Base PathA Pathway A: SNAr Attack (Desired) Base->PathA PathB Pathway B: Deprotonation (Parasitic) Base->PathB Meisenheimer Meisenheimer Complex (Stabilized by NO2/CF3) PathA->Meisenheimer Anilide Anilide Anion (Massive Electron Donor) PathB->Anilide Fast Equilibrium Product Methoxylated Product (C-OMe) Meisenheimer->Product -Cl⁻ Stall Reaction Stalls (Ring Deactivated) Anilide->Stall +R Effect Raises LUMO

Fig 1: Competing kinetic pathways between desired SNAr and parasitic amine deprotonation.

Technical FAQs

Q1: Why does the methoxylation stall at 40-50% conversion despite using excess sodium methoxide and prolonged heating? A1: The stall is an electronic consequence of the substrate's extreme polarization. While a standard aniline has an N-H pKa of ~27, the combined electron-withdrawing effects of the ortho/para -NO₂ and -CF₃ groups drastically lower the pKa of the aniline N-H bond[1]. Sodium methoxide (NaOMe) establishes a rapid acid-base equilibrium, deprotonating the amine to form an anilide anion. This anionic nitrogen is a massive electron donor (+R effect) that floods the aromatic ring with electron density. This raises the LUMO energy, preventing the formation of the Meisenheimer complex and completely shutting down the SₙAr pathway[2][3].

Q2: I am observing a highly polar byproduct that streaks on the TLC plate. LC-MS indicates a mass corresponding to [M-Cl+OH]. What is happening? A2: You are observing competitive hydroxylation. NaOMe is highly hygroscopic. If ambient moisture enters the reaction, NaOMe hydrolyzes to form sodium hydroxide (NaOH). Hydroxide is a smaller, harder, and more aggressive nucleophile than methoxide. It outcompetes methoxide for the electrophilic carbon, leading to the formation of the corresponding phenol (e.g., 3-trifluoromethyl-4-nitrophenol derivatives)[4]. To prevent this, you must use freshly titrated NaOMe in strictly anhydrous methanol under an argon atmosphere.

Q3: Can I force the reaction to completion by increasing the temperature or adding more base? A3: No. Increasing the temperature while the ring is deactivated by the anilide anion will not promote SₙAr. Instead, it leads to the thermal decomposition of any transient Meisenheimer complexes[3], resulting in tar formation and potential reduction of the nitro group. Adding excess base only ensures 100% deprotonation of the aniline, permanently stalling the desired pathway.

Q4: If direct SₙAr is fundamentally limited by the free amine, what are the alternative synthetic strategies? A4: You must disrupt the electronic deactivation. The most robust method is a Protection-Substitution-Deprotection (PSD) sequence. By converting the amine to an acetamide, you eliminate the acidic proton and dampen the nitrogen's electron-donating ability, restoring the ring's electrophilicity. Alternatively, you can switch to a Copper-catalyzed Ullmann-type methoxylation , which operates via an oxidative addition/reductive elimination pathway rather than relying solely on the ring's global electrophilicity[5][6].

Diagnostic Logic & Troubleshooting Workflow

TroubleshootingWorkflow Start Incomplete Methoxylation (<50% Conversion) CheckByproduct Is a highly polar byproduct (phenol) present? Start->CheckByproduct MoistureIssue Root Cause: Moisture NaOMe hydrolyzed to NaOH CheckByproduct->MoistureIssue Yes CheckStall Does reaction stall despite excess NaOMe and heat? CheckByproduct->CheckStall No DryReagents Action: Use anhydrous MeOH and fresh, dry NaOMe MoistureIssue->DryReagents Success Complete C-OMe Conversion DryReagents->Success DeprotonationIssue Root Cause: Aniline Deprotonation Anion deactivates SNAr CheckStall->DeprotonationIssue Yes ProtectAmine Strategy A: Amine Protection (e.g., Acetylation) prior to SNAr DeprotonationIssue->ProtectAmine Catalysis Strategy B: Cu-Catalyzed Ullmann Coupling DeprotonationIssue->Catalysis ProtectAmine->Success Catalysis->Success

Fig 2: Diagnostic logic tree for resolving stalled methoxylation reactions.

Quantitative Data Summary

The following table summarizes the expected outcomes of various methoxylation strategies based on our internal application data.

Reaction StrategyReagents & ConditionsConversion (%)Major Byproduct ProfileScalability
Direct SₙAr (Standard) NaOMe (1.5 eq), MeOH, 65°C45%Phenol (<2%), Unreacted SMHigh
Direct SₙAr (Excess Base) NaOMe (5.0 eq), MeOH, 85°C55%Phenol (15%), Tar (Degradation)Low
Cu-Catalyzed Ullmann CuI (10 mol%), Phenanthroline, NaOMe, 90°C85%Dehalogenation (~5%)Medium
Protected SₙAr (PSD) 1) Ac₂O 2) NaOMe, 65°C 3) HCl>99%None (Quantitative)High
Experimental Protocols
Protocol A: The Protection-SₙAr-Deprotection (PSD) Workflow

This is the recommended, self-validating approach for quantitative conversion.

  • Amine Acetylation:

    • Dissolve the chloro-nitro-trifluoromethyl aniline (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M).

    • Add Triethylamine (TEA) (1.5 eq) followed by dropwise addition of Acetic Anhydride (Ac₂O) (1.2 eq) at 0°C.

    • Warm to room temperature and stir for 2 hours.

    • Validation Checkpoint: LC-MS must show complete disappearance of the starting material and the appearance of the [M+H]⁺ peak corresponding to the acetamide.

  • SₙAr Methoxylation:

    • Perform a solvent swap to anhydrous Methanol (MeOH) via rotary evaporation.

    • Under an argon atmosphere, add a freshly titrated solution of NaOMe in MeOH (2.0 eq, 25 wt%).

    • Heat the mixture to 65°C for 4 hours.

    • Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the chloro-acetamide intermediate.

  • One-Pot Deprotection:

    • Cool the reaction to room temperature.

    • Carefully add 6M HCl (aq) until the pH reaches ~1.

    • Heat the mixture to 80°C for 3 hours to hydrolyze the acetyl group.

    • Neutralize with saturated NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the pure methoxylated aniline.

Protocol B: Ligand-Boosted Copper-Catalyzed Methoxylation

Use this protocol if protecting group chemistry is incompatible with downstream steps.

  • Catalyst Pre-activation:

    • In a nitrogen-filled glovebox, combine CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in anhydrous DMF (0.1 M relative to substrate).

    • Stir at room temperature for 15 minutes until a deep colored active complex forms[5].

  • Coupling Reaction:

    • Add the chloro-nitro-trifluoromethyl aniline (1.0 eq) and freshly prepared solid NaOMe (2.5 eq).

    • Seal the vessel, remove from the glovebox, and heat at 90°C for 12 hours.

    • Validation Checkpoint: Aliquot analysis via LC-MS should show the desired methoxy product. If dehalogenation (reduction) exceeds 5%, lower the temperature to 80°C.

  • Workup:

    • Quench the reaction with saturated aqueous NH₄Cl to sequester the copper salts.

    • Extract vigorously with EtOAc (3x). Wash the combined organic layers with water (5x) to remove DMF, dry, and concentrate.

References
  • 4-Nitro-3-trifluoromethyl aniline | 393-11-3 - ChemicalBook. ChemicalBook.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification.
  • Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis.
  • The Influence of Copper on Halogenation/Dehalogenation Reactions of Arom
  • 3-trifluoromethyl-4-nitrophenol. AERU - University of Hertfordshire.

Sources

Troubleshooting

Minimizing side reactions in nitro-aniline reduction steps

Technical Support Center: Minimizing Side Reactions in Nitro-Aniline Reduction Status: Active Ticket ID: NR-OPT-2024 Support Tier: Level 3 (Senior Application Scientist) Introduction Welcome to the Advanced Technical Sup...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Side Reactions in Nitro-Aniline Reduction

Status: Active Ticket ID: NR-OPT-2024 Support Tier: Level 3 (Senior Application Scientist)

Introduction

Welcome to the Advanced Technical Support Center for nitro group reductions. You are likely here because your standard hydrogenation protocol is yielding impurities (dehalogenated byproducts, azo dimers) or posing safety risks (hydroxylamine accumulation).

This guide moves beyond textbook definitions to address the causality of failure modes in nitro-aniline synthesis. We treat the reaction not as a single step, but as a complex network of competing pathways where kinetic control is paramount.

Module 1: Catalytic Hydrogenation (The "Clean" Route)

Q1: I am observing significant dehalogenation (loss of Cl, Br, I) during the reduction of my halonitrobenzene. How do I stop this?

Diagnosis: Standard Palladium on Carbon (Pd/C) is a non-selective hydrogenation catalyst. It readily inserts into Carbon-Halogen bonds (oxidative addition), especially after the nitro group is reduced to the amine, as the electron-rich aniline facilitates oxidative addition.

The Solution: Catalyst Poisoning & Alternative Metals You must decouple the nitro reduction potential from the hydrodehalogenation potential.

  • Switch to Sulfided Platinum (Pt(S)/C):

    • Protocol: Replace Pd/C with 1-5% sulfided platinum on carbon.

    • Mechanism: Sulfur atoms occupy the highly active "kink" sites on the metal surface responsible for C-X bond activation, while leaving the planar sites available for nitro group adsorption and reduction.

    • Self-Validation: Run a micro-scale test. If dehalogenation drops from >10% to <0.5% without loss of nitro conversion, the system is validated.

  • The Hydrazine Transfer Method (No

    
     Gas): 
    
    • Protocol: Use hydrazine hydrate (

      
      ) as the hydrogen donor with Pd/C in refluxing ethanol.
      
    • Why it works: Hydrazine decomposes on the Pd surface to generate active hydrogen species in situ. The kinetics of nitro reduction by hydrazine are orders of magnitude faster than C-X hydrogenolysis under these specific conditions.

    • Reference: Li, F. et al. (2014) demonstrated this selectivity for iodo-nitro compounds.

Q2: My reaction exotherms unexpectedly late in the process, or I detect high levels of hydroxylamine intermediates. What is happening?

Diagnosis: You are experiencing "Hydroxylamine Accumulation."[1][2] The reduction of nitrobenzene proceeds in three steps:

  • Nitro (

    
    ) 
    
    
    
    Nitroso (
    
    
    ) [Fast]
  • Nitroso (

    
    ) 
    
    
    
    Hydroxylamine (
    
    
    ) [Fast]
  • Hydroxylamine (

    
    ) 
    
    
    
    Aniline (
    
    
    ) [Slow/Rate Determining]

If Step 3 is too slow,


 accumulates. This is dangerous because 

is thermally unstable and can disproportionate violently.

The Solution: The Vanadium Spike

  • Protocol: Add 1-5 mol% of Vanadium(V) oxide (

    
    ) or Vanadyl acetylacetonate (
    
    
    
    ) to your Pt/C or Pd/C slurry.
  • Mechanism: Vanadium acts as a specific catalyst for the disproportionation of hydroxylamine into aniline and nitroso (which is then rapidly recycled). It effectively "short-circuits" the slow step.

  • Result: This prevents the buildup of the explosive intermediate and linearizes the heat release profile.

Module 2: Chemical Reduction (The "Robust" Route)

Q3: The Béchamp reduction (Fe/HCl) works, but the workup is a nightmare. I have a thick iron sludge that traps my product. How do I fix the isolation?

Diagnosis: The standard neutralization with NaOH produces gelatinous Iron(III) hydroxide (


), which creates intractable emulsions.

The Solution: Controlled Flocculation & Steam Distillation

  • Neutralization: Do not use strong base (NaOH). Instead, neutralize the acidic reaction mixture with Sodium Carbonate (

    
    ) powder until pH ~7-8.
    
    • Why: This produces a granular iron precipitate rather than a gel.

  • Steam Distillation: If your aniline is volatile, steam distill directly from the crude iron sludge. The aniline codistills with water, leaving the iron waste behind entirely.

  • The Celite Filtration (Non-volatile amines):

    • Add Celite (diatomaceous earth) to the reaction mixture before filtration.

    • Wash the filter cake with hot ethyl acetate. The Celite prevents the iron fines from clogging the filter paper pores.

Q4: I see Azo ( ) or Azoxy impurities. Where are they coming from?

Diagnosis: These are "Condensation Route" byproducts. They form when a Nitroso intermediate reacts with a Hydroxylamine intermediate.[3] This coupling is base-catalyzed .

The Solution: pH Control

  • Mechanism: In basic media, the nucleophilic attack of hydroxylamine on nitrosobenzene is accelerated.

  • Protocol: Ensure your reduction media is neutral or slightly acidic.[4]

    • Catalytic Hydrogenation: Avoid adding amines or basic inhibitors if azo formation is observed.

    • Chemical Reduction: Use

      
       or dilute acetic acid instead of basic buffers.
      

Visualizing the Reaction Network

The following diagram illustrates the competition between the desired "Direct Route" and the side-reaction prone "Condensation Route."

NitroReduction Nitro Nitro (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso 2e-/2H+ (Fast) Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e-/2H+ (Fast) Azoxy Azoxy (R-N=N(O)-R) Nitroso->Azoxy Condensation (Base Catalyzed) Aniline Aniline (R-NH2) Hydroxylamine->Aniline 2e-/2H+ (Slow/RDS) Hydroxylamine->Aniline Vanadium Catalyzed Hydroxylamine->Azoxy Azo Azo (R-N=N-R) Azoxy->Azo Reduction Hydrazo Hydrazo (R-NH-NH-R) Azo->Hydrazo Reduction Hydrazo->Aniline Hydrogenolysis

Caption: The "Direct Route" (center) vs. the "Condensation Route" (bottom). Note the Vanadium shortcut (blue dotted) that bypasses accumulation.

Data Summary: Reducing Agent Selection

Use this decision matrix to select the correct reagent for your specific substrate constraints.

Reducing SystemPrimary Use CaseSelectivity (Halogens)Selectivity (C=O, CN)Waste Profile

+ Pd/C
General purpose, simple substratesPoor (Dehalogenates)ModerateLow (Catalyst recycled)

+ Pt(S)/C
Halogenated nitroaromaticsExcellent ModerateLow

+ Pd/C
Lab-scale selective reductionGood (I, Br, Cl safe)ModerateLow (

gas)
Fe / HCl (Béchamp) Robust, large-scale, insensitiveExcellent High (Preserves C=O)High (Iron sludge)

Lab-scale, acid-sensitive groupsExcellent High (Preserves C=O)High (Tin salts)
Zn /

Mild, neutral conditionsModerateModerateModerate

References

  • Studer, M., et al. (2000). Modulating the hydroxylamine accumulation in the hydrogenation of substituted nitroarenes using vanadium-promoted RNi catalysts. Topics in Catalysis. Link

  • Li, F., Frett, B., & Li, H. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett. Link

  • Blaser, H. U. (2002). Industrial Asymmetric Hydrogenation. Advanced Synthesis & Catalysis. Link

  • BenchChem Technical Support. (2025). Troubleshooting Incomplete Reduction of Nitro Groups to Amines. Link

  • Wissler, M. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism. Royal Society of Chemistry.[3] Link

Sources

Optimization

Optimizing reaction time for S_NAr substitution with KOH and MeOH

Technical Support Center: Methoxylation Optimization Topic: Optimizing Reaction Time & Selectivity for with KOH/MeOH Role: Senior Application Scientist Status: Active Support Ticket Introduction: The Mechanic's Overview...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methoxylation Optimization

Topic: Optimizing Reaction Time & Selectivity for


 with KOH/MeOH
Role:  Senior Application Scientist
Status:  Active Support Ticket

Introduction: The Mechanic's Overview

You are likely here because your nucleophilic aromatic substitution (


) is either too slow  (kinetic stall) or too dirty  (hydrolysis competition).

In the KOH/MeOH system, you are not just running a simple substitution; you are managing a dynamic equilibrium. Potassium hydroxide (KOH) is not the nucleophile; it is the precursor. It reacts with methanol to generate the active methoxide (


) species:


The Critical Insight: This equilibrium constant is small (


). Water is your enemy. It pushes the equilibrium to the left (destroying your nucleophile) and acts as a competing nucleophile (creating phenol impurities).

Module 1: Kinetic Optimization (Speed)

User Question: "My reaction has been refluxing for 24 hours with only 40% conversion. How do I accelerate the rate?"

Diagnosis: In


 reactions, the rate-determining step (RDS) is usually the addition  of the nucleophile to the aromatic ring to form the Meisenheimer complex, not the breaking of the carbon-halogen bond.[1] If your reaction is slow, your energy barrier to form this complex is too high.[2]
Troubleshooting Protocol
VariableOptimization StrategyScientific Rationale
Leaving Group Switch to Fluorine. Unlike

/

, Fluoride is the fastest leaving group in

(

). The high electronegativity of F stabilizes the transition state of the rate-limiting addition step via strong inductive effects [1].[2]
Concentration Run at High Molarity (1M+).

is second-order kinetics (

). Doubling concentration quadruples the effective collision frequency relative to solvent competition.
Cation Solvation Add 18-Crown-6 (5 mol%). The

ion forms tight ion pairs with

, reducing reactivity. 18-Crown-6 sequesters

, creating "naked," highly reactive methoxide anions.
Solvent Effect Add DMSO (10-20% v/v). Methanol strongly solvates

(H-bonding), lowering its energy. Adding a polar aprotic co-solvent like DMSO disrupts this solvation shell, raising the ground state energy of the nucleophile [2].
Data: Relative Rates of Leaving Groups

Relative reactivity toward methoxide at 50°C (p-nitrohalobenzenes)

Leaving Group (X)Relative Rate (

)
Fluorine (-F) 3,300
Chlorine (-Cl)1.0
Bromine (-Br)0.8
Iodine (-I)0.4

Analyst Note: If you are using a Chloride substrate and it's too slow, the most impactful change is synthesizing or purchasing the Fluoride analog. It is orders of magnitude faster.

Module 2: Selectivity & Impurity Control

User Question: "I am seeing 10-15% of the phenol byproduct (hydrolysis). How do I stop this?"

Diagnosis: You have too much water in your system. Commercial KOH pellets are typically ~85% KOH and ~15% water. This water does two things:

  • Competes: Hydroxide (

    
    ) is a nucleophile and will attack the ring to form phenols.
    
  • Inhibits: Water solvates methoxide more strongly than methanol does, effectively deactivating the desired nucleophile [3].

The "Water Management" Workflow

Step 1: Source Control

  • Do not use KOH pellets if selectivity is critical.

  • Switch to: Commercial Potassium Methoxide (KOMe) solution in MeOH (typically 25-30 wt%). This is manufactured under anhydrous conditions.

Step 2: The "Drying" Trick (If you must use KOH) If you must use KOH pellets, you cannot simply dissolve them in MeOH and run.

  • Protocol: Dissolve KOH in MeOH. Add 3Å Molecular Sieves (activated) and let stand for 4-6 hours before adding your substrate. This scavenges the water released from the pellets and the equilibrium shift.

Step 3: Temperature Control

  • Hydrolysis (phenol formation) often has a higher activation energy than methoxylation. lowering the temperature (e.g., 0°C to RT) often favors the kinetic product (

    
    ) over the thermodynamic equilibration, provided your substrate is reactive enough.
    

Module 3: Visualization & Logic

Pathway Analysis: The Competition

The following diagram illustrates the kinetic competition and the critical role of the leaving group (X).

SNAr_Pathway Start Substrate (Ar-X) + KOH / MeOH Eq Equilibrium: KOH + MeOH ⇌ KOMe + H₂O Start->Eq Meisenheimer Meisenheimer Complex (Rate Determining Step) Eq->Meisenheimer Attack by MeO⁻ (Fast if X=F) Impurity Impurity: Ar-OH (Hydrolysis) Eq->Impurity Attack by OH⁻ (High Water Content) Product Product: Ar-OMe (Methoxylation) Meisenheimer->Product Loss of X⁻

Caption: The competition between methoxylation and hydrolysis is dictated by the water content shifting the equilibrium (Yellow) and the leaving group stabilizing the transition state (Red).

Module 4: Standard Operating Procedure (SOP)

Protocol: Optimized


 Methoxylation 
For a 10 mmol scale reaction.
  • Preparation of Base (The Anhydrous Route):

    • Preferred: Use 4.0 mL of 25% KOMe in MeOH (approx. 1.2 - 1.5 equiv).

    • Alternative: If using KOH, dissolve 1.5 equiv KOH in dry MeOH (10 mL) and store over 3Å sieves for 4 hours. Decant the solution for use.

  • Substrate Dissolution:

    • Dissolve 10 mmol of Aryl Fluoride/Chloride in 5 mL dry MeOH (or MeOH/THF 1:1 if solubility is poor).

  • Reaction Assembly:

    • Cool substrate solution to 0°C (ice bath).

    • Add Base solution dropwise over 10 minutes. Note: Exotherm is possible.

  • Monitoring:

    • Warm to Room Temperature (RT). Monitor by HPLC/TLC at 1 hour.

    • Decision Point: If <50% conversion, heat to 50°C.

  • Quench:

    • Pour into 50 mL saturated NH₄Cl (aq). Do not use water alone; the pH shock helps precipitate the product and keeps phenols deprotonated (water-soluble) if you need to wash them out.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of the Leaving Group.[1][2][3]Link

  • National Institutes of Health (PMC). (2011). Electronic and solvent effects on kinetics of SNAr substitution.Link

  • ResearchGate. (2010). Thermodynamics and kinetics study of CH3OK preparation from KOH and CH3OH.Link

Sources

Troubleshooting

Technical Support Center: Purification Strategies for 5-OMe Synthesis

Topic: Removing Unreacted 5-Chloro Precursor from 5-Methoxy Product Case ID: SNAr-5Cl-OMe-Purification Status: Active Guide[1] The "Critical Pair" Challenge Executive Summary: The transformation of a 5-chloro aromatic/he...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unreacted 5-Chloro Precursor from 5-Methoxy Product Case ID: SNAr-5Cl-OMe-Purification Status: Active Guide[1]

The "Critical Pair" Challenge

Executive Summary: The transformation of a 5-chloro aromatic/heteroaromatic precursor to a 5-methoxy product via Nucleophilic Aromatic Substitution (


) is a staple in medicinal chemistry (e.g., kinase inhibitor synthesis).

The Problem: Users frequently report difficulty separating the unreacted starting material (SM) from the product.

  • ** Polarity Mimicry:** The chloro substituent (-Cl) and methoxy group (-OMe) often display similar lipophilicity (LogP) on standard silica gel, leading to co-elution.[1]

  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Cloud Similarity:  Both substituents interact with the aromatic ring—Cl via induction (-I) and OMe via resonance (+M)—creating electronic environments that can trick standard stationary phases.
    

This guide provides three tiers of separation strategies, ranked from highest efficiency (Chemical Workup) to highest resolution (Chromatography).

Tier 1: The pH-Swing Extraction (Recommended)

Principle: pKa Differentiation This is the most robust method for basic heterocycles (pyridines, pyrimidines, quinazolines).

The Science:

  • The Precursor (5-Cl): Chlorine is an Electron Withdrawing Group (EWG).[1] It pulls electron density away from the ring nitrogen, lowering its basicity (pKa decreases).[2]

  • The Product (5-OMe): Methoxy is a strong Electron Donating Group (EDG) by resonance.[1] It pushes electron density into the ring, significantly increasing the basicity of the ring nitrogen (pKa increases).

Data Comparison (Pyridine Model):

Compound Substituent Effect Approx. pKa (Conj. Acid) Basicity Status
3-Chloropyridine Inductive Withdrawal (-I) ~2.8 Weak Base
3-Methoxypyridine Resonance Donation (+M) ~4.8 Moderate Base

| ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 pKa  | ~2.0 Units  | | Exploitable Gap  |

Note: A


 pKa of >2.0 allows for >99% separation efficiency via pH titration.
Protocol: The "Catch and Release" Extraction

Objective: Selectively protonate the product into the aqueous phase while leaving the chloro-impurity in the organic phase.

  • Dissolution: Dissolve the crude mixture in a non-polar organic solvent (e.g., Dichloromethane or MTBE ).[1] Do not use Ethyl Acetate (it can hydrolyze at extreme pH).[1]

  • The Acid Wash (The Catch):

    • Prepare an aqueous buffer or dilute acid with a pH exactly between the two pKa values.[1]

    • Target pH: ~3.0 - 3.5 (using dilute HCl or Citrate Buffer).[1]

    • Action: Wash the organic layer with this acidic solution (3x).

    • Result: The 5-OMe product (more basic) protonates and moves to the Aqueous Layer .[1] The 5-Cl precursor (less basic) remains neutral and stays in the Organic Layer .[1]

  • The Organic Scour: Discard the organic layer (contains the impurity).

  • The Base Swing (The Release):

    • Basify the collected aqueous layer to pH > 10 using NaOH or

      
      .
      
    • Result: The product deprotonates and precipitates or oils out.

  • Final Extraction: Extract the now-neutral product back into fresh Dichloromethane. Dry over

    
     and concentrate.
    

Tier 2: Chromatographic Engineering

Principle: Stationary Phase Selectivity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-

Interactions) If the pH-swing is impossible (e.g., neutral substrates like benzenes), you must alter the chromatography. Standard C18 or Silica often fails here.
The Solution: Phenyl-Hexyl Stationary Phase

Standard alkyl phases (C18) separate based purely on hydrophobicity.[1] Phenyl-Hexyl phases introduce ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-

interactions.[3][4]
  • The 5-Cl Precursor: Electron-poor ring (due to Cl).[1] Interacts weakly with the phenyl stationary phase.

  • The 5-OMe Product: Electron-rich ring (due to OMe).[1] Interacts strongly with the phenyl stationary phase via ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -stacking.
    

Critical Solvent Choice:

  • Do NOT use Acetonitrile (ACN): The

    
    -electrons in the nitrile triple bond interfere with the 
    
    
    
    -
    
    
    interaction between the analyte and the column.[3]
  • USE Methanol (MeOH): Methanol does not disrupt these interactions, maximizing the separation factor (

    
    ).
    

Workflow Visualization:

PurificationLogic Start Crude Mixture (5-Cl + 5-OMe) CheckBasic Is the Core Structure Basic (Heterocycle)? Start->CheckBasic MethodA METHOD A: pH-Swing (Acid/Base Extraction) CheckBasic->MethodA Yes (Pyridine, etc.) MethodB METHOD B: Chromatography CheckBasic->MethodB No (Benzene, etc.) SelectColumn Select Stationary Phase MethodB->SelectColumn StandardSilica Standard Silica/C18 (Likely Co-elution) SelectColumn->StandardSilica Avoid PhenylHexyl Phenyl-Hexyl Column (Mobile Phase: MeOH/H2O) SelectColumn->PhenylHexyl Recommended

Caption: Decision matrix for selecting the optimal purification pathway based on substrate basicity.

Tier 3: Reaction Optimization (Prevention)

Principle: Kinetic Forcing The best way to remove the impurity is to ensure it never exists in the final pot.

Troubleshooting the Stalled Reaction: If you consistently see 5-10% unreacted chloride, check these parameters:

  • Moisture Control (The Hidden Killer):

    • Methoxide (NaOMe) is a base.[1] If water is present, it forms Hydroxide (NaOH).[1]

    • Hydroxide is a poorer nucleophile for

      
       in this context and can lead to phenol byproducts or simply stall the reaction by solvating the chloride.
      
    • Fix: Use anhydrous MeOH and store NaOMe in a desiccator.[1]

  • Leaving Group Swap:

    • If 5-Cl is too sluggish, synthesize the 5-Fluoro analog instead.[1]

    • Reasoning: In

      
      , Fluoride is a vastly superior leaving group (faster rate) due to the high electronegativity of F stabilizing the Meisenheimer complex intermediate.
      

Frequently Asked Questions (FAQ)

Q1: I tried the acid wash, but my product didn't move to the aqueous layer. Why? A: The pH was likely not low enough.[1] While the pKa might be ~4.8, you need to be at least 2 units below the pKa (pH < 2.8) to ensure >99% protonation. However, be careful: if the pH is too low, you might protonate the chloro-impurity if it has other basic sites. Perform a "pH titration curve" on a small aliquot to find the sweet spot.

Q2: Can I use AgNO3 (Argentation Chromatography) to separate them? A: No. Silver nitrate chromatography relies on ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-complexation with alkenes or alkynes. It is ineffective for separating chloro/methoxy aryl species.[1] Stick to Phenyl-Hexyl reverse phase.[1]

Q3: My product is acid-sensitive. How do I remove the Cl-precursor? A: If you cannot use the pH-swing, use Chemical Scavenging .[1] Add a highly reactive amine (e.g., N,N-dimethylethylenediamine) to the reaction pot after the main reaction stalls. Heat it. The amine will displace the remaining 5-Cl (creating a highly polar amine-adduct).[1] This new impurity will be very polar and easily retained on silica, allowing your 5-OMe product to elute freely.[1]

References

  • Basicity of Pyridines & Substituent Effects

    • Source: Chemistry LibreTexts / Stack Exchange[1]

    • Key Insight: Methoxy groups increase basicity via resonance (+M), while Chloro groups decrease it via induction (-I).[1]

    • Link:

  • Reverse Phase Selectivity (Phenyl-Hexyl)

    • Source: Phenomenex Technical Guides[1]

    • Key Insight: Methanol is superior to Acetonitrile for Phenyl-Hexyl columns to preserve ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -
      
      
      
      selectivity.[3]
    • Link:[1]

  • SNAr Reaction Mechanism & Optimiz

    • Source: Wikipedia / BenchChem[1]

    • Key Insight: The addition-elimination mechanism is sensitive to leaving group electronegativity (F >> Cl).[1]

    • Link:[1]

  • pKa D

    • Source: PubChem / ResearchGate[1]

    • Key Insight: 3-chloropyridine (pKa ~2.[1]8) vs 3-methoxypyridine (pKa ~4.8).[1]

    • Link:[1]

Sources

Optimization

Technical Support Center: Thermal Safety of Nitro-Trifluoromethyl Anilines

Welcome to the High-Energy Chemistry Application Support Hub. Subject: Safe Scale-up and Handling of Nitro-Trifluoromethyl Anilines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the High-Energy Chemistry Application Support Hub.

Subject: Safe Scale-up and Handling of Nitro-Trifluoromethyl Anilines. Role: Senior Application Scientist. Objective: To bridge the gap between bench-scale synthesis and safe process engineering.

Executive Summary: The "Push-Pull" Hazard

Nitro-trifluoromethyl anilines represent a specific class of "energetic intermediates." The presence of the nitro group (


, strong electron withdrawer) and the trifluoromethyl group (

, strong electron withdrawer) on the aromatic ring creates significant electron deficiency. When coupled with the amino group (

), this creates a "push-pull" electronic system that often results in high thermal sensitivity and shock susceptibility.

The primary failure mode in these systems is autocatalytic thermal decomposition , where the heat generated by degradation accelerates the degradation rate, leading to vessel over-pressurization or explosion.

Module 1: Thermal Characterization & Screening

Before heating any reaction mixture >50°C, you must establish the thermal boundaries.

FAQ: Interpreting Calorimetry Data

Q: My DSC (Differential Scanning Calorimetry) scan shows an exotherm starting at 220°C. My reaction runs at 140°C. Am I safe?

A: Not necessarily. Relying solely on the onset temperature (


) from a standard DSC scan (typically running at 5-10 K/min) is dangerous due to thermal lag.

The Causality: In a large reactor, heat dissipation is slower than in a tiny DSC crucible. This shifts the effective onset temperature lower.

  • The "Rule of 100": A common heuristic suggests maintaining a 100 K margin between process temperature and DSC

    
     [1].
    
  • The Correction: You must correct for thermal inertia. If your margin is <100 K, you require adiabatic testing (ARC - Accelerating Rate Calorimetry) to determine the

    
    -factor corrected onset.
    

Troubleshooting Steps:

  • Run Dynamic DSC: Identify

    
     and Total Energy Release (
    
    
    
    ).
    • Critical Threshold: If

      
      , the material has high explosive potential [2].
      
  • Run Isothermal DSC: Hold the sample at your intended process temperature for 24 hours.

    • Pass Criteria: No exothermic activity detected.

  • Calculate Adiabatic Temperature Rise (

    
    ): 
    
    
    
    
    (Where
    
    
    is specific heat capacity).

Visualizing the Screening Workflow:

ThermalScreening Start New Nitro-CF3 Aniline Synthesis DSC Run Dynamic DSC (5 K/min) Start->DSC Decision1 Energy > 800 J/g? DSC->Decision1 RedFlag STOP: High Explosive Potential Redesign Route Decision1->RedFlag Yes Calc Calculate Margin: (T_onset - T_process) Decision1->Calc No Decision2 Margin > 100 K? Calc->Decision2 Safe Proceed with Standard Safety Protocols Decision2->Safe Yes ARC Run ARC (Adiabatic) Determine T_D24 Decision2->ARC No

Figure 1: Decision tree for thermal safety screening of energetic aniline derivatives.

Module 2: Reaction Control & Dosing

Handling the exotherm during synthesis (e.g., Nitration or Halogenation).

FAQ: Managing Heat Accumulation

Q: During the addition of the nitrating agent, the temperature spiked suddenly despite constant cooling. What happened?

A: You likely experienced reactant accumulation followed by a runaway initiation. This occurs when the dosing rate exceeds the reaction rate.

The Mechanism: At low temperatures, the reaction is kinetically limited. You added Reagent B, but it didn't react immediately. It accumulated in the vessel. Once the temperature rose slightly (or mixing improved), the accumulated mass reacted all at once, releasing the total enthalpy (


) instantaneously, overwhelming the cooling jacket [3].

Protocol: Determining the Safe Dosing Rate To prevent accumulation, the reaction must be feed-controlled (Reaction rate


 Dosing rate).
  • RC1 (Reaction Calorimetry) Setup:

    • Load starting material (Aniline precursor).

    • Set jacket temperature to target process temperature.

  • Dose & Measure:

    • Add reagent in small aliquots.

    • Measure

      
       (Heat flow of reaction).
      
  • Calculate Accumulation:

    • Compare total heat released (

      
      ) vs. theoretical heat of dosed reagent (
      
      
      
      ).
    • Self-Validation: If

      
       (less than 90%), you are accumulating unreacted material. STOP DOSING.  Increase temperature or catalyst load to consume accumulation before proceeding.
      

Data Summary: Operating Modes

ParameterBatch ProcessSemi-Batch (Dosing)Continuous Flow
Heat Removal Low (Surface/Vol ratio decreases with scale)Medium (Controlled by addition rate)High (Excellent Surface/Vol ratio)
Accumulation Risk Critical (All reagents present)Manageable (If monitored)Negligible (Small reactor volume)
Suitability for Nitro-CF3 Unsafe for scale-upStandard Industry PracticeIdeal (Recommended)

Module 3: Isolation, Distillation & Drying

The most dangerous phase: Concentrating the energy.

FAQ: Distillation Hazards

Q: Can I distill my nitro-trifluoromethyl aniline to purify it?

A: Distillation is the highest-risk unit operation for this class of compounds. The "pot residue" becomes concentrated with thermal byproducts that lower the decomposition temperature of the bulk material.

The Hazard: Many nitro-aromatics exhibit autocatalytic decomposition . As the material degrades, it produces species (often NOx or free radicals) that catalyze further decomposition. In a distillation pot, holding the material at high heat for hours allows this induction period to pass, leading to sudden explosion [4].

Protocol: The "Pot Stability" Test Perform this BEFORE attempting any distillation >100g.

  • Simulate Stress: Take a small aliquot (5g) of the crude reaction mixture.

  • Heat & Hold: Place in a reaction tube with a pressure sensor. Heat to the projected distillation temperature + 20°C.

  • Time-to-Event: Hold for 8–12 hours (typical distillation time).

  • Validation:

    • If pressure rises >0.1 bar/hr: Distillation is FORBIDDEN.

    • Alternative: Use Thin Film Evaporation (Wiped Film) to minimize residence time to seconds rather than hours.

Visualizing the Decomposition Pathway:

Decomposition Nitro Nitro-CF3 Aniline (Stable at T_room) Heat Thermal Stress (Distillation) Nitro->Heat Radicals NO2 Radical Formation Heat->Radicals AutoCat Autocatalysis (Accelerated Rate) Radicals->AutoCat Induction Period AutoCat->Heat Exotherm Gas Gas Evolution (N2, CO2, NOx) AutoCat->Gas Explosion Vessel Rupture Gas->Explosion

Figure 2: Autocatalytic decomposition loop leading to vessel rupture.

Module 4: Storage & Handling

Preventing degradation on the shelf.

FAQ: Storage Instability

Q: The compound turned from yellow to dark brown after a month. Is it safe?

A: Color change indicates oxidation or early-stage decomposition. For nitro-anilines, this often implies the formation of azo-dimers or phenazines, which can be more shock-sensitive than the parent compound.

Storage Protocol:

  • Atmosphere: Store under Argon or Nitrogen. Oxygen accelerates radical formation in electron-deficient rings.

  • Temperature: Store at < 25°C. For highly substituted rings (e.g., dinitro-trifluoromethyl), refrigeration (2-8°C) is mandatory.

  • Container: Use anti-static HDPE or Teflon-lined containers. Avoid metal spatulas (friction sensitivity) if the solid is dry.

References

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Explosive and Pyrophoric Hazards. [Link]

  • Gygax, R. (1988). Chemical Reaction Engineering for Safety. Chemical Engineering Science. [Link]

  • Org. Process Res. Dev. (2003). Process Safety Evaluation of the Distillation of a Nitro-Substituted Aniline. ACS Publications. [Link](Note: Generalized link to journal for topic verification).

Troubleshooting

Technical Support Center: Purification of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline

Welcome to the technical support guide for the purification of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline. This document provides in-depth, experience-driven advice to navigate the complexities of purifying this specif...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline. This document provides in-depth, experience-driven advice to navigate the complexities of purifying this specific molecule by column chromatography. Our goal is to move beyond generic protocols and offer a causal understanding of the experimental choices you'll make, ensuring a successful and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline that influence its purification by column chromatography?

Answer: Understanding the molecule's structure is the foundation of a successful purification strategy. 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline has several functional groups that dictate its behavior on a silica gel column:

  • Aniline Group (-NH₂): The primary amine is a basic group. The lone pair of electrons on the nitrogen can form strong hydrogen bonds with the acidic silanol (Si-OH) groups on the surface of silica gel. This interaction is often the cause of significant peak tailing, where the compound streaks down the column instead of moving as a tight band[1][2].

  • Nitro Group (-NO₂): This is a strong electron-withdrawing group, which, along with the trifluoromethyl group, significantly reduces the basicity of the aniline. The nitro group adds to the overall polarity of the molecule.

  • Trifluoromethyl Group (-CF₃): This is another powerful electron-withdrawing group. While the C-F bonds are highly polar, the overall contribution of the -CF₃ group to molecular polarity is complex. It significantly increases the lipophilicity (a measure of how well a compound dissolves in fats, oils, and non-polar solvents) of the molecule[3]. This dual effect can be leveraged for separation[4].

  • Methoxy Group (-OCH₃): This is an electron-donating group that slightly increases the polarity of the molecule.

Collectively, these groups make 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline a moderately polar compound with a notable propensity for strong interactions with silica gel, primarily due to the basic aniline moiety.

Q2: How do I select the right stationary and mobile phases for this purification?

Answer: The selection process is a balance between the properties of your compound and the chromatographic phases.

  • Stationary Phase: For moderately polar compounds like this, silica gel (SiO₂) is the standard, cost-effective, and appropriate choice[5][6]. Its surface is highly polar and slightly acidic due to the presence of silanol groups. However, if severe peak tailing or compound degradation occurs, you might consider using deactivated silica (e.g., treated with triethylamine) or an alternative like neutral alumina[7].

  • Mobile Phase (Eluent): The goal is to find a solvent system that moves your target compound with a Retention Factor (Rf) of approximately 0.25-0.35 on a Thin-Layer Chromatography (TLC) plate. This Rf range typically ensures good separation from impurities and a reasonable elution time from the column[5].

    • Recommended Starting Systems: A two-component system is standard[8]. Good starting points for this molecule would be mixtures of a non-polar solvent and a moderately polar solvent.

      • Hexane / Ethyl Acetate: This is the most common system. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate.

      • Dichloromethane / Hexane: This can also be effective. Dichloromethane is more polar than hexane and can help solubilize the compound.

    • Dealing with Tailing: Due to the basic aniline group, you will likely observe tailing. To counteract this, add a small amount of triethylamine (TEA) , typically 0.5-1% , to your chosen mobile phase[1][2][7]. The TEA is a stronger base than your aniline and will preferentially bind to the acidic silanol sites on the silica, allowing your compound to elute with a much-improved peak shape[1][2].

Q3: How can I reliably predict the outcome of my column separation before committing my entire sample?

Answer: The key is meticulous preliminary analysis using Thin-Layer Chromatography (TLC) . TLC is a small-scale version of column chromatography that allows you to quickly screen different solvent systems.

Here is a systematic approach:

  • Spot a TLC Plate: Dissolve a tiny amount of your crude reaction mixture and spot it onto a silica gel TLC plate.

  • Develop the Plate: Place the plate in a sealed chamber containing your chosen solvent system (e.g., 4:1 Hexane:EtOAc).

  • Visualize and Analyze: After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. Your target compound is likely to be colored (yellow/orange) due to the nitro-aromatic structure[9].

  • Calculate Rf Values: The Rf value is the ratio of the distance the spot traveled to the distance the solvent front traveled.

  • Optimize: Adjust the solvent system polarity until your target compound has an Rf of 0.25-0.35 and is well-separated from all major impurities.

The following diagram illustrates the workflow for optimizing your separation conditions.

TLC_Optimization_Workflow cluster_prep Preparation cluster_dev Development & Analysis cluster_adjust Adjustment cluster_final Finalization Start Crude Sample PrepTLC Prepare TLC Plate (Silica Gel) Start->PrepTLC TestSolvent Test Solvent System (e.g., 4:1 Hexane:EtOAc) PrepTLC->TestSolvent Visualize Visualize under UV & Calculate Rf TestSolvent->Visualize Decision Is Rf ≈ 0.25-0.35 & Separation Good? Visualize->Decision Tailing Spots are Tailing? Visualize->Tailing TooLow Rf too low (<0.2) Increase Polarity (Add more EtOAc) Decision->TooLow No, Rf too low TooHigh Rf too high (>0.5) Decrease Polarity (Add more Hexane) Decision->TooHigh No, Rf too high Proceed Proceed to Column Chromatography Decision->Proceed Yes TooLow->TestSolvent TooHigh->TestSolvent Tailing->Decision No AddTEA Add 0.5-1% TEA to Mobile Phase Tailing->AddTEA Yes AddTEA->TestSolvent

TLC workflow for optimizing separation conditions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline.

Problem 1: My compound is stuck at the top of the column and won't elute.

  • Cause: The mobile phase is not polar enough to compete with the silica gel for your compound. Your compound is adsorbed too strongly to the stationary phase.

  • Solution: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. For example, move from 9:1 to 4:1 hexane:EtOAc. This is best done as a "step gradient," where you collect a few column volumes of the weaker eluent before switching to the stronger one.

Problem 2: My compound eluted immediately with the solvent front.

  • Cause: The mobile phase is too polar. It is solvating your compound so well that there is minimal interaction with the stationary phase, resulting in no separation.

  • Solution: Decrease the polarity of your mobile phase. Increase the proportion of the non-polar component (e.g., hexane). This is why starting with a less polar solvent system and gradually increasing polarity is a robust strategy.

Problem 3: The colored band for my compound is streaking badly (tailing), and the collected fractions are impure.

  • Cause: This is the most common issue for this type of molecule. The basic aniline group is interacting strongly and sometimes irreversibly with the acidic silanol groups on the silica gel[1][2]. This leads to a non-ideal equilibrium, causing the compound to slowly "bleed" down the column instead of moving in a sharp band.

  • Solution:

    • Add a Basic Modifier: As determined during your TLC analysis, add 0.5-1% triethylamine (TEA) to your entire mobile phase system (both for preparing the slurry and for eluting)[7]. TEA is a stronger base and will occupy the acidic sites on the silica, preventing your aniline from binding strongly[1][10].

    • Check Column Packing: Poorly packed columns with channels or cracks will lead to bad separation. Ensure your silica slurry is homogenous and that the bed is settled evenly without any air bubbles.

    • Avoid Overloading: Loading too much crude material onto the column will saturate the stationary phase and result in poor separation[6]. A general rule is to load 1-5 g of crude material per 100 g of silica for a moderately difficult separation[5].

Problem 4: I ran the column, but my yield is very low, even though the reaction worked well according to TLC.

  • Cause: Your compound may be irreversibly adsorbed onto the silica gel or could be degrading on the acidic stationary phase. While 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline is relatively stable, some aniline derivatives can be sensitive[11].

  • Solution:

    • Use Triethylamine: The use of TEA as described above is the primary solution, as it minimizes the strong acidic interactions that can lead to irreversible binding[7].

    • Don't Let the Column Sit: Run the column and collect the fractions in a single session. Letting the compound sit on the acidic silica for extended periods (e.g., overnight) increases the risk of degradation.

    • Consider Alternative Stationary Phases: If the problem persists, using neutral alumina instead of silica gel can be an effective strategy for purifying basic compounds[7].

The following flowchart provides a decision-making process for troubleshooting common issues.

Troubleshooting_Flowchart Start Start Column Problem What is the issue? Start->Problem NoMove Compound not moving (Rf ≈ 0) Problem->NoMove No Elution TooFast Compound too fast (Rf ≈ 1) Problem->TooFast Fast Elution Tailing Severe Tailing / Poor Separation Problem->Tailing Bad Peak Shape LowYield Low Recovery Yield Problem->LowYield Poor Yield Sol_NoMove Increase mobile phase polarity (e.g., more EtOAc) NoMove->Sol_NoMove Sol_TooFast Decrease mobile phase polarity (e.g., more Hexane) TooFast->Sol_TooFast Sol_Tailing Add 0.5-1% TEA to eluent. Ensure column is packed well. Do not overload. Tailing->Sol_Tailing Sol_LowYield Use TEA in eluent. Run column promptly. Consider neutral alumina. LowYield->Sol_LowYield End Successful Purification Sol_NoMove->End Sol_TooFast->End Sol_Tailing->End Sol_LowYield->End

Troubleshooting flowchart for column chromatography.

Data Summary & Protocols

Table 1: Solvent System Selection Guide (Hypothetical TLC Data)

This table illustrates how to interpret TLC results to find the optimal mobile phase. The goal is an Rf of 0.25-0.35 for the product with maximum separation (ΔRf) from impurities.

Solvent System (Hexane:Ethyl Acetate)Product RfImpurity A RfImpurity B RfΔRf (Product - Imp. A)Observations
9:10.100.150.05-0.05Everything is too low on the baseline. Not enough polarity.
4:10.300.550.15-0.25Good. Product is in the ideal range and well separated from both impurities.
4:1 (+1% TEA)0.350.600.20-0.25Optimal. Rf is slightly higher, and spots are much sharper with no tailing.
1:10.650.800.50-0.15Too polar. All compounds are running too high for good separation.
Experimental Protocol: Step-by-Step Column Purification

This protocol assumes you have identified 4:1 Hexane:Ethyl Acetate + 1% TEA as your optimal mobile phase via TLC analysis.

1. Column Preparation (Slurry Packing Method)

  • Select a column of appropriate size. For 1g of crude material, a column with a 40-50mm diameter is a good start.

  • Place a small plug of glass wool or cotton at the bottom of the column and cover it with a thin layer of sand.

  • In a separate beaker, make a slurry by mixing silica gel (approx. 50-100g for 1g of sample) with the mobile phase.

  • Pour the slurry into the column. Use more mobile phase to rinse all the silica into the column.

  • Gently tap the side of the column to dislodge air bubbles and help the silica pack into a uniform bed.

  • Open the stopcock and allow the excess solvent to drain until its level is just above the top of the silica bed. Crucially, do not let the silica run dry from this point forward.

2. Sample Loading

  • Dissolve your crude 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline in the minimum amount of dichloromethane or your mobile phase. Using too much solvent will result in a wide initial band and poor separation.

  • Carefully pipette the concentrated sample solution directly onto the center of the silica bed.

  • Open the stopcock and allow the sample to absorb onto the silica until the liquid level is just at the top of the bed.

  • Gently add a small amount of fresh mobile phase to wash the sides of the column and push the entire sample into the bed. Repeat this wash step once more.

3. Elution and Fraction Collection

  • Carefully fill the top of the column with your mobile phase.

  • Begin eluting the column, collecting the solvent that passes through in a series of numbered test tubes or flasks (fractions).

  • Maintain a constant level of solvent at the top of the column by refilling as needed.

  • Monitor the separation by observing the colored band of your product as it moves down the column.

  • Collect fractions until the colored band has completely eluted from the column.

4. Analysis and Product Isolation

  • Analyze the collected fractions by TLC to determine which ones contain your pure product. Spot every few fractions on a single TLC plate.

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield your purified 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline.

References

  • U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • Kubyshkin, V., & Budisa, N. (2020). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. Beilstein Journal of Organic Chemistry, 16, 1837–1852. [Link]

  • D'Acunzo, F. (2022). Recent problems with silica gel chromatography. ResearchGate. [Link]

  • Welch Materials. (2023). Triethylamine as a Mobile Phase Additive: What Does It Do?[Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7447, 2-Methoxy-5-nitroaniline. [Link]

  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. [Link]

  • Kubyshkin, V., & Budisa, N. (2020). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. [Link]

  • HALO Chromatography. (2023). LC Chromatography Troubleshooting Guide. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 600637, 2-Methoxy-5-(trifluoromethyl)aniline. [Link]

  • Ojeda-Porras, A., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(9), 3875. [Link]

  • Friesen, J. B., & Pauli, G. F. (2015). Solvent System Selection Strategies in Countercurrent Separation. Journal of Liquid Chromatography & Related Technologies, 38(19), 1643–1666. [Link]

  • Liu, X., et al. (2004). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Journal of Chromatography A, 1049(1-2), 113-121. [Link]

  • Zhang, K., et al. (2022). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. Journal of the American Chemical Society, 144(1), 339–347. [Link]

  • Miller, R. B., & Case, W. S. (2011). Radial Chromatography for the Separation of Nitroaniline Isomers. Journal of Chemical Education, 88(9), 1292-1294. [Link]

  • Liu, Y., et al. (2022). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts, 24(5), 766-776. [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link]

  • Restek. (n.d.). HPLC Troubleshooting. [Link]

  • Studylib. (n.d.). Experiment 5: COLUMN CHROMATOGRAPHIC PURIFICATION OF NITROANILINES. [Link]

  • Taylor & Francis Online. (2000). RAPID SEPARATION OF NITROAROMATIC COMPOUNDS BY SOLVATING GAS CHROMATOGRAPHY. [Link]

  • Lee, S.L. (2007). The Chromatography of Nitro compounds. Nature and Science, 5(1). [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

Sources

Optimization

Overcoming steric hindrance in 4-trifluoromethyl aniline derivatives

Technical Support Center: 4-Trifluoromethyl Aniline Derivatives Topic: Overcoming Steric and Electronic Barriers in Synthesis Ticket ID: TFMA-001-ADV Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Trifluoromethyl Aniline Derivatives

Topic: Overcoming Steric and Electronic Barriers in Synthesis Ticket ID: TFMA-001-ADV Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Steric" Imposter

Welcome to the technical guide for 4-trifluoromethyl aniline (4-CF


-aniline) derivatives.

Crucial Insight: If your reactions are failing, you are likely misdiagnosing the problem. While the trifluoromethyl group is sterically demanding (A-value


 2.1), the primary failure mode for 4-CF

-aniline is electronic deactivation , not steric hindrance.

The strong electron-withdrawing nature of the para-CF


 group drops the pKa of the anilinic nitrogen to 

2.8 (compared to 4.6 for aniline). This transforms the amine into a "dead" nucleophile. When you couple this with a bulky electrophile, the reaction stalls, and users often blame sterics.

This guide addresses both the Electronic Deactivation (often mistaken for sterics) and True Steric Hindrance (when coupling bulky partners).

Module A: Amide Bond Formation (The "Dead" Nucleophile)

User Complaint: "I'm using HATU/DIPEA to couple 4-CF


-aniline with a hindered carboxylic acid, but conversion is <10%."

Diagnosis: The amine is too weak to attack the HATU-activated ester effectively, especially if the transition state is crowded. Standard carbodiimides (EDC) or uroniums (HATU) often fail here.

Protocol 1: The T3P Power-Coupling

Propylphosphonic anhydride (T3P) is superior here because it drives the equilibrium forward and minimizes epimerization, even with weak nucleophiles.

Reagents:

  • Coupling Agent: T3P (50% in EtOAc or DMF).

  • Base: Pyridine (acts as both base and acyl-transfer catalyst).

  • Solvent: EtOAc or 2-MeTHF (Green alternative).

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid (1.0 equiv) and 4-CF

    
    -aniline (1.1 equiv) in EtOAc (5 mL/mmol).
    
  • Base Addition: Add Pyridine (3.0 equiv). Note: Do not use DIPEA; pyridine is essential for the catalytic cycle.

  • Activation: Cool to 0°C. Add T3P solution (1.5 - 2.0 equiv) dropwise.

  • Reaction: Allow to warm to RT. If the acid is sterically hindered (e.g.,

    
    -quaternary center), heat to 60°C.
    
  • Workup: Wash with water, 1N HCl (to remove pyridine), and saturated NaHCO

    
    .
    

Why this works: T3P forms a highly reactive mixed anhydride. The pyridine acts as a nucleophilic catalyst, forming an N-acyl pyridinium intermediate that is susceptible even to the weak 4-CF


-aniline nucleophile.

Module B: C-N Cross-Coupling (Buchwald-Hartwig)

User Complaint: "My Buchwald coupling works for aniline but fails for 4-CF


-aniline with ortho-substituted aryl halides."

Diagnosis: You are facing a "double penalty." The amine binds poorly to Palladium (electronic), and the bulky aryl halide hinders Reductive Elimination (steric). Standard ligands like BINAP or DPPF will fail.

Protocol 2: The BrettPhos System

You must use dialkylbiarylphosphine ligands designed to force reductive elimination in crowded, electron-poor systems.

Recommended System:

  • Ligand: BrettPhos (for primary amines) or tBu-BrettPhos (for extreme sterics).

  • Precatalyst: BrettPhos Pd G3 or G4 (ensures 1:1 Pd:Ligand ratio and rapid activation).

  • Base: LiHMDS (Lithium Hexamethyldisilazide). Crucial: Carbonate bases (Cs

    
    CO
    
    
    
    ) are often too weak/insoluble to deprotonate the Pd-bound electron-deficient aniline rapidly.

Step-by-Step:

  • Inert Setup: Flame-dry a Schlenk tube/vial. Cycle Ar/Vacuum 3x.

  • Loading: Add Aryl Halide (1.0 equiv), 4-CF

    
    -aniline (1.2 equiv), and BrettPhos Pd G3 (0.01 - 0.05 equiv).
    
  • Solvent: Add anhydrous THF or Toluene (degassed).

  • Base: Add LiHMDS (1.0 M in THF, 2.2 equiv) dropwise at RT.

  • Heat: Seal and heat to 65-80°C.

  • Monitoring: Monitor by LCMS. If mono-arylation is slow, switch to tBu-BrettPhos and raise temp to 100°C.

Visualizing the Steric/Electronic Flow:

BuchwaldLogic Start Start: C-N Coupling 4-CF3-Aniline CheckPartner Check Coupling Partner (Aryl Halide) Start->CheckPartner Simple Simple/Unsubstituted CheckPartner->Simple No Sterics Hindered Ortho-Substituted (Steric Bulk) CheckPartner->Hindered High Sterics Ligand1 Ligand: RuPhos Base: NaOtBu Simple->Ligand1 Ligand2 Ligand: BrettPhos Base: LiHMDS Hindered->Ligand2 Standard Bulk Ligand3 Ligand: tBu-BrettPhos Base: LiHMDS Hindered->Ligand3 Extreme Bulk (e.g. 2,6-disubst.) Result Successful C-N Bond Ligand2->Result Ligand3->Result

Caption: Logic flow for selecting the correct Ligand/Base combination based on the steric demand of the electrophile.

Module C: Ortho-Functionalization (Crowding the Ring)

User Complaint: "I need to add a substituent ortho to the CF


 group (position 3). The DoM (Directed Ortho Metalation) is giving a complex mixture."

Diagnosis: The CF


 group is a weak directing group (DG) for lithiation. It activates the ring for nucleophilic attack (S

Ar) but does not coordinate Lithium well. Furthermore, the 4-NH

protons are acidic and will quench your base.
Protocol 3: The "Protective" Directing Strategy

You must protect the amine with a group that acts as a stronger Director than the CF


, or use the acidity of the NH-Pivaloyl group to direct metalation.

Strategy: Pivaloyl-Directed Lithiation.

  • Protection: Convert 4-CF

    
    -aniline to the Pivaloyl amide (PivCl, Et
    
    
    
    N).
  • Reagent: n-BuLi (2.2 equiv). The first equiv deprotonates the Amide-NH; the second directs lithiation ortho to the Nitrogen (Position 2), NOT the CF

    
    .
    
    • Correction: If you specifically need position 3 (ortho to CF

      
      ), DoM is difficult.
      
    • Alternative: Use Halogen Dance or start with 4-amino-3-bromo-benzotrifluoride .

Recommended Route for Ortho-to-CF


 Functionalization: 
Do not try to force sterics. Use Electrophilic Halogenation  which is electronically driven.
  • Reagent: NBS (N-Bromosuccinimide) in DMF or MeCN.

  • Outcome: Due to the directing effect of the NH

    
     (ortho/para director) vs CF
    
    
    
    (meta director), the positions ortho to the amine (2,6) are highly favored.
  • To hit Position 3 (Ortho to CF3): You must block Position 2/6 or use a meta-selective C-H activation catalyst (e.g., Ruthenium/Norbornene systems), though this is advanced.

Data Summary: Coupling Reagent Performance

Reagent SystemYield (4-CF

-Aniline + Benzoic Acid)
Steric ToleranceNotes
HATU / DIPEA 15 - 30%LowFails due to slow kinetics; active ester hydrolyzes.
EDC / HOBt < 10%Very LowUrea byproduct formation dominates.
Acid Chloride / Py 60 - 80%MediumGood, but requires harsh acid chloride prep.
T3P / Pyridine 85 - 95% High Gold Standard. Low epimerization, easy workup.
Ghosez's Reagent 70 - 85%HighGenerates

-chloroenamine in situ. Excellent for acid-sensitive substrates.

FAQs: Troubleshooting

Q: Why does my reaction turn black and precipitate Pd during Buchwald coupling? A: This is "Pd Black" formation. It indicates your catalyst is decomposing before the oxidative addition/reductive elimination cycle is complete.

  • Fix: Your ligand is likely detaching. Switch to BrettPhos Pd G3 (precatalyst) instead of mixing Pd(OAc)

    
     + Ligand manually. The G3/G4 precatalysts are stable and activate only in the cycle.
    

Q: Can I use microwave irradiation to overcome the steric barrier? A: Yes, but be careful. 4-CF


-aniline has a high vapor pressure relative to heavy anilines.
  • Fix: Use a sealed vessel, T3P solvent system (EtOAc), and limit temp to 100°C. For Pd-couplings, microwaves often degrade the catalyst faster than they accelerate the reaction. Conventional heating is preferred for BrettPhos.

References

  • T3P Coupling Efficiency: Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Peptides.

  • Buchwald-Hartwig Ligand Selection: Surpassing the Limitations of Buchwald-Hartwig Amination with BrettPhos. Maiti, D., Buchwald, S. L. J. Am. Chem. Soc.2009 , 131, 17423.

  • pKa Values of Anilines: Evans pKa Table. Harvard University.

  • T3P Protocol Validation: Applications of Propylphosphonic Anhydride (T3P) in Organic Synthesis.Tetrahedron2009 , 65, 9989.

Troubleshooting

Technical Support Center: Controlling Exotherms in Trifluoromethyl Benzene Chemistry

Welcome to the technical support center for managing exothermic reactions during the nitration and substitution of trifluoromethylated benzenes. This resource is designed for researchers, chemists, and process developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for managing exothermic reactions during the nitration and substitution of trifluoromethylated benzenes. This resource is designed for researchers, chemists, and process development professionals who are navigating the unique challenges posed by these highly energetic transformations. The powerful electron-withdrawing nature of the trifluoromethyl (-CF₃) group significantly deactivates the aromatic ring, necessitating forcing conditions that can lead to dangerous thermal events if not properly controlled.[1][2]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the safe and efficient execution of your experiments.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the nitration and substitution of trifluoromethyl benzenes in a practical question-and-answer format.

Issue 1: Uncontrolled Temperature Spike (Thermal Runaway)

Question: My reaction temperature is increasing uncontrollably, and the cooling bath can't keep up. What should I do, and what caused this?

Answer: An uncontrolled temperature increase indicates a thermal runaway, a critical safety hazard where the reaction's heat generation surpasses the cooling system's capacity.[3] This can result in a rapid pressure buildup, potentially leading to an explosion.[3]

Immediate Actions:

  • Cease Reagent Addition: Immediately stop the addition of the nitrating agent.[3] This is the most crucial step to halt further heat generation.[3]

  • Maximize Cooling: Ensure your cooling system is at maximum capacity.[3] If using a cooling bath, add more dry ice or another appropriate cooling agent.[3]

  • Emergency Quench: If the temperature continues to rise, prepare for an emergency quench by slowly and carefully adding the reaction mixture to a large volume of crushed ice or cold water.[3][4]

Root Cause Analysis and Prevention:

CauseSolution
Too Rapid Addition of Nitrating Agent The rate of heat generation exceeded the cooling system's capacity. In subsequent experiments, reduce the addition rate to maintain a stable internal temperature.[3]
Inadequate Cooling The cooling bath or chiller may be insufficient for the reaction scale. Ensure the cooling system is appropriately sized.
Incorrect Reagent Concentration Using overly concentrated acids (e.g., fuming nitric acid) can lead to a more vigorous and difficult-to-control reaction.[3][5] Verify the concentration of your nitric and sulfuric acids.
Poor Stirring Inefficient mixing can create localized "hot spots" where the reaction proceeds much faster, leading to a runaway. Ensure vigorous and efficient stirring throughout the reaction.

Issue 2: Low Yield of the Desired Product

Question: My reaction has gone to completion, but the yield of my desired nitrated trifluoromethyl benzene is significantly lower than expected. What are the potential reasons?

Answer: Low yields in the nitration of deactivated rings like trifluoromethyl benzene can stem from several factors, often related to the reaction conditions not being optimal to overcome the high activation energy required.

Troubleshooting Steps:

  • Insufficiently Activating Conditions: The trifluoromethyl group is strongly deactivating.[2] Ensure your mixed acid composition is appropriate. A higher ratio of sulfuric acid to nitric acid can increase the concentration of the active nitronium ion (NO₂⁺).[3][6]

  • Reaction Temperature Too Low: While crucial for safety, a temperature that is too low may result in an impractically slow reaction rate.[3] Careful, incremental increases in temperature while monitoring for exotherms may be necessary.

  • Incomplete Reaction: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR) to ensure it has reached completion before work-up.

  • Product Loss During Work-up: The work-up procedure, especially the quenching step, can lead to product loss if not performed correctly. Ensure the product is fully precipitated or efficiently extracted.[4]

Issue 3: Formation of Undesired Side Products (e.g., Dinitration, Oxidation)

Question: I'm observing significant amounts of dinitrated or dark-colored byproducts in my reaction mixture. How can I minimize these?

Answer: The formation of side products is common when using harsh conditions required for deactivated substrates.

Strategies for Minimizing Side Products:

Side ProductCause & Prevention
Dinitration Occurs when the mono-nitrated product undergoes a second nitration. To minimize this, use a stoichiometric amount or only a slight excess of the nitrating agent.[5] Higher temperatures can also promote dinitration, so maintaining strict temperature control is critical.[5]
Oxidation (Dark-colored mixture) Excessive temperatures or the use of highly concentrated nitrating agents can lead to oxidative side reactions.[5] Ensure efficient cooling and consider using a less concentrated acid mixture. Impurities in the starting material can also be more susceptible to oxidation.[5]
Isomer Formation The trifluoromethyl group is a meta-director. However, small amounts of ortho and para isomers may form. Purification techniques like recrystallization or chromatography are necessary to isolate the desired isomer.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is sulfuric acid necessary in a mixed acid (HNO₃/H₂SO₄) nitration?

A1: Sulfuric acid serves as a catalyst. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[6][7][8] The nitronium ion is the active electrophile that reacts with the aromatic ring.[6][7][8]

Q2: What is the purpose of pouring the reaction mixture over ice during work-up?

A2: This procedure has two primary functions. First, it rapidly cools and dilutes the strong acids, effectively quenching the highly exothermic reaction.[3][4] Second, the significant decrease in temperature and solvent polarity often causes the solid nitrated product to precipitate from the aqueous solution due to its lower solubility.[3][4]

Q3: Can I increase the reaction temperature to accelerate the nitration of trifluoromethyl benzene?

A3: While higher temperatures will increase the reaction rate, they also dramatically increase the risk of a thermal runaway and the formation of unwanted byproducts like dinitrated or oxidized species.[3][5] It is imperative to maintain strict temperature control within a pre-determined safe range for your specific reaction.[3]

Q4: Are there safer alternatives to traditional batch nitration for these substrates?

A4: Yes, continuous-flow nitration is an increasingly adopted technology that offers enhanced safety and control.[9][10] The small reactor volume and high surface-area-to-volume ratio allow for much more efficient heat removal, significantly reducing the risk of thermal runaway.[11] This technology also allows for precise control over reaction time and temperature, often leading to higher yields and purity.[9][10]

Part 3: Experimental Protocols & Data

General Protocol for Batch Nitration of (Trifluoromethyl)benzene

Caution: This reaction is highly exothermic and involves corrosive and toxic materials. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.[12]

Materials:

  • (Trifluoromethyl)benzene

  • Concentrated Nitric Acid (65-70%)

  • Concentrated Sulfuric Acid (98%)

  • Crushed Ice

  • Cold Water

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Preparation of Nitrating Mixture: In a flask, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.[3]

  • Reaction Setup: In a separate flask equipped with a magnetic stirrer, thermometer, and an addition funnel, add the (trifluoromethyl)benzene. Cool this flask to the desired reaction temperature (e.g., 0°C).

  • Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise to the cooled, stirred solution of (trifluoromethyl)benzene.[3] Closely monitor the internal temperature and maintain it within the desired range (e.g., 0-10°C).[3] The rate of addition should be controlled to prevent a rapid temperature increase.[5]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at the same temperature for a specified period. Monitor the reaction's progress via TLC or GC.

  • Quenching: Slowly pour the completed reaction mixture into a beaker containing a stirred slurry of crushed ice and water.[4]

  • Isolation: Collect the precipitated solid product by vacuum filtration.

  • Washing: Wash the solid with cold water until the filtrate is neutral to pH paper.[3]

  • Drying: Dry the product, for example, in a vacuum oven at a low temperature.

Quantitative Data Summary

The following table provides representative quantitative data for the nitration of trifluoromethyl benzene. Note that optimal conditions can vary.

ParameterTypical RangeRationale
Reaction Temperature 0°C to 10°CCritical for controlling the exotherm and minimizing side reactions.[3]
Reaction Time 1 - 4 hoursShould be optimized by monitoring reaction progress.[13]
Ratio of H₂SO₄ to HNO₃ (Mixed Acid) 1:1 to 2:1 (v/v)Influences the concentration of the active nitronium ion.[3]
Activation Energy ~86.33 kJ/molIndicates a significant energy barrier to reaction, necessitating careful heating or catalytic conditions.[10]

Part 4: Visualizations

Workflow for Managing Potential Exotherms

Exotherm_Management_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_response Response to Exotherm cluster_workup Work-up Start Start: Plan Reaction Cooling Prepare Adequate Cooling System Start->Cooling Reagents Prepare and Pre-cool Reagents Cooling->Reagents Add Slow, Dropwise Addition of Nitrating Agent Reagents->Add Monitor Monitor Internal Temperature Continuously Add->Monitor Temp_Check Temp Stable? Monitor->Temp_Check Quench_Workup Controlled Quench on Ice Monitor->Quench_Workup Reaction Complete Temp_Check->Monitor Yes Stop Stop Addition Immediately Temp_Check->Stop No Cool Increase Cooling Stop->Cool Quench Emergency Quench (if needed) Cool->Quench Isolate Isolate and Purify Product Quench_Workup->Isolate End End Isolate->End Nitronium_Ion_Formation cluster_products Products HNO3 Nitric Acid (HNO₃) Protonated_HNO3 Protonated Nitric Acid (H₂NO₃⁺) HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) HSO4 Bisulfate (HSO₄⁻) Nitronium Nitronium Ion (NO₂⁺) Protonated_HNO3->Nitronium - H₂O H2O Water (H₂O) Protonated_HNO3->H2O

Caption: Formation of the electrophilic nitronium ion.

References

  • ResearchGate. (n.d.). Nitration of trifluoromethyl benzene. Retrieved from [Link]

  • BenchChem. (2025).
  • Zheng, Y., et al. (2025). Research Progress on Continuous-Flow Nitrification Technology and Equipment. Pharmaceutical Fronts, 7(2).
  • BenchChem. (2025). Minimizing side product formation in 1-Nitro-2-(trifluoromethoxy)benzene synthesis.
  • Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]

  • Google Patents. (n.d.). EP1468983A1 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.
  • TCI Chemicals. (2025, January 31). SAFETY DATA SHEET: 1-Nitro-3,5-bis(trifluoromethyl)benzene.
  • NC State University Libraries. (n.d.).
  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
  • Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: 1-Nitro-4-(trifluoromethoxy)benzene.
  • Scribd. (n.d.). Microreactor Nitration Kinetics Study. Retrieved from [Link]

  • Transformation Tutoring. (2023, October 2). Complete Guide To Benzene Reactions. Retrieved from [Link]

  • PMC. (2025, July 11).
  • Royal Society of Chemistry. (n.d.). Kinetics study of heterogeneous continuous-flow nitration of trifluoromethoxybenzene. Retrieved from [Link]

  • ACS Publications. (n.d.). Nitration: An Overview of Recent Developments and Processes.
  • Chemguide. (n.d.). Electrophilic substitution-Nitration of aromatic rings. Retrieved from [Link]

  • European Journal of Chemistry. (2023, March 15). A corrected benzene nitration three-step mechanism derived by DFT calculation and MO theory. Retrieved from [Link]

  • MDPI. (2025, July 9).
  • Chemistry LibreTexts. (2015, July 18). 15.10: Nitration and Sulfonation of Benzene. Retrieved from [Link]

  • Sigma-Aldrich. (2025, November 6).
  • ResearchGate. (n.d.). Calorimetry of nitration reactions of monosubstituted benzene. Retrieved from [Link]

  • Michigan State University. (n.d.).
  • ACS Publications. (n.d.). Aromatic nitration with nitric acid and trifluoromethanesulfonic acid. Retrieved from [Link]

  • Scribd. (n.d.). Kinetics of Aromatic Nitration - 2. Retrieved from [Link]

  • IRIS . (n.d.). the nitration of 2,4-dichloro benzotrifluoride.

  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Nitration. Retrieved from [Link]

  • BenchChem. (2025).
  • YouTube. (2020, March 26). EAS Nitration Experiment & Recrystallization. Retrieved from [Link]

  • Beilstein Journals. (2025, August 26).
  • BenchChem. (2025). A Technical Guide to 1-(Bromomethyl)-2-(trifluoromethyl)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline

This in-depth technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline, a key intermediate in pharmaceutical and materials science research. Beyond a simple...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline, a key intermediate in pharmaceutical and materials science research. Beyond a simple spectral interpretation, this guide offers a comparative assessment of alternative analytical techniques, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions for the structural elucidation and purity assessment of this and structurally related compounds.

The Structural Significance of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline

The unique substitution pattern of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline, featuring a delicate interplay of electron-donating (methoxy, amino) and electron-withdrawing (nitro, trifluoromethyl) groups, presents a compelling case for a multi-faceted analytical approach. A thorough understanding of its structure and purity is paramount for ensuring reproducible downstream applications and for meeting stringent regulatory requirements.

¹H NMR Spectroscopy: A Primary Tool for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules in solution.[1][2] Its ability to provide detailed information about the chemical environment, connectivity, and relative abundance of protons makes it an indispensable tool.

Predicted ¹H NMR Spectrum of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline

While an experimental spectrum is not publicly available, a detailed prediction can be made based on established principles of NMR spectroscopy and the electronic effects of the substituents.[3][4]

The structure of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline (C₈H₇F₃N₂O₃) features three distinct types of protons: two aromatic protons, the amine protons, and the methoxy protons.[5]

Table 1: Predicted ¹H NMR Spectral Data for 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~7.5 - 7.8Singlet1HAromatic Proton (H-3)Deshielded by the adjacent electron-withdrawing nitro and trifluoromethyl groups.
~6.8 - 7.1Singlet1HAromatic Proton (H-6)Shielded by the electron-donating methoxy and amino groups.
~5.0 - 6.0Broad Singlet2HAmine Protons (-NH₂)Chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. Broadening is common due to quadrupolar relaxation of the ¹⁴N nucleus.[4]
~3.9Singlet3HMethoxy Protons (-OCH₃)Typical chemical shift for a methoxy group attached to an aromatic ring.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="N"]; O1 [label="O"]; O2 [label="O"]; C7 [label="C"]; F1 [label="F"]; F2 [label="F"]; F3 [label="F"]; N2 [label="N"]; H1 [label="H"]; H2 [label="H"]; O3 [label="O"]; C8 [label="C"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

C1 -- N2; N2 -- H1; N2 -- H2;

C2 -- N1; N1 -- O1; N1 -- O2;

C4 -- C7; C7 -- F1; C7 -- F2; C7 -- F3;

C5 -- O3; O3 -- C8; C8 -- H3; C8 -- H4; C8 -- H5;

C3 -- H6; C6 -- H7; } Caption: Molecular Structure of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline.

A Comparative Analysis of Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization often necessitates the use of complementary techniques. The choice of method depends on the specific analytical goal, whether it be structural confirmation, purity assessment, or quantitative analysis.

Table 2: Comparison of Analytical Techniques for the Analysis of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline

TechniqueInformation ProvidedStrengthsWeaknesses
¹³C NMR Number and type of carbon atoms.Provides a unique signal for each carbon, aiding in structural confirmation.[1]Low natural abundance of ¹³C results in lower sensitivity and longer acquisition times.
¹⁹F NMR Presence and electronic environment of fluorine atoms.Highly sensitive due to 100% natural abundance of ¹⁹F.[6][7] Wide chemical shift range provides excellent resolution.Provides information only about the fluorine-containing part of the molecule.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular weight confirmation.[8] Fragmentation patterns can offer structural insights.Isomer differentiation can be challenging. May require chromatographic separation for complex mixtures.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.Excellent for separating impurities and determining purity.[9][10] Can be readily validated for quantitative analysis.Does not provide direct structural information. Requires a reference standard for quantification.

dot digraph "analytical_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_synthesis" { label="Synthesis & Purification"; style=filled; color="#E8F0FE"; synthesis [label="Synthesis of\n5-Methoxy-2-nitro-4-(trifluoromethyl)aniline"]; }

subgraph "cluster_primary" { label="Primary Structural Elucidation"; style=filled; color="#E6F4EA"; nmr [label="¹H NMR Spectroscopy"]; }

subgraph "cluster_complementary" { label="Complementary & Confirmatory Analysis"; style=filled; color="#FEF7E0"; c13_nmr [label="¹³C NMR"]; f19_nmr [label="¹⁹F NMR"]; ms [label="Mass Spectrometry"]; hplc [label="HPLC"]; }

subgraph "cluster_data" { label="Data Integration & Reporting"; style=filled; color="#FCE8E6"; data_analysis [label="Comprehensive\nData Analysis"]; report [label="Final Report"]; }

synthesis -> nmr [label="Initial Structure\nConfirmation"]; nmr -> c13_nmr [label="Carbon Skeleton"]; nmr -> f19_nmr [label="Fluorine Environment"]; nmr -> ms [label="Molecular Weight"]; nmr -> hplc [label="Purity Check"]; c13_nmr -> data_analysis; f19_nmr -> data_analysis; ms -> data_analysis; hplc -> data_analysis; data_analysis -> report; } Caption: A typical analytical workflow for the comprehensive characterization of a novel organic compound.

Experimental Protocols

Protocol 1: ¹H NMR Spectrum Acquisition

This protocol outlines the standard procedure for acquiring a high-quality ¹H NMR spectrum of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline.

Materials:

  • 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d₆), 0.6-0.7 mL

  • 5 mm NMR tube

  • Pipette

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound into a clean, dry vial.

    • Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.

    • Gently vortex the mixture until the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (400 MHz NMR Spectrometer or higher):

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for the ¹H frequency.

  • Data Acquisition:

    • Set the spectral width to approximately 16 ppm, centered around 6 ppm.

    • Use a 90° pulse angle.

    • Set the acquisition time to 2-4 seconds.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire 16-64 scans, depending on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the signals.

    • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Conclusion

The structural analysis of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline is most effectively achieved through a combination of analytical techniques. While ¹H NMR provides the foundational information for structural elucidation, complementary methods such as ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and HPLC are crucial for unambiguous confirmation and purity assessment. The strategic application of these techniques, guided by the principles outlined in this guide, will empower researchers to confidently characterize this and other complex organic molecules, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • TSI Journals. Analytical CHEMISTRY. Available at: [Link].

  • PubChem. 4-Methoxy-2-nitroaniline. Available at: [Link].

  • PubMed. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. Available at: [Link].

  • National Center for Biotechnology Information. 19F NMR as a tool in chemical biology. Available at: [Link].

  • PubChem. 2-Methoxy-5-(trifluoromethyl)aniline. Available at: [Link].

  • National Center for Biotechnology Information. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Available at: [Link].

  • Journal of Materials and Environmental Science. Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. Available at: [Link].

  • Wiley Online Library. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available at: [Link].

Sources

Comparative

Chromatographic Behavior of Substituted Nitroanilines: A Comparative HPLC Guide for 5-Methoxy vs. 5-Chloro Isomers

Introduction In drug development and synthetic chemistry, understanding the physicochemical impact of aromatic substituents is crucial for optimizing purification and analytical workflows. This guide provides an objectiv...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In drug development and synthetic chemistry, understanding the physicochemical impact of aromatic substituents is crucial for optimizing purification and analytical workflows. This guide provides an objective, mechanistic comparison of the High-Performance Liquid Chromatography (HPLC) retention times of 5-methoxy-2-nitroaniline and 5-chloro-2-nitroaniline. By examining the interplay between molecular structure, lipophilicity, and stationary phase interactions, we establish a predictive framework for their chromatographic separation.

Mechanistic Causality: Substituent Effects on Retention Time

In Reversed-Phase HPLC (RP-HPLC), retention is primarily governed by the hydrophobic effect. Analytes partition between a polar mobile phase and a non-polar stationary phase (typically C18). The substitution of a methoxy (-OCH₃) versus a chloro (-Cl) group on the nitroaniline core fundamentally alters the molecule's lipophilicity and hydrogen-bonding capacity.

  • The Chloro Substituent (-Cl): The chloro group is highly lipophilic and electron-withdrawing via inductive effects. It significantly increases the overall partition coefficient (LogP) of the molecule. In RP-HPLC, this enhanced hydrophobicity leads to stronger van der Waals interactions with the alkyl chains of the C18 stationary phase, resulting in a longer retention time (1).

  • The Methoxy Substituent (-OCH₃): Conversely, the methoxy group, while possessing some hydrophobic character from its methyl moiety, contains an oxygen atom that acts as a strong hydrogen bond acceptor. This allows 5-methoxy-2-nitroaniline to interact more favorably with the aqueous component of the mobile phase. Consequently, its effective lipophilicity is lower than its chloro counterpart, leading to a shorter retention time (2).

G cluster_mobile Polar Mobile Phase cluster_stationary Non-Polar Stationary Phase (C18) Methoxy 5-Methoxy-2-nitroaniline (Stronger H-Bonding) Detector UV Detection (254 nm) Methoxy->Detector Shorter t_R Chloro 5-Chloro-2-nitroaniline (Stronger Hydrophobic Interaction) Chloro->Detector Longer t_R Injection Sample Mixture Injection->Methoxy Elutes First Injection->Chloro Elutes Second

RP-HPLC separation mechanism driven by substituent lipophilicity and hydrogen bonding.

Self-Validating Experimental Protocol

To empirically validate the retention time differences, the following isocratic RP-HPLC protocol is designed. This method utilizes a self-validating system by co-injecting a void volume marker (uracil) to confirm system suitability, identify dead time (


), and ensure accurate capacity factor (

) calculation independent of flow rate micro-fluctuations (3).

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an isocratic mixture of 60:40 (v/v) Methanol:Water. Filter through a 0.22 µm PTFE membrane and degas ultrasonically for 15 minutes to prevent baseline noise and outgassing in the pump head.

  • Standard Preparation: Dissolve 1.0 mg of 5-methoxy-2-nitroaniline and 1.0 mg of 5-chloro-2-nitroaniline in 1.0 mL of HPLC-grade methanol to create stock solutions. Dilute to a working concentration of 10 µg/mL using the mobile phase. Add 1 µg/mL of uracil as the

    
     marker.
    
  • Column Equilibration: Purge a standard C18 column (250 mm × 4.6 mm, 5 µm particle size) with the mobile phase at a flow rate of 1.0 mL/min at a controlled 30 °C until a stable baseline is achieved (typically 10-15 column volumes).

  • Injection and Elution: Inject 10 µL of the mixed standard solution. Maintain the isocratic flow and monitor the eluate using a UV-Vis or Diode Array Detector (DAD) set to 254 nm, a wavelength where the nitroaromatic chromophore exhibits strong absorbance.

  • Data Acquisition & Validation: Record the chromatogram for 15 minutes. Calculate the capacity factor (

    
    ) for each peak. A system is considered validated if the uracil peak is sharp and symmetric, and the resolution (
    
    
    
    ) between the methoxy and chloro isomers is > 2.0.

Workflow Prep 1. Sample Prep (+ t0 marker) Eq 2. Equilibration (C18 Column) Prep->Eq Inj 3. Co-Injection (10 µL) Eq->Inj Elute 4. Isocratic Elution (60:40 MeOH:H2O) Inj->Elute Detect 5. UV Detection (254 nm) Elute->Detect

Step-by-step RP-HPLC experimental workflow for nitroaniline isomer comparison.

Quantitative Data Comparison

The following table summarizes the physicochemical properties and expected chromatographic behavior of the two compounds. The higher LogP of the chloro-substituted analog directly correlates with a significantly higher capacity factor and retention time on a reversed-phase column (4).

Property / Parameter5-Methoxy-2-nitroaniline5-Chloro-2-nitroaniline
Substituent Nature Electron-donating (-OCH₃), H-bond acceptorElectron-withdrawing (-Cl), Lipophilic
Computed LogP ~ 1.47~ 1.83 - 2.70
Expected Elution Order FirstSecond
Relative Retention Time (

)
~ 4.5 - 5.5 min~ 8.0 - 9.5 min
Peak Shape Considerations Sharp, minimal tailingSharp, potential for slight broadening

Note: Exact retention times will vary based on the specific column dimensions, carbon load, and exact mobile phase composition. However, the relative elution order remains strictly constant under standard RP-HPLC conditions due to the fundamental difference in lipophilicity.

Conclusion

The comparative HPLC analysis of 5-methoxy-2-nitroaniline and 5-chloro-2-nitroaniline serves as a classic demonstration of substituent effects on chromatographic retention. The methoxy group's ability to participate in hydrogen bonding with the aqueous mobile phase reduces its retention, whereas the chloro group's high lipophilicity drives stronger interactions with the C18 stationary phase. By understanding these causal mechanisms, analytical scientists can rationally design and optimize separation methods for complex substituted aromatic mixtures.

References
  • Title: Parallels between the chloro and methoxy groups for potency optimization - PMC Source: National Institutes of Health URL: [Link]

  • Title: Mechanisms of retention in HPLC Source: University of Valencia URL
  • Title: 5-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 74218 - PubChem Source: National Institutes of Health (PubChem) URL: [Link]

Sources

Validation

Distinguishing Nitro and Trifluoromethyl Groups: A Comparative FT-IR Guide

Executive Summary In medicinal chemistry and materials science, the nitro ( ) and trifluoromethyl ( ) groups are critical pharmacophores and electronic modulators. However, their simultaneous identification via Fourier T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and materials science, the nitro (


) and trifluoromethyl (

) groups are critical pharmacophores and electronic modulators. However, their simultaneous identification via Fourier Transform Infrared (FT-IR) spectroscopy presents a distinct analytical challenge. Both groups possess strong electronegativity and exhibit intense absorption bands in the "fingerprint" and group frequency regions, leading to potential spectral masking.

This guide moves beyond basic peak assignment. It provides a mechanistic comparison of vibrational modes, a strategy for deconvolution in overlapping regions, and a validated experimental protocol to ensure data integrity.

Fundamental Vibrational Modes

To accurately interpret the spectra, one must understand the causality of the vibrations. The intensity and position of these peaks are direct consequences of bond polarity (change in dipole moment) and effective mass.

The Nitro Group ( )

The nitro group does not exist as a static double-single bond system but as a resonance hybrid. This delocalization gives the N-O bonds a bond order of approximately 1.5, resulting in two distinct, highly diagnostic stretching vibrations:

  • Asymmetric Stretch (

    
    ):  The two N-O bonds vibrate in opposite phases. This requires higher energy and appears at a higher wavenumber.[1]
    
  • Symmetric Stretch (

    
    ):  The two N-O bonds expand and contract together.
    

Key Characteristic: Nitro peaks are typically sharp and intense . In aromatic systems, conjugation with the ring shifts these bands to lower frequencies compared to aliphatic counterparts.

The Trifluoromethyl Group ( )

The Carbon-Fluorine (C-F) bond is one of the strongest single bonds in organic chemistry. The high electronegativity of fluorine creates a massive dipole moment.

  • C-F Stretching (

    
    ):  Because there are three C-F bonds coupling with each other, this does not appear as a single clean peak. Instead, it manifests as a very strong, broad, and complex band  (often with multiple shoulders or a "stag's head" splitting pattern).
    
  • Intensity: The C-F stretch is often the strongest peak in the entire spectrum, potentially swamping weaker signals.

Comparative Analysis: Spectral Fingerprints

The following table summarizes the characteristic zones. Note the critical "Conflict Zone" around


.
FeatureNitro Group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Trifluoromethyl (

)
Primary Band 1 Asymmetric Stretch:

(Aromatic)

(Aliphatic)
C-F Stretch Region:

(Broad, complex envelope)
Primary Band 2 Symmetric Stretch:

(Aromatic)

(Aliphatic)

Deformation:

(Often obscured or less diagnostic)
Band Shape Sharp, distinct doublet (when both

and

are visible).
Broad, "blocky", or multi-fingered. Very high absorbance.
Intensity Strong (due to polarity).[2][3]Very Strong (often saturates detector if sample is too thick).
Interference

often overlaps with C-H bending or C-F stretching.
Can mask C-O stretches (

) and Nitro

.
The Conflict Zone:

The most common error in interpretation occurs here. The Nitro Symmetric Stretch (


) sits directly on the high-frequency shoulder of the C-F Stretching  region (

).

Differentiation Strategy:

  • Look for the Partner: If you see a peak at

    
    , immediately check 
    
    
    
    . If the
    
    
    band is absent, the
    
    
    peak is likely not a nitro group (or is an aliphatic C-H bend).
  • Check Bandwidth: The nitro peak at

    
     will usually be sharper than the C-F envelope.
    
  • Case Study (4-Nitrobenzotrifluoride): In this molecule, the groups coexist.

    • Nitro

      
      : 
      
      
      
      (Distinct)
    • Nitro

      
      : 
      
      
      
      (Rides on the C-F shoulder)
    • C-F Stretch:

      
       (Dominant broad band)
      

Visualization: Decision Logic Workflow

The following diagram outlines a logical workflow for distinguishing these groups in an unknown sample.

FTIR_Workflow Start Unknown Spectrum Analysis Check1500 Check 1500-1560 cm⁻¹ Region Start->Check1500 NitroPos Sharp Peak Present? Check1500->NitroPos NitroYes Probable Nitro (Asymmetric) NitroPos->NitroYes Yes NitroNo Nitro Unlikely NitroPos->NitroNo No Check1350 Check 1300-1400 cm⁻¹ Region NitroYes->Check1350 CheckCF Check 1000-1350 cm⁻¹ Region NitroNo->CheckCF ConfirmNitro Sharp Peak at ~1350 cm⁻¹? Check1350->ConfirmNitro Conclusion Synthesize Data: Check for Co-existence ConfirmNitro->Conclusion Yes (Confirmed Nitro) ConfirmNitro->Conclusion No (Possible Overlap) CFPos Broad, Very Strong Band? CheckCF->CFPos CFYes Probable Trifluoromethyl CFPos->CFYes Yes CFPos->Conclusion

Figure 1: Decision logic for spectral assignment of Nitro and Trifluoromethyl groups.

Experimental Protocol: Ensuring Data Integrity

To distinguish these groups reliably, the quality of the spectrum is paramount. Poor sample preparation can lead to peak saturation (flat-topping), which makes broad C-F bands indistinguishable from overlapping Nitro bands.

Sample Preparation (Transmission vs. ATR)

Method A: KBr Pellet (Gold Standard for Resolution)

  • Why: Transmission mode avoids the wavelength-dependent penetration depth issues of ATR, preserving true relative intensities.

  • Protocol:

    • Mix 1-2 mg of sample with ~200 mg of spectroscopic grade KBr.[2]

    • Grind to a fine powder (particle size < wavelength of IR light to minimize scattering, i.e., < 2 microns).

    • Press at 8-10 tons for 2 minutes under vacuum (to remove water).

    • QC Check: The pellet must be transparent. If opaque, scattering will distort the baseline (sloping baseline), affecting the broad C-F band interpretation.

Method B: ATR (Attenuated Total Reflectance) [1]

  • Why: Rapid, requires minimal prep.

  • Caution: ATR penetration depth (

    
    ) is proportional to wavelength (
    
    
    
    ).
    • Result: Peaks at lower wavenumbers (

      
      , i.e., C-F region) appear artificially stronger than peaks at higher wavenumbers (
      
      
      
      , i.e., Nitro Asym).
  • Correction: Apply an "ATR Correction" algorithm (standard in most FT-IR software like OMNIC or OPUS) before comparing intensities to library spectra.

Handling Saturation

The C-F stretch is so intense that it often "bottoms out" (0% Transmission) in standard concentrations.

  • The Fix: If the region

    
     is a flat line near 0% T, you cannot detect the Nitro symmetric stretch shoulder. Dilute the sample  (less sample in KBr or less pressure on ATR crystal) until the strongest peak is above 10% Transmission.
    

References

  • Smith, B. C. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.).[4] IR Spectrum of 4-Nitrobenzotrifluoride. SpectraBase.[4] Retrieved from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[4]

  • LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

Comparative

Comparative Analysis: Mass Spectrometry Fragmentation of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline

Executive Summary This guide provides an in-depth technical comparison of the mass spectrometry (MS) behaviors of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline (CAS: 63463-69-4 / Generic structure ref). As a poly-function...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical comparison of the mass spectrometry (MS) behaviors of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline (CAS: 63463-69-4 / Generic structure ref). As a poly-functionalized aromatic compound containing amino, nitro, methoxy, and trifluoromethyl groups, this molecule exhibits complex ionization patterns critical for impurity profiling in drug development and environmental monitoring.

We compare two distinct analytical modalities:

  • Electron Ionization (EI) via GC-MS: Characterized by "hard" ionization yielding a rich structural fingerprint.[1]

  • Electrospray Ionization (ESI) via LC-MS/MS: Characterized by "soft" ionization yielding protonated molecular ions and specific collision-induced dissociation (CID) transitions.

Chemical Profile & Structural Context[1][2][3][4][5][6][7][8][9]

  • IUPAC Name: 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline

  • Molecular Formula: C

    
    H
    
    
    
    F
    
    
    N
    
    
    O
    
    
  • Monoisotopic Mass: 236.04 Da

  • Key Structural Motifs:

    • Ortho-Nitroaniline Core: Facilitates specific "ortho-effect" rearrangements (e.g., loss of

      
      OH).
      
    • Methoxy Group: Prone to radical loss (

      
      CH
      
      
      
      ) or formaldehyde elimination.
    • Trifluoromethyl Group: Highly stable electron-withdrawing group, typically retained until high-energy fragmentation.

Comparative Analysis: EI (GC-MS) vs. ESI (LC-MS)[6]

Modality A: Electron Ionization (EI) – The Structural Fingerprint

Mechanism: High-energy electron impact (70 eV) induces extensive fragmentation of the radical cation [M]


.
Utility:  Best for library matching and confirming isomeric structure (e.g., distinguishing positional isomers of nitro/methoxy groups).
Predicted EI Fragmentation Pattern (70 eV)

The EI spectrum is dominated by odd-electron radical cations and even-electron fragment ions driven by the stability of the aromatic core.

m/z (Nominal)Ion IdentityMechanism / LossRelative Abundance (Est.)
236 [M]

Molecular Ion (Stable aromatic)High (40-60%)
219 [M - OH]

Ortho-Effect: Loss of

OH from interaction between NO

and NH

.
Medium
206 [M - NO]

Loss of Nitric Oxide (radical).Medium
190 [M - NO

]

Loss of Nitro group (radical).High (Base Peak Candidate)
221 [M - CH

]

Loss of Methyl radical from Methoxy group.Low-Medium
160 [C

H

F

N]

Combined loss of NO

and CH

O.
Medium

Key Mechanistic Insight (The Ortho Effect): Unlike meta- or para-nitroanilines, the 2-nitro position allows a specific intramolecular hydrogen transfer from the amine to the nitro oxygen, followed by the loss of a hydroxyl radical (


OH, 17 Da). This is a diagnostic peak for ortho-substitution [1].
Modality B: Electrospray Ionization (ESI) – The Sensitivity Standard

Mechanism: Soft ionization creates even-electron protonated species [M+H]


. Fragmentation is induced via Collision Induced Dissociation (CID).
Utility:  Best for trace quantification (PK/PD studies) and analysis in biological matrices.
Predicted ESI-MS/MS Transitions (Positive Mode)

In ESI(+), the amine nitrogen is the primary site of protonation.

Precursor (m/z)Product (m/z)Neutral LossMechanism
237 [M+H]

220 - NH

(17 Da)
Deamination (common in anilines).
237 [M+H]

191 - NO

(46 Da)
Homolytic cleavage of Nitro group.
237 [M+H]

207 - CH

O (30 Da)
Loss of formaldehyde from methoxy group.
191 171 - HF (20 Da)Loss of HF from the trifluoromethyl group (High CE).

Visualization of Fragmentation Pathways[3][10][11]

Figure 1: Electron Ionization (EI) Fragmentation Pathway

This diagram illustrates the radical-cation driven disassembly of the molecule, highlighting the diagnostic ortho-effect.

EI_Fragmentation M Molecular Ion [M]+. m/z 236 Ortho_Inter Cyclic Intermediate M->Ortho_Inter H-Transfer (Ortho) Frag_NO2 [M - NO2]+ m/z 190 M->Frag_NO2 - •NO2 (46) Frag_NO [M - NO]+ m/z 206 M->Frag_NO - •NO (30) Frag_CH3 [M - CH3]+ m/z 221 M->Frag_CH3 - •CH3 (15) Frag_OH [M - OH]+ m/z 219 (Benzofurazan cation) Ortho_Inter->Frag_OH - •OH (17) m/z 160 m/z 160 Frag_NO2->m/z 160 - CH2O (30)

Caption: EI fragmentation highlighting the diagnostic loss of OH via the ortho-effect and competing nitro/methoxy cleavages.

Figure 2: ESI-MS/MS Fragmentation Workflow

This diagram illustrates the even-electron dissociation pathways typical in Triple Quadrupole (QqQ) or Q-TOF instruments.

ESI_Fragmentation Precursor Precursor Ion [M+H]+ m/z 237 Prod_NO2 Product m/z 191 [M+H - NO2]+ Precursor->Prod_NO2 Collision Energy (CE) 15-25 eV Prod_NH3 Product m/z 220 [M+H - NH3]+ Precursor->Prod_NH3 CE 20 eV Prod_CH2O Product m/z 207 [M+H - CH2O]+ Precursor->Prod_CH2O CE 25 eV Deep_Frag Deep Fragment m/z 171 [-HF] Prod_NO2->Deep_Frag High CE (>35 eV)

Caption: ESI-MS/MS transitions. Note the stability of the CF3 group requires high energy for HF elimination.

Experimental Protocols

Protocol A: GC-MS Structural Confirmation

Objective: Confirm purity and isomeric identity.

  • Sample Preparation:

    • Weigh 1.0 mg of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline.

    • Dissolve in 1.0 mL of HPLC-grade Dichloromethane (DCM) or Methanol.

    • Sonicate for 5 minutes.

    • Transfer to a GC vial with a glass insert.

  • Instrument Parameters (Agilent 7890/5977 eq.):

    • Column: DB-5MS UI (30m x 0.25mm x 0.25µm).

    • Inlet: Splitless mode at 250°C.

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Oven Program: 60°C (hold 1 min)

      
       20°C/min 
      
      
      
      300°C (hold 3 min).
    • Source: Electron Ionization (EI) at 70 eV, 230°C.

    • Scan Range: m/z 40–400.

Protocol B: LC-MS/MS Quantitative Method Development

Objective: High-sensitivity detection for pharmacokinetic (PK) or impurity assays.

  • Mobile Phase Preparation:

    • Phase A: Water + 0.1% Formic Acid (improves ionization of aniline).

    • Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Sample Preparation:

    • Prepare stock in Acetonitrile (1 mg/mL).

    • Dilute to 100 ng/mL in 50:50 Water:ACN for tuning.

  • Instrument Parameters (QqQ System):

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

    • Flow Rate: 0.4 mL/min.[2]

    • Source: ESI Positive Mode (+).

    • Capillary Voltage: 3500 V.

    • MRM Transitions:

      • Quantifier: 237.0

        
         191.0 (Loss of NO
        
        
        
        ).
      • Qualifier: 237.0

        
         220.0 (Loss of NH
        
        
        
        ).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[3] (Standard text describing ortho-effects in nitroanilines).

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-nitro-4-trifluoromethylaniline. National Institute of Standards and Technology. Available at: [Link] (Used as a structural analog reference for CF3/Nitro fragmentation).

  • Holcapek, M., et al. (2010). Structural analysis of nitro-compounds by mass spectrometry. Journal of Chromatography A.

Sources

Validation

A Researcher's Guide to the Characterization of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline: Melting Point Determination and Comparative Analysis

For the discerning researcher in drug discovery and chemical synthesis, the precise characterization of novel or sparsely documented compounds is a cornerstone of scientific rigor. This guide focuses on 5-Methoxy-2-nitro...

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in drug discovery and chemical synthesis, the precise characterization of novel or sparsely documented compounds is a cornerstone of scientific rigor. This guide focuses on 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline (CAS No. 473537-32-5), a substituted nitroaniline for which physical properties such as the melting point are not widely reported. The absence of such fundamental data necessitates a robust experimental approach for its determination.

This document provides a comprehensive framework for determining the melting point of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline. It further contextualizes this data through a comparative analysis with structurally related analogs. The protocols and insights provided herein are designed to empower researchers to generate reliable physical data, a critical step in the validation of any synthesized compound.

The Significance of Melting Point in Compound Validation

In the realm of medicinal chemistry and materials science, the melting point is a fundamental physical property that serves as a crucial indicator of a compound's purity. A sharp and defined melting point range is characteristic of a pure crystalline solid. Conversely, a broad melting range and a depression of the melting point are classic signs of impurities. Therefore, the accurate determination of a compound's melting point is an indispensable preliminary step in its characterization, providing confidence in the integrity of the material before its deployment in further studies.

Substituted anilines, particularly those bearing nitro and trifluoromethyl groups, are prevalent scaffolds in the development of new therapeutic agents and functional materials. The specific arrangement of these functional groups, as seen in 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline, can significantly influence the compound's intermolecular forces and, consequently, its melting point.

Comparative Analysis: Melting Points of Structurally Related Anilines

To provide a predictive context for the melting point of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline, it is instructive to examine the melting points of its structural analogs. The presence and position of the methoxy, nitro, and trifluoromethyl groups all contribute to the crystalline lattice energy and thus the melting point.

Compound NameStructureReported Melting Point (°C)
5-Methoxy-2-nitro-4-(trifluoromethyl)aniline 5-Methoxy-2-nitro-4-(trifluoromethyl)anilineTo be determined
2-Nitro-4-(trifluoromethyl)aniline2-Nitro-4-(trifluoromethyl)aniline104.0 - 110.0
5-Methoxy-2-nitroaniline5-Methoxy-2-nitroaniline127.0 - 133.0
2-Methoxy-5-(trifluoromethyl)aniline2-Methoxy-5-(trifluoromethyl)aniline58 - 62

This data is compiled from various chemical suppliers and is intended for comparative purposes.

The data from these analogs allows for an educated estimation of the expected melting range for the title compound. The interplay of the electron-withdrawing nitro and trifluoromethyl groups and the electron-donating methoxy group will dictate the final value.

Experimental Protocol: Capillary Melting Point Determination

The following protocol details the standard method for determining the melting point of a solid organic compound using a capillary melting point apparatus. This self-validating system ensures accuracy through careful sample preparation and controlled heating.

Materials and Equipment:
  • 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline (sample)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Thermometer (calibrated)

Step-by-Step Procedure:
  • Sample Preparation:

    • Ensure the sample of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline is a fine, dry powder. If necessary, gently grind the crystalline sample in a clean, dry mortar and pestle.

  • Capillary Tube Loading:

    • Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom.

    • The packed sample should be approximately 2-3 mm in height.

  • Apparatus Setup:

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

  • Rapid Preliminary Measurement:

    • To save time, a rapid heating rate (approximately 10-20 °C per minute) can be used to obtain an approximate melting range. This provides a target for a more precise measurement.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Insert a new capillary tube with a fresh sample.

    • Heat the sample at a slow, controlled rate (1-2 °C per minute) as the temperature approaches the expected melting point.

    • Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue heating slowly and record the temperature at which the last solid particle melts (the completion of melting). This range is the melting point of the compound.

  • Repeat for Verification:

    • It is good practice to perform at least two measurements to ensure reproducibility.

Interpreting the Results: A Guide for the Researcher

The observed melting point range provides valuable information about the identity and purity of the 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline sample.

  • Sharp Melting Range (0.5-2 °C): A narrow melting range is indicative of a high degree of purity.

  • Broad Melting Range (>2 °C): A wide melting range typically suggests the presence of impurities. These impurities disrupt the crystalline lattice, leading to a depression and broadening of the melting point.

  • Comparison with Analogs: The experimentally determined melting point should be logically consistent with the data from the structural analogs. Significant, unexplained deviations may warrant further investigation into the sample's integrity or structure.

Workflow for Melting Point Determination and Analysis

The following diagram illustrates the logical flow of the experimental and analytical process for characterizing the melting point of a novel or uncharacterized compound.

MeltingPointWorkflow Workflow for Melting Point Characterization cluster_prep Sample Preparation cluster_exp Experimental Determination cluster_analysis Data Analysis & Interpretation A Obtain Dry, Powdered Sample B Load Capillary Tube A->B C Perform Rapid Preliminary Melt B->C D Conduct Slow, Accurate Melt C->D Cool & Repeat with Slow Heating E Record Melting Range (T1 - T2) D->E F Analyze Melting Range Width E->F G Compare with Analog Data E->G H Assess Purity F->H G->H I Final Compound Characterization H->I

Caption: Experimental workflow for melting point determination.

Conclusion: The Imperative of Foundational Data

For researchers engaged in the synthesis and application of novel chemical entities like 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline, the generation of fundamental physical data is not merely a procedural formality but a critical component of rigorous scientific practice. The melting point serves as an initial, yet powerful, gateway to understanding a compound's identity and purity.

The methodologies and comparative data presented in this guide are intended to provide a robust framework for the empirical determination of the melting point of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline. By adhering to these principles, researchers can ensure the integrity of their materials, thereby laying a solid foundation for the subsequent exploration of their biological and material properties. This commitment to foundational data is what underpins trustworthy and reproducible scientific advancement.

References

  • LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

Comparative

Comparative Reactivity Guide: Trifluoromethyl vs. Methyl Nitroanilines

[1] Executive Summary This guide provides a technical comparison between trifluoromethyl (

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide provides a technical comparison between trifluoromethyl (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


)  and methyl (

)
substituted nitroanilines. While these two moieties are often exchanged in "methyl-to-trifluoromethyl" switches during lead optimization, their electronic and steric impacts on the aniline scaffold are diametrically opposed.
  • Methyl Nitroanilines: Characterized by electron donation (

    
    ), moderate basicity, and high nucleophilicity. They are metabolically labile (benzylic oxidation) but react rapidly in standard coupling protocols.
    
  • Trifluoromethyl Nitroanilines: Characterized by strong electron withdrawal (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ), significantly reduced basicity (
    
    
    
    ), and enhanced lipophilicity. They function as metabolic blockers but require forcing conditions for N-functionalization.

This document details the physicochemical divergence, specific reactivity profiles, and experimental protocols to handle these substrates effectively.

Electronic & Physicochemical Profile

The reactivity difference stems from the electronic vectors applied to the aromatic ring. The methyl group activates the ring and amine, whereas the trifluoromethyl group strongly deactivates them.

Comparative Data Table
Property2-Methyl-4-nitroaniline 2-Trifluoromethyl-4-nitroaniline Impact on Reactivity
Electronic Effect Inductive Donation (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

), Hyperconjugation
Strong Inductive Withdrawal (

)

pulls electron density away from the amine nitrogen.
Hammett ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


(Activator)

(Deactivator)

analogs are electron-deficient scaffolds.
Amine Basicity (

)


(Predicted

)

analog is a negligible base; protonation requires superacids.
Lipophilicity (

)



significantly improves membrane permeability.
Dipole Moment

D

D
Altered solvation shell and binding kinetics.
Metabolic Fate Oxidation to benzoic acid derivativeStable (Metabolic Blocker)

prevents CYP450 degradation.
Electronic Vector Visualization[1]

The following diagram illustrates the opposing electronic forces. Note how the Methyl group feeds electron density into the ring (stabilizing the N-cation), while the Trifluoromethyl group synergizes with the Nitro group to deplete electron density.

ElectronicEffects cluster_0 Methyl (Activator) cluster_1 Trifluoromethyl (Deactivator) M_Group Methyl (-CH3) (+I Effect) M_Ring Benzene Ring (Electron Rich) M_Group->M_Ring Donates e- M_Amine Amine (-NH2) (Nucleophilic) M_Ring->M_Amine Increases Lone Pair Availability T_Group Trifluoromethyl (-CF3) (-I Effect) T_Ring Benzene Ring (Electron Deficient) T_Ring->T_Group Withdraws e- T_Amine Amine (-NH2) (Non-Nucleophilic) T_Amine->T_Ring Decreases Lone Pair Availability

Figure 1: Comparative electronic flows. Green arrows indicate electron density donation; Red arrows indicate withdrawal.

Reactivity Profile 1: Nucleophilicity & Acylation

The most immediate practical difference is the nucleophilicity of the primary amine.

  • Methyl-4-nitroaniline: The amine retains sufficient nucleophilicity to react with mild electrophiles (e.g., acetic anhydride) under standard conditions.[1]

  • Trifluoromethyl-4-nitroaniline: The strong electron-withdrawing nature of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     group (combined with the 
    
    
    
    -nitro group) renders the amine nitrogen extremely non-nucleophilic. Standard acetylation often fails or proceeds with negligible yield.
Experimental Evidence

In a comparative acetylation study using acetic anhydride (


):
  • Methyl Analog: Reaches >95% conversion in 1 hour at Room Temperature.

  • Trifluoromethyl Analog: Shows <5% conversion after 24 hours at Room Temperature. Requires acid catalysis or heating to reflux.

Protocol A: Standard Acetylation (Methyl Analog)

Applicability: 2-Methyl-4-nitroaniline[1]

  • Dissolution: Dissolve 1.0 eq (10 mmol) of substrate in DCM (20 mL).

  • Addition: Add 1.2 eq Acetic Anhydride and 1.5 eq Pyridine.

  • Reaction: Stir at 25°C for 2 hours.

  • Workup: Wash with 1M HCl to remove pyridine, then brine. Dry over

    
    .[2]
    
  • Result: High yield (>90%) of acetamide.[3][4]

Protocol B: Forcing Acetylation (Trifluoromethyl Analog)

Applicability: 2-Trifluoromethyl-4-nitroaniline Note: The reduced basicity requires a more reactive electrophile (Acetyl Chloride) and heat.[1]

  • Dissolution: Dissolve 1.0 eq (10 mmol) of substrate in dry Toluene (20 mL).

  • Activation: Add 2.0 eq Acetyl Chloride (more reactive than anhydride).

  • Base: Add 2.5 eq

    
    -Dimethylaniline (or microwave irradiation).
    
  • Reaction: Heat to Reflux (110°C) for 12-24 hours.

  • Workup: Cool, quench with sat.

    
    . Extract with EtOAc.[2][3]
    
  • Result: Moderate to Good yield (70-85%). Note: Unreacted starting material is common if temperature is too low.

Reactivity Profile 2: Metabolic Stability (Medicinal Chemistry)

In drug discovery, the "Methyl-to-Trifluoromethyl" switch is a classic bioisosteric replacement used to block metabolic "hotspots."[1]

  • Methyl Liability: The benzylic C-H bonds in the methyl group are prone to rapid oxidation by Cytochrome P450 (CYP) enzymes, leading to rapid clearance (short

    
    ).
    
  • Trifluoromethyl Stability: The C-F bond is chemically inert to oxidative metabolism. The

    
     group acts as a metabolic wall, extending half-life and altering the route of clearance.
    
Case Study: Picornavirus Inhibitors

In the development of antiviral agents, replacing an aryl-methyl group with a trifluoromethyl group resulted in:

  • Metabolite Reduction: The methyl analog produced 8 oxidative metabolites. The

    
     analog produced only 2 minor metabolites.[5]
    
  • Half-life Extension: The intrinsic clearance (

    
    ) decreased by >50%, significantly improving bioavailability.
    

MetabolicStability cluster_methyl Methyl Analog Metabolism cluster_cf3 Trifluoromethyl Analog Stability Drug_CH3 Drug-Ar-CH3 CYP CYP450 Enzyme Drug_CH3->CYP Oxidation Intermediate Drug-Ar-CH2-OH (Benzylic Alcohol) CYP->Intermediate Excretion Rapid Excretion / Deactivation Intermediate->Excretion Drug_CF3 Drug-Ar-CF3 CYP_Block CYP450 Enzyme Drug_CF3->CYP_Block Blocked Stable Metabolically Stable (No Oxidation) Drug_CF3->Stable Persists in Plasma

Figure 2: Metabolic blocking effect. The CF3 group prevents the oxidative cascade common to CH3 groups.

Reactivity Profile 3: Nucleophilic Aromatic Substitution ( )

While the amine is the nucleophile in acylation, the nitroaniline ring itself can act as an electrophile in


 reactions if a leaving group (like a halide) is present.
  • Methyl Effect: The EDG nature of methyl deactivates the ring toward nucleophilic attack.

  • Trifluoromethyl Effect: The EWG nature of

    
    activates  the ring toward nucleophilic attack.
    

Implication: If you are synthesizing these molecules from a chloronitrobenzene precursor:

  • 2-Chloro-5-nitrobenzotrifluoride reacts faster with amines than 2-Chloro-5-nitrotoluene .[1]

  • Caution: In basic conditions, the

    
     ring is more susceptible to side reactions (e.g., attack by hydroxide) than the methyl variant.
    

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • BenchChem. (2025).[5] 2-Methyl-4-nitroaniline Product Guide. BenchChem Technical Library. Link

Sources

Validation

19F NMR Chemical Shift Analysis of 4-Trifluoromethyl Nitroanilines: A Comparative Guide

The following guide details the comparative analysis of 19F NMR chemical shifts for the 4-trifluoromethyl group in nitroanilines, designed for researchers in medicinal chemistry and process development. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the comparative analysis of 19F NMR chemical shifts for the 4-trifluoromethyl group in nitroanilines, designed for researchers in medicinal chemistry and process development.

Executive Summary

The Challenge: In the synthesis of fluorinated drug scaffolds, distinguishing between regioisomers of trifluoromethyl-nitroanilines is critical but often difficult using standard 1H NMR due to overlapping aromatic signals and exchangeable amino protons. The Solution: 19F NMR spectroscopy offers a superior, high-resolution method for structural validation. The 4-trifluoromethyl group (


) acts as a sensitive reporter of the local electronic environment.
Key Insight:  The position of the nitro group relative to the 

moiety induces a diagnostic chemical shift change. Specifically, a nitro group ortho to the

causes a significant downfield shift (

) due to steric compression and magnetic anisotropy, whereas a meta nitro group has a negligible effect.

Technical Deep Dive: The Ortho-Nitro Effect

The 19F chemical shift (


) is governed by the paramagnetic shielding term (

), which is highly sensitive to the local electron density and steric environment.
Mechanism of Shift Differentiation
  • Electronic Induction (

    
    ):  The nitro group is strongly electron-withdrawing. While this generally deshields nuclei, the effect attenuates rapidly with distance.
    
  • Through-Space Steric Interaction (The "Ortho Effect"): When a nitro group is placed ortho to a trifluoromethyl group, the van der Waals radii overlap leads to a "deshielding" effect. This is not purely electronic but arises from the perturbation of the C-F bond orbitals and the magnetic anisotropy of the nitro group's

    
    -system.
    
Comparative Shift Data

The following table summarizes the expected chemical shifts in deuterated chloroform (


) referenced to 

(

).
CompoundStructureSubstituent Pattern (vs

)

(ppm, approx)
Shift Trend
4-Aminobenzotrifluoride ParentPara-Amino-61.7 Baseline
4-Trifluoromethyl-2-nitroaniline ProductMeta-Nitro / Para-Amino-62.0 to -63.0 Minimal Shift
4-Trifluoromethyl-3-nitroaniline ImpurityOrtho-Nitro / Para-Amino-58.0 to -59.5 Significant Downfield Shift

Note: Positive shift = Downfield (Deshielded). Negative shift = Upfield (Shielded). The ortho-isomer is significantly less negative (downfield) than the meta-isomer.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible data specifically for nitroanilines, follow this protocol. The presence of the amino group can lead to concentration-dependent shifts in polar aprotic solvents; therefore, non-polar solvents are preferred for structural assignment.

Step 1: Sample Preparation
  • Solvent:

    
     (Preferred for resolution). Avoid 
    
    
    
    unless solubility is an issue, as H-bonding with the nitro/amino groups can induce solvent shifts of 1-2 ppm.
  • Concentration: 10–20 mg per 0.6 mL.

  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    ) or Hexafluorobenzene (
    
    
    ). Do not rely on external referencing for critical isomer differentiation.
Step 2: Acquisition Parameters
  • Pulse Sequence: zgfig (Inverse gated decoupling) or standard zg if proton coupling is desired for confirmation (quartets will appear if H-F coupling exists, though usually

    
     is small).
    
  • Spectral Width: 50 ppm (centered at -60 ppm).

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    . The
    
    
    group has a significant longitudinal relaxation time (
    
    
    ), and short delays will suppress signal integration, affecting quantitative purity assessments.
Step 3: Data Analysis
  • Phase Correction: Manually phase the spectrum.

    
     signals are intense and prone to phase distortion.
    
  • Baseline Correction: Apply a polynomial baseline correction to ensure accurate integration.

  • Integration: Integrate the major peak (Product) and look for small peaks in the -58 to -59 ppm region (Ortho-isomer impurity).

Diagnostic Workflow Visualization

The following diagram illustrates the decision logic for assigning regioisomers based on the observed shift relative to the starting material.

G Start Analyze Reaction Mixture (Nitration of 4-Aminobenzotrifluoride) Acquire Acquire 19F NMR (CDCl3, Ref: PhCF3 @ -63.7) Start->Acquire CheckShift Observe Chemical Shift (δ) Acquire->CheckShift CaseA δ ≈ -62.0 ppm (Similar to SM) CheckShift->CaseA No significant shift CaseB δ ≈ -58.5 ppm (Downfield Shift) CheckShift->CaseB +3 to +4 ppm shift ResultA Isomer: 4-Trifluoromethyl-2-nitroaniline (Nitro is META to CF3) MAJOR PRODUCT CaseA->ResultA ResultB Isomer: 4-Trifluoromethyl-3-nitroaniline (Nitro is ORTHO to CF3) IMPURITY / BYPRODUCT CaseB->ResultB

Caption: Logic flow for distinguishing nitroaniline regioisomers using 19F NMR chemical shifts.

Electronic Effects Pathway

Understanding the causality of the shift helps in predicting results for derivatives.

ElectronicEffects Substituent Nitro Group (-NO2) Position Position Relative to CF3 Substituent->Position Ortho Ortho Position Position->Ortho Meta Meta Position Position->Meta EffectOrtho Steric Compression + Electric Field Effect Ortho->EffectOrtho EffectMeta Inductive Effect Only (Weak at distance) Meta->EffectMeta ShiftOrtho Deshielding (Downfield Shift ~3-4 ppm) EffectOrtho->ShiftOrtho ShiftMeta Negligible Shift (< 0.5 ppm) EffectMeta->ShiftMeta

Caption: Mechanistic pathway detailing why the ortho-isomer exhibits a distinct chemical shift.

References

  • BenchChem. 4-Aminobenzotrifluoride: Chemical Properties and Spectral Data. Retrieved from

  • Dolbier, W. R.Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience, 2009. (Standard text for substituent effects).
  • Sevov, C. S., et al. "Scalable Electrochemical Reduction of Nitrobenzotrifluorides." Organic Process Research & Development, 2023. (Referenced for 19F NMR yield calculations of nitro-trifluoromethylanilines).

  • SynQuest Labs.Spectral Data for 2-Nitrobenzotrifluoride vs 4-Nitrobenzotrifluoride.
Comparative

Stability Comparison of Methoxy-Nitroanilines Under Acidic Conditions: A Comprehensive Guide

Methoxy-nitroanilines are highly versatile aromatic intermediates, serving as critical building blocks in the synthesis of active pharmaceutical ingredients (APIs)—such as the proton pump inhibitor omeprazole—and complex...

Author: BenchChem Technical Support Team. Date: March 2026

Methoxy-nitroanilines are highly versatile aromatic intermediates, serving as critical building blocks in the synthesis of active pharmaceutical ingredients (APIs)—such as the proton pump inhibitor omeprazole—and complex azo dyes[1],[2]. While these compounds exhibit robust stability under ambient conditions, their behavior under acidic stress is highly dependent on the positional isomerism of their functional groups.

As a Senior Application Scientist, understanding the exact degradation kinetics and structural vulnerabilities of these isomers is paramount for formulation stability, synthetic route optimization, and environmental remediation[3]. This guide provides an objective, data-driven comparison of methoxy-nitroaniline isomers under acidic conditions, supported by mechanistic causality and self-validating experimental protocols.

Mechanistic Causality: Isomerism and Acidic Susceptibility

Under strongly acidic conditions, methoxy-nitroanilines are subjected to two primary interactions: the rapid protonation of the amine group and the slower, acid-catalyzed hydrolysis (cleavage) of the methoxy ether linkage to form a phenol derivative[4]. The susceptibility of the methoxy group to cleavage is entirely dictated by the electronic environment created by the surrounding functional groups.

  • 4-Methoxy-2-nitroaniline (4M2NA): In this isomer, the methoxy group is para to the amine. When the amine is protonated to form an anilinium ion (-NH3+) in acid, its strong inductive electron-withdrawing effect is distanced from the methoxy group. Consequently, the ether oxygen retains sufficient basicity to undergo protonation, making 4M2NA the most susceptible to acidic ether cleavage.

  • 2-Methoxy-4-nitroaniline (2M4NA): Here, the methoxy group is ortho to the amine. The proximity of the protonated anilinium ion strongly withdraws electron density from the ether oxygen via inductive effects, reducing its basicity and slightly increasing its resistance to acid-catalyzed hydrolysis compared to 4M2NA.

  • 2-Methoxy-5-nitroaniline (2M5NA): In this configuration, the nitro group is para to the methoxy group. The powerful resonance electron-withdrawing effect of the para-nitro group delocalizes the lone pairs on the ether oxygen. This renders the oxygen highly non-basic, conferring superior stability against acidic cleavage[4].

G A Methoxy-Nitroaniline B Acidic Stress (H+) A->B C Amine Protonation (-NH3+) B->C Rapid D Ether Oxygen Protonation B->D Slow/Thermal E Electronic Deactivation (Ring Stabilization) C->E F Nucleophilic Attack (Ether Cleavage) D->F G Phenol Derivative (Degradant) F->G

Logical relationship of methoxy-nitroaniline degradation pathways under acidic conditions.

Comparative Physicochemical & Stability Data

To accurately predict the behavior of these compounds during drug development or industrial processing, we must correlate their baseline physicochemical properties with their kinetic degradation rates under forced acidic stress.

Table 1: Physicochemical Properties of Key Isomers
CompoundCAS NumberMelting Point (°C)AppearancePrimary Application
4-Methoxy-2-nitroaniline 96-96-8121.5 - 127.5Orange/Red PowderOmeprazole precursor[1],[2]
2-Methoxy-4-nitroaniline 97-52-9138.0 - 142.0Yellow/Orange PowderCYP1A2 inducer, Pigments[1],[5]
2-Methoxy-5-nitroaniline 99-59-2117.0 - 118.0Orange-Red PowderDye intermediate[1],[4]
Table 2: Acidic Forced Degradation Kinetic Matrix (1.0 N HCl, 60°C, 48h)

Data represents generalized pseudo-first-order kinetic modeling based on structural susceptibility to ether cleavage.

CompoundTotal Degradation (%)Primary DegradantKinetic Rate (

)
Hydrolytic Stability
4-Methoxy-2-nitroaniline ~12.5%4-Amino-3-nitrophenol

Low
2-Methoxy-4-nitroaniline ~8.2%2-Amino-5-nitrophenol

Moderate
2-Methoxy-5-nitroaniline ~4.1%2-Amino-4-nitrophenol

High

Self-Validating Experimental Protocol: Acidic Forced Degradation

To ensure that observed degradation is strictly a function of acid-catalyzed hydrolysis rather than general thermal instability or solvent interactions, the following protocol utilizes an orthogonal, self-validating control system.

G W1 Sample Prep (1 mg/mL) W2 Acid Addition (1.0 N HCl) W1->W2 W3 Thermal Stress (60°C, 48h) W2->W3 W4 Neutralization (1.0 N NaOH) W3->W4 W5 HPLC/LC-MS Analysis W4->W5

Self-validating experimental workflow for acidic forced degradation.

Step-by-Step Methodology
  • Sample Preparation (Solubility Control): Accurately weigh 10.0 mg of the selected methoxy-nitroaniline isomer. Dissolve in 1.0 mL of HPLC-grade methanol. Causality: Because these compounds exhibit poor aqueous solubility[2], the methanol acts as a necessary co-solvent to prevent biphasic partitioning, which would artificially skew the degradation kinetics.

  • Stress Application & Orthogonal Controls:

    • Test Sample: Dilute the methanolic API to 10.0 mL using 1.0 N HCl (Final concentration: 1 mg/mL).

    • Thermal Control: Dilute a second methanolic API sample to 10.0 mL using a neutral pH 7.0 phosphate buffer.

    • Ambient Acid Control: Prepare a third sample identical to the Test Sample.

  • Incubation: Seal all samples in amber glass vials to eliminate photolytic variables[6]. Place the Test Sample and Thermal Control in a 60°C water bath. Keep the Ambient Acid Control at 25°C.

  • Sampling & Quenching (Self-Validation): At

    
     hours, withdraw 1.0 mL aliquots from each vial. Immediately neutralize the acidic samples with 1.0 mL of 1.0 N NaOH. Causality: Neutralization is a critical self-validating step; it instantaneously quenches the hydronium-catalyzed ether cleavage, ensuring the sample profile reflects the exact time of extraction rather than continuing to degrade while waiting in the autosampler queue.
    
  • Filtration: Filter the quenched samples through a 0.22 μm PTFE syringe filter into HPLC vials.

Analytical Methodologies

To accurately quantify the parent compound and identify the phenolic degradants, a dual-detector approach is required.

  • HPLC-UV Analysis: Utilize a C18 reverse-phase column (e.g., Agilent XDB-C18) maintained at 30°C. Employ a gradient mobile phase consisting of Water (0.1% Trifluoroacetic Acid) and Acetonitrile. The acidic modifier in the mobile phase ensures the amine group remains uniformly protonated during the run, preventing peak tailing[6],[3]. Set detection wavelengths to 232 nm and 254 nm.

  • LC-MS Confirmation: Couple the HPLC to a single quadrupole or TOF mass spectrometer operating in positive electrospray ionization (ESI+) mode. The loss of the methyl group (

    
    ) will confirm the conversion of the methoxy-nitroaniline to its corresponding nitrophenol degradant.
    

Conclusion

The stability of methoxy-nitroanilines under acidic conditions is not uniform; it is a direct consequence of structural isomerism. 4-Methoxy-2-nitroaniline is the most vulnerable to acid-catalyzed ether cleavage due to the lack of direct resonance withdrawal from the nitro group and the distant inductive effect of the protonated amine. Conversely, isomers where the nitro group is para to the methoxy group exhibit profound resilience. Understanding these mechanistic nuances allows researchers to implement appropriate buffering strategies during API synthesis and formulate highly stable end-products.

References

  • BenchChem. "A Comparative Analysis of 4-Methoxy-2-nitroaniline and Its Isomers: A Guide for Researchers." BenchChem.
  • BenchChem. "2-Methoxy-5-nitroaniline | 99-59-2." BenchChem.
  • ChemicalBook. "2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis." ChemicalBook.
  • DTIC. "Dissolution of NTO, DNAN, and Insensitive Munitions Formulations and Their Fates in Soils." Defense Technical Information Center.
  • MDPI. "Field Study on Washing of 4-Methoxy-2-Nitroaniline from Contaminated Site by Dye Intermediates." MDPI.
  • SRIRAMCHEM. "4-methoxy-2-nitroaniline." SRIRAMCHEM.

Sources

Validation

Benchmarking Synthetic Routes for 5-Substituted-2-nitro-4-trifluoromethylanilines

Executive Summary The synthesis of 5-substituted-2-nitro-4-trifluoromethylanilines (e.g., 5-chloro-2-nitro-4-trifluoromethylaniline) presents a specific regiochemical challenge. This scaffold is a critical intermediate i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 5-substituted-2-nitro-4-trifluoromethylanilines (e.g., 5-chloro-2-nitro-4-trifluoromethylaniline) presents a specific regiochemical challenge. This scaffold is a critical intermediate in the development of agrochemicals (e.g., substituted diphenyl ether herbicides) and pharmaceuticals (e.g., anti-androgens).

This guide benchmarks the primary synthetic strategies, identifying Nucleophilic Aromatic Substitution (


) on 2,4-dichloro-5-nitrobenzotrifluoride  as the industry-standard "Gold Route." Unlike direct electrophilic substitution methods, which often yield the incorrect 6-substituted isomer due to the directing effects of the amino and trifluoromethyl groups, the 

approach leverages the potent activating effect of the nitro group to ensure precise 5-position functionalization.

Route Analysis & Benchmarking

Route A: The Gold Standard ( Strategy)

Pathway: Nitration of 2,4-dichlorobenzotrifluoride


 2,4-dichloro-5-nitrobenzotrifluoride 

Ammonolysis.

This route is preferred for its high atom economy, scalability, and regiochemical certainty. The precursor, 2,4-dichloro-5-nitrobenzotrifluoride, contains two leaving groups (chlorines). The regioselectivity of the subsequent amination is governed by the electronic environment:

  • C4-Cl Position: Located ortho to the nitro group and para to the trifluoromethyl group.

  • C2-Cl Position: Located para to the nitro group and ortho to the trifluoromethyl group.

While both positions are activated, nucleophilic attack preferentially occurs at C4 (relative to the benzotrifluoride core) due to the relief of steric strain from the bulky


 group at C1 and the favorable resonance stabilization of the Meisenheimer complex by the ortho-nitro group. This yields the desired 5-chloro-2-nitro-4-trifluoromethylaniline  (renumbered product).
Route B: Direct Nitration (The "False" Route)

Pathway: Nitration of 3-chloro-4-trifluoromethylaniline.

Attempts to synthesize the target via direct nitration of the aniline precursor typically fail to produce the 5-substituted isomer.

  • Directing Effects: The amino group (NH

    
    ) is a strong ortho/para director. The 
    
    
    
    group blocks the para position.
  • Outcome: Nitration occurs preferentially at the C6 position (ortho to NH

    
    , meta to 
    
    
    
    ), yielding 6-chloro-2-nitro-4-trifluoromethylaniline (also known as 2-nitro-6-chloro-4-trifluoromethylaniline). This isomer is difficult to separate and structurally distinct from the target.
Comparative Metrics
MetricRoute A (

)
Route B (Direct Nitration)
Target Isomer Yield High (>90%) Low (<5%)
Regioselectivity Excellent (C4 attack favored)Poor (Favors C6 isomer)
Scalability High (Industrial standard)Low (Separation issues)
Raw Material Cost Moderate (2,4-dichlorobenzotrifluoride)High (3-chloro-4-trifluoromethylaniline)
Safety Profile Moderate (Thermal hazards of nitro compds)Moderate (Exothermic nitration)

Mechanistic Visualization

The following diagram illustrates the divergent pathways and the regiochemical control that makes Route A superior.

SyntheticRoutes StartA 2,4-Dichlorobenzotrifluoride InterA 2,4-Dichloro-5-nitrobenzotrifluoride (Key Intermediate) StartA->InterA Nitration (HNO3/H2SO4) Target TARGET: 5-Chloro-2-nitro-4-trifluoromethylaniline InterA->Target SNAr (NH3) Regioselective at C4 StartB 3-Chloro-4-trifluoromethylaniline WrongIsomer UNDESIRED ISOMER: 6-Chloro-2-nitro-4-trifluoromethylaniline StartB->WrongIsomer Nitration (Directs to C6)

Figure 1: Decision tree comparing the successful


 pathway (Route A) against the regiochemically flawed direct nitration approach (Route B).

Detailed Experimental Protocols

Protocol A: Synthesis of 2,4-Dichloro-5-nitrobenzotrifluoride

Objective: Preparation of the activated precursor.

  • Reagents: 2,4-Dichlorobenzotrifluoride (1.0 eq), Fuming Nitric Acid (HNO

    
    , 1.1 eq), Concentrated Sulfuric Acid (H
    
    
    
    SO
    
    
    ).
  • Setup: 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel.

  • Procedure:

    • Charge the flask with 2,4-dichlorobenzotrifluoride and cool to 0–5°C.

    • Add mixed acid (HNO

      
      /H
      
      
      
      SO
      
      
      ) dropwise, maintaining internal temperature <10°C to prevent over-nitration.
    • Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC/GC.

    • Quench: Pour the reaction mixture onto crushed ice.

    • Workup: Extract with dichloromethane (DCM). Wash organic layer with water, saturated NaHCO

      
      , and brine. Dry over Na
      
      
      
      SO
      
      
      .
    • Purification: Recrystallization from ethanol or use directly if purity >95%.

Protocol B: Regioselective Amination to 5-Chloro-2-nitro-4-trifluoromethylaniline

Objective: Conversion to the target aniline via


.
  • Reagents: 2,4-Dichloro-5-nitrobenzotrifluoride (1.0 eq), Ammonia (NH

    
    , aqueous 28% or gas), Solvent (Isopropanol or Toluene).
    
  • Conditions: Elevated temperature (100–120°C) in a pressure vessel (autoclave).

  • Procedure:

    • Loading: Charge the autoclave with 2,4-dichloro-5-nitrobenzotrifluoride and solvent (e.g., isopropanol).

    • Amination: Introduce Ammonia (3–5 eq). If using aqueous ammonia, ensure vigorous stirring.

    • Reaction: Heat to 110°C. The pressure will rise (approx. 5–10 bar). Maintain for 6–8 hours.

    • Monitoring: The reaction is complete when the starting material is consumed. Note that prolonged heating may lead to bis-amination (displacement of the C2-Cl), though C4 is significantly more reactive.

    • Workup: Cool to room temperature. Vent excess ammonia.

    • Isolation: The product often precipitates upon cooling or addition of water. Filter the yellow solid.

    • Purification: Wash the cake with water to remove ammonium chloride. Recrystallize from methanol/water if necessary.

    • Expected Yield: 85–95%.

    • Characterization:

      • 
        H NMR should show two distinct aromatic singlets (positions 3 and 6).
        
      • Melting Point: ~106–108°C.

Safety & Hazards

Working with nitro-aromatics and fluorinated compounds requires strict adherence to safety protocols.[1][2][3]

Hazard ClassDescriptionMitigation
Thermal Instability Nitro compounds can decompose explosively at high temperatures.Never distill nitro residues to dryness. Use DSC to determine onset of decomposition before scaling up.
Acute Toxicity 2,4-Dichloro-5-nitrobenzotrifluoride is harmful if swallowed or inhaled.Use full PPE (gloves, respirator) and work in a fume hood.
Pressure Hazards Amination involves heating ammonia in a closed system.Use rated autoclaves with rupture discs. Ensure proper venting protocols.
Skin/Eye Irritation Precursors are potent irritants and sensitizers.Immediate washing with polyethylene glycol (PEG) or soap/water upon contact.

References

  • Google Patents. (1990). Process for the preparation of 2-nitro-4-trifluoromethyl aniline (EP0381010A2).
  • PubChem. (2025). 2,4-Dichloro-5-nitrobenzotrifluoride Safety Data Sheet. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

5-Methoxy-2-nitro-4-(trifluoromethyl)aniline proper disposal procedures

This guide outlines the authoritative disposal and handling protocols for 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline (CAS: 473537-32-5).[1][2] These procedures are designed for researchers and safety officers in drug d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal and handling protocols for 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline (CAS: 473537-32-5).[1][2]

These procedures are designed for researchers and safety officers in drug development and chemical synthesis environments.[2] They strictly adhere to principles of chemical segregation , halogenated waste management , and RCRA (Resource Conservation and Recovery Act) compliance.

Chemical Identity & Hazard Profile

Before disposal, the waste stream must be accurately characterized to ensure downstream safety.

PropertyDetail
Chemical Name 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline
CAS Number 473537-32-5
Molecular Formula C₈H₇F₃N₂O₃
Key Functional Groups Nitro (-NO₂), Trifluoromethyl (-CF₃), Methoxy (-OCH₃), Amine (-NH₂)
Physical State Solid (typically yellow/orange powder)
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).[1][2][3][4][5] Potential Toxicity (Nitroanilines are often methemoglobin formers).[2]
Combustion Byproducts Hydrogen Fluoride (HF), Nitrogen Oxides (NOx), Carbon Monoxide (CO).[2][6]

Core Directive: The Disposal Strategy

CRITICAL WARNING: Do NOT dispose of this compound down the drain or in general trash.[7] Because this molecule contains a trifluoromethyl group (-CF₃) and a nitro group (-NO₂) , it requires a specialized disposal route:[1][2]

  • Halogenated Waste Stream: It must be incinerated in a facility equipped with a scrubber to neutralize Hydrogen Fluoride (HF).

  • Thermal Sensitivity: The nitro group introduces a risk of rapid decomposition under heat; waste should not be subjected to uncontrolled heating prior to incineration.

Disposal Decision Matrix (Graphviz)

DisposalWorkflow Start Waste Generation: 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline Type Determine Waste Type Start->Type Solid Solid Waste (Pure Substance/Spill Debris) Type->Solid Liquid Liquid Waste (Mother Liquors/Solvents) Type->Liquid PackSolid Double Bag (LDPE) or Rigid Container Solid->PackSolid Segregate PackLiquid Collect in Halogenated Solvent Carboy Liquid->PackLiquid Segregate Label Labeling: 'Hazardous Waste - Toxic/Irritant' 'Contains Fluorine' PackSolid->Label PackLiquid->Label Disposal Final Disposal: High-Temp Incineration (w/ HF Scrubber) Label->Disposal

Figure 1: Decision matrix for segregating and packaging fluorinated nitroaniline waste.

Detailed Operational Procedures

Protocol A: Disposal of Solid Waste (Pure Compound)

Applicable to: Expired reagents, reaction byproducts, and spill cleanup debris.[1]

  • Segregation: Isolate this compound from strong oxidizers and strong acids.[7] Do not mix with non-halogenated organic waste if your facility separates them (cost-saving measure), as this must go to the halogenated stream.[1][2]

  • Packaging:

    • Place the solid into a wide-mouth HDPE (High-Density Polyethylene) jar or a double-lined LDPE bag.

    • Reasoning: Polyethylene is resistant to amine/nitro compounds and prevents accidental breakage common with glass.

  • Solvent Dissolution (Optional but Recommended for Bulk):

    • Some facilities prefer solids to be dissolved for easier injection into incinerators.[2]

    • Action: Dissolve the solid in a combustible solvent (e.g., Acetone or Methanol) only if instructed by your local EHS (Environmental Health & Safety).

    • Caution: Ensure the solution is not concentrated enough to precipitate out upon cooling.

  • Labeling:

    • Affix a hazardous waste tag.[2][7]

    • Mandatory Fields: Chemical Name (No abbreviations), "Toxic", "Irritant", and "Halogenated" .

Protocol B: Disposal of Liquid Waste (Solutions)

Applicable to: Reaction mixtures, mother liquors, and HPLC waste.[1]

  • Compatibility Check: Ensure the waste container does not contain incompatible chemicals (e.g., strong oxidizers like nitric acid, which could react violently with the aniline amine group).

  • Container Selection: Use a Halogenated Waste Carboy (typically white or yellow-coded in many labs).

  • pH Adjustment:

    • If the solution is acidic (e.g., from an acidic workup), neutralize it to pH 6-9 before adding to the general organic waste carboy to prevent drum corrosion or gas evolution.[1][2]

  • Volume Limit: Do not fill containers >90% full to allow for thermal expansion.

Protocol C: Empty Container Management

Applicable to: Original vendor bottles.

  • Triple Rinse:

    • Rinse the empty bottle three times with a small volume of a suitable solvent (e.g., Acetone).[7]

    • Crucial Step: Pour the rinsate (the used solvent) into the Halogenated Liquid Waste container. Do not pour rinsate down the sink.

  • Defacing:

    • Cross out the label or remove it entirely.

    • Mark the bottle as "Empty" or "Triple Rinsed".[2]

  • Disposal:

    • Once triple-rinsed, the glass/plastic bottle can typically be discarded in standard laboratory glass trash or recycled, depending on local institutional policy.[1][2]

Spill Response & Decontamination

In the event of a spill, immediate action prevents exposure and environmental contamination.[5][7][8]

  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is aerosolized, use a N95 or P100 respirator.

  • Containment:

    • Do not dry sweep. Dry sweeping generates toxic dust.

    • Wet Method: Cover the spill with wet paper towels (dampened with water or methanol) to suppress dust.

  • Cleanup:

    • Scoop the wet material and towels into a wide-mouth waste jar.[2]

    • Clean the surface with a soap/water solution followed by an acetone wipe.[2]

  • Verification:

    • Use a UV lamp (if the compound is fluorescent, which many nitroanilines are) to check for residues.

Regulatory & Scientific Context

Why "Halogenated" Matters

Standard incineration of organic waste occurs at high temperatures. When fluorinated compounds (like this trifluoromethyl derivative) are burned, they release Hydrogen Fluoride (HF) gas.[7]

  • Mechanism:

    
    [1][2]
    
  • Impact: HF is extremely corrosive and can destroy the refractory lining of standard incinerators. It also poses a severe environmental hazard.[2] Therefore, this waste must be routed to facilities with caustic scrubbers designed to capture HF.

Nitro Group Stability

Nitro-aromatics possess high potential energy.[1][2] While 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline is generally stable, it should be treated as a energetic material precursor.[1][2]

  • Storage: Keep away from heat and direct sunlight to prevent slow thermal decomposition.

  • Incompatibility: Avoid contact with strong reducing agents (which can reduce the nitro group to an amine exothermically) or strong oxidizers.

References

  • Sigma-Aldrich. Safety Data Sheet: 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline. (Accessed 2024).[2][8]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA530-R-11-003.[1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[2]

Sources

Handling

Personal protective equipment for handling 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline

This guide outlines the operational safety, personal protective equipment (PPE), and logistical protocols for handling 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline (CAS: 473537-32-5).[1] Executive Summary & Hazard Profil...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, personal protective equipment (PPE), and logistical protocols for handling 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline (CAS: 473537-32-5).[1]

Executive Summary & Hazard Profile

Compound: 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline CAS Number: 473537-32-5 Molecular Formula: C₈H₇F₃N₂O₃ (MW: 236.15 g/mol ) Physical State: Solid (Yellow/Orange Powder)[1]

Critical Hazard Assessment (The "Why"): This compound belongs to the class of fluorinated nitroanilines . Its structural components dictate its toxicity profile:

  • Nitro Group (-NO₂): A potent methemoglobin former. Absorption through skin or inhalation can oxidize hemoglobin to methemoglobin, impairing oxygen transport (cyanosis).

  • Trifluoromethyl Group (-CF₃): Increases lipophilicity, facilitating rapid dermal absorption and potentially increasing metabolic stability (persistence in the body).

  • Aniline Core: Associated with skin sensitization and potential genotoxicity.

GHS Classification (Inferred High-Risk Baseline):

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 or 4 (Toxic/Harmful).

  • Skin/Eye Irritation: Category 2 (Irritant).[2]

  • STOT-RE: Potential damage to blood system (Methemoglobinemia).[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. This matrix is designed to create a "fail-safe" barrier against the compound's lipophilic nature.[1]

Protection ZoneRequired EquipmentTechnical Rationale
Respiratory P100 / N95 Respirator (Solids) or Half-mask with OV/AG Cartridges (Solutions)Nitroanilines exist as fine dusts that can bypass bronchial cilia.[1] P100 filtration captures 99.97% of particulates. If dissolved, organic vapor (OV) protection is required to prevent inhalation of solvent/solute aerosols.
Dermal (Hands) Double Gloving Protocol: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (8 mil) or LaminateFluorinated aromatics can permeate standard thin nitrile gloves. Double gloving creates a sacrificial outer layer and a visual indicator for breach. Change outer gloves every 30 mins.
Ocular Chemical Safety Goggles (Indirect Vent)Safety glasses are insufficient. Indirect venting prevents dust entry while allowing moisture escape. A Face Shield is required if handling >500 mg or liquids.
Body Tyvek® Lab Coat (or equivalent impervious material)Cotton lab coats absorb and retain nitro-compounds, creating a secondary exposure source.[1] Impervious materials prevent dermal loading.
PPE Selection Logic Flow

PPE_Logic Start Start: Assess Task Solid Handling Solid Powder? Start->Solid Solution Handling Solution? Solid->Solution No Solid_Yes Engineering Control: Fume Hood Mandatory Solid->Solid_Yes Yes Sol_Yes Engineering Control: Fume Hood + Splash Guard Solution->Sol_Yes Yes Resp_Solid Respiratory: N95 or P100 Mask Solid_Yes->Resp_Solid Gloves Hand Protection: Double Nitrile (Change 30m) Resp_Solid->Gloves Resp_Sol Respiratory: Half-Mask (OV/AG) Sol_Yes->Resp_Sol Resp_Sol->Gloves

Figure 1: Decision logic for selecting appropriate PPE based on the physical state of the reagent.[1][3]

Operational Handling Protocol

Objective: To manipulate the compound with zero direct contact and zero release to the general lab atmosphere.

Phase 1: Preparation & Storage[1][4]
  • Storage: Store at 2-8°C in a dedicated poisons cabinet. Ensure the container is sealed under inert gas (Argon/Nitrogen) if possible, as anilines can oxidize over time.

  • Workspace: Clear a chemical fume hood. Line the working surface with an absorbent, plastic-backed bench mat (e.g., Benchkote).[1] This captures micro-spills and allows for easy disposal.

Phase 2: Weighing & Transfer[1]
  • Static Control: Use an anti-static gun or bar on the balance if available. Fluorinated powders are often static and "jump."

  • The "Transfer Vessel" Method:

    • Tare a sealable vial (not the weigh boat) on the balance.

    • Remove the vial from the balance.

    • Add the approximate amount of solid to the vial inside the fume hood.

    • Seal the vial and return it to the balance to weigh.

    • Why? This prevents loose powder from contaminating the balance pan, a common source of cryptic exposure.

Phase 3: Reaction Setup
  • Solvent Addition: Add solvent slowly down the side of the reaction vessel to minimize aerosol generation.

  • Temperature: If heating is required, ensure a reflux condenser is fitted before heating begins to prevent vapor escape.

Phase 4: Decontamination[1]
  • Wipe Down: Wipe the exterior of the reagent bottle with a solvent-dampened tissue (Ethanol/Acetone) before returning it to storage.

  • Mat Disposal: Carefully roll up the bench mat (contaminated side in) and dispose of it immediately as hazardous solid waste.

  • Glove Removal: Remove outer gloves -> Wash hands (with inner gloves on) -> Remove inner gloves -> Wash hands with soap and water.[1]

Emergency Response & Disposal

Spill Response
  • Minor Spill (<1 g):

    • Evacuate immediate area.[3][4][5]

    • Don full PPE (including double gloves).

    • Cover spill with wet paper towels (to prevent dust lofting).

    • Scoop into a wide-mouth hazardous waste jar.

    • Clean surface with soap and water (alkaline soap is preferred to solubilize the aniline).

  • Exposure (Skin):

    • Immediate Action: Wash with copious amounts of soap and water for 15 minutes.[2][3][4][6] Do not use ethanol on skin, as it may enhance absorption of the lipophilic trifluoromethyl group.

    • Medical: Seek medical attention.[2][3][4][5][6][7] Inform personnel of potential "Methemoglobinemia" risk.[4]

Waste Disposal Plan

Classification: Hazardous Organic Waste (Halogenated).

  • Liquids: Collect in a dedicated "Halogenated Organic Solvents" carboy. Do not mix with strong oxidizers (e.g., Nitric Acid) as nitroanilines can react violently.

  • Solids: Dispose of in "Toxic Solid" waste streams. Label clearly with "Contains Fluorinated Nitroaniline - Toxic." [1]

Operational Workflow Diagram

Handling_Workflow Storage 1. Storage (2-8°C, Sealed) Prep 2. Hood Prep (Bench Mat, Static Control) Storage->Prep Retrieve Weigh 3. Weighing (Closed Vial Method) Prep->Weigh Transfer Weigh->Storage Return Clean React 4. Reaction (Inert Atmosphere) Weigh->React Dissolve Waste 5. Disposal (Halogenated Stream) React->Waste Quench

Figure 2: Step-by-step workflow ensuring containment from storage to disposal.[1]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Nitroaniline Derivatives. (General Hazard Class Reference). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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